alstoyunine E
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(1R,10S,13E,16S)-13-ethylidene-15-oxido-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate |
InChI |
InChI=1S/C21H22N2O3/c1-3-12-10-23(25)16-8-13(12)18-17(23)9-21(20(18)26-11(2)24)14-6-4-5-7-15(14)22-19(16)21/h3-7,13,16-18,20H,8-10H2,1-2H3/b12-3-/t13?,16-,17-,18?,20?,21+,23?/m0/s1 |
InChI Key |
SYZGOUOZLCZRJD-QGAUECBJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Antipsychotic: A Technical Guide to the Mechanism of Action of Alstonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is an indole (B1671886) alkaloid with a promising, yet enigmatic, antipsychotic profile.[1][2] Identified as the major component in traditional Nigerian remedies for mental illness, this compound exhibits a mechanism of action that diverges significantly from both typical and atypical antipsychotic drugs, suggesting a novel avenue for therapeutic development.[1][3] This technical guide provides a comprehensive overview of the current understanding of alstonine's mechanism of action, with a focus on its interactions with key neurotransmitter systems. We will delve into the experimental evidence, present available quantitative data, and detail the methodologies used to elucidate its unique pharmacological properties.
Core Mechanism of Action: A Serotonergic Hub
The preponderance of evidence points to the serotonin (B10506) system, specifically the 5-HT2A and 5-HT2C receptors, as the primary mediator of alstonine's antipsychotic-like effects.[4][5] Unlike conventional antipsychotics, alstonine's therapeutic actions do not appear to stem from direct antagonism of dopamine (B1211576) D2 receptors.[1][6]
Interaction with Serotonin Receptors
While the precise nature of the interaction is still under investigation, functional studies strongly implicate 5-HT2A and 5-HT2C receptors. The antipsychotic-like effects of alstonine in various animal models are consistently blocked by the 5-HT2A/C receptor antagonist, ritanserin (B1680649).[1][5] This suggests that alstonine's activity is dependent on its interaction with these receptors, likely as an antagonist or an inverse agonist.
It is crucial to note that direct radioligand binding assays have not yielded specific binding affinities (Ki or IC50 values) for alstonine at these receptors. In fact, some studies have indicated a lack of significant direct interaction in certain binding experiments, suggesting a potentially complex or low-affinity interaction that is not readily detected by standard assays.[1][6]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies of alstonine.
| Behavioral Pharmacology | Drug/Treatment | Dose Range (mg/kg) | Effect | Antagonist Blockade | Statistical Significance |
| Amphetamine-Induced Lethality | Alstonine | 0.5 - 2.0 | Prevention | - | p < 0.05, p < 0.01 |
| Apomorphine-Induced Stereotypy | Alstonine | - | Inhibition | - | p < 0.05, p < 0.01 |
| Haloperidol-Induced Catalepsy | Alstonine | - | Prevention | - | p < 0.05, p < 0.01 |
| MK-801-Induced Hyperlocomotion | Alstonine | 0.1, 0.5, 1.0 | Prevention | Ritanserin (5-HT2A/C antagonist) | p < 0.01 |
| MK-801-Induced Social Withdrawal | Alstonine | 0.5, 1.0 | Prevention | Ritanserin (5-HT2A/C antagonist) | - |
| Anxiolytic-like effects (Hole-board) | Alstonine | 1.0 | Increased head-dips | Ritanserin (5-HT2A/C antagonist) | p < 0.05 |
| Anxiolytic-like effects (Light/dark) | Alstonine | 1.0 | Increased time in light | Ritanserin (5-HT2A/C antagonist) | p < 0.01 |
| Neurochemical Effects | Parameter | Brain Region | Effect of Alstonine (1.0 mg/kg) | Statistical Significance |
| Dopamine (DA) | Frontal Cortex & Striatum | No significant change | - | |
| DOPAC | Frontal Cortex & Striatum | Increase | - | |
| HVA | Frontal Cortex & Striatum | No significant change | - | |
| Serotonin (5-HT) | Frontal Cortex | Increase | - | |
| 5-HIAA | Frontal Cortex & Striatum | Increase | - | |
| Glutamate (B1630785) Uptake | Hippocampal Slices | Decrease | p < 0.0001 |
Signaling Pathways and Molecular Interactions
Alstonine's mechanism of action involves a complex interplay between the serotonergic, glutamatergic, and dopaminergic systems. The following diagrams illustrate these proposed signaling pathways.
Figure 1. Proposed primary mechanism of alstonine via 5-HT2A/C receptors.
Figure 2. Alstonine's modulation of the glutamatergic system.
Figure 3. Indirect modulation of the dopamine system by alstonine.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of alstonine's mechanism of action.
Behavioral Assays in Rodents
-
MK-801-Induced Hyperlocomotion:
-
Animals: Male mice.
-
Drug Administration: Alstonine (0.1, 0.5, and 1.0 mg/kg, i.p.) or vehicle is administered 30 minutes prior to MK-801. For antagonist studies, ritanserin (2.0 mg/kg, i.p.) is administered 30 minutes prior to alstonine.
-
Induction of Hyperlocomotion: MK-801 (0.1 mg/kg, i.p.) is administered to induce hyperlocomotion.
-
Measurement: Locomotor activity is recorded for a specified period (e.g., 30-60 minutes) in an automated activity cage.
-
-
Hole-Board Test for Anxiolytic-like Effects:
-
Apparatus: A square board with evenly spaced holes.
-
Drug Administration: Alstonine (1.0 mg/kg, i.p.), diazepam (as a positive control), or vehicle is administered 30 minutes before the test. For antagonist studies, ritanserin, SCH23390 (D1 antagonist), MK-801, or picrotoxine (GABAA antagonist) are administered prior to alstonine.
-
Procedure: Mice are placed in the center of the board, and the number of head-dips into the holes is recorded over a set time (e.g., 5 minutes).
-
Neurochemical Analyses
-
Glutamate Uptake Assay in Hippocampal Slices:
-
Tissue Preparation: Acute hippocampal slices are prepared from rats.
-
Incubation: Slices are incubated with alstonine (1-100 µM), clozapine (B1669256) (positive control), or vehicle. For antagonist studies, slices are co-incubated with 5-HT2A (e.g., altanserin) and 5-HT2C (e.g., SB 242084) antagonists.
-
Uptake Measurement: The assay is initiated by adding L-[2,3-³H]-glutamate. Uptake is terminated by washing, and the radioactivity in the slices is measured by scintillation counting.
-
-
Determination of Brain Amines by HPLC-ED:
-
Sample Preparation: Mice are treated with alstonine (1.0 mg/kg, i.p.) or saline. After 30 minutes, brains are rapidly dissected, and the frontal cortex and striatum are isolated and stored. Tissues are homogenized in perchloric acid.
-
HPLC System: A reverse-phase high-performance liquid chromatography system with electrochemical detection is used.
-
Analysis: The levels of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) are quantified by comparing peak areas to those of external standards.
-
Conclusion and Future Directions
Alstonine presents a compelling profile as a potential novel antipsychotic. Its unique mechanism, centered on the serotonergic system and distinct from direct dopamine receptor blockade, offers the promise of a therapeutic agent with an improved side-effect profile, particularly concerning extrapyramidal symptoms. The indirect modulation of glutamate and dopamine systems further highlights its complex and potentially beneficial pharmacology.
However, significant gaps in our understanding remain. The lack of definitive binding affinity data for 5-HT2A and 5-HT2C receptors is a critical area for future research. Elucidating the precise molecular interactions and downstream signaling cascades will be essential for optimizing the therapeutic potential of alstonine and for the rational design of new drugs based on its unique mechanism. Further studies are also warranted to explore its pharmacokinetic properties and long-term safety profile. The continued investigation of alstonine holds the potential to not only deliver a new class of antipsychotic medication but also to deepen our understanding of the complex neurobiology of psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural investigation of heteroyohimbine alkaloid synthesis reveals active site elements that control stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Alstonine: Discovery, Natural Sources, and Biological Activity
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of neuropsychiatry.[1][2] Traditionally used in Nigerian medicine as a treatment for mental illness, this compound is now being investigated for its antipsychotic, anxiolytic, anticancer, and antimalarial properties.[2][3][4] This technical guide provides a comprehensive overview of the discovery, natural sources, isolation methods, biosynthesis, and the molecular mechanisms of action of alstonine, with a focus on presenting quantitative data and detailed experimental protocols for the scientific and drug development communities.
Discovery and History
The journey of alstonine is deeply rooted in ethnopharmacology. Its antipsychotic potential was first recognized during an ethnopharmacological expedition in Nigeria in 1993, where it was identified as the major component of a traditional remedy used by the Igbo people for treating mental illnesses.[2] While the broader class of indole alkaloids, to which alstonine belongs, was first recognized as a distinct chemical class in 1866, the specific isolation and structural elucidation of many of its members, including alstonine, occurred over the subsequent decades.[2] A significant publication in 1951 in The Journal of Organic Chemistry detailed further investigations into the reduction, ozonolysis, and spectrographic studies that were instrumental in determining the definitive structure of alstonine.[5]
Natural Sources of Alstonine
Alstonine is predominantly found in plants belonging to the Apocynaceae family, a family rich in a diverse array of indole alkaloids.[2][6] The primary natural sources of this compound include:
-
Alstonia boonei : A large deciduous tree native to tropical and subtropical Africa. The stem bark is a significant source of alstonine.[2][7]
-
Catharanthus roseus (Madagascar Periwinkle): This well-known medicinal plant, which is a source of the anticancer alkaloids vinblastine (B1199706) and vincristine, also contains alstonine.[2]
-
Picralima nitida : The seeds and fruit rind of this West African tree are particularly rich in alstonine and other related alkaloids.[2][8]
-
Rauwolfia caffra and Rauwolfia vomitoria : These species, native to Africa, are also known to contain alstonine alongside other notable alkaloids like reserpine.[1][2][9]
Quantitative Analysis of Alstonine in Natural Sources
The concentration of alstonine can vary significantly between different plant species and even between different parts of the same plant. The following table summarizes available quantitative data on alstonine and related alkaloid content from its primary natural sources.
| Plant Species | Plant Part | Analyte | Concentration/Yield | Reference |
| Picralima nitida | Seed and Pod | Total Alkaloids | 6% - 7.6% | [8] |
| Alstonia boonei | Stem Bark | Methanol Extract Yield | 5.4% | [10] |
| Rauwolfia vomitoria | Root Bark | Alstonine | Identified as a key alkaloid | [1] |
| Catharanthus roseus | Root | Tetrahydroalstonine (B1682762) | 21.89% of total identified alkaloids | [2] |
Experimental Protocols for Isolation and Analysis
The isolation and purification of alstonine from its natural sources require specific and refined methodologies. One of the most effective techniques is pH-zone-refining counter-current chromatography (CCC).[9]
General Extraction from Alstonia boonei Stem Bark
A general method for extracting alkaloids from the stem bark of Alstonia boonei involves the following steps:
-
Plant Material Preparation : Fresh stem bark is cleaned, cut into smaller pieces, and air-dried under shade for approximately two weeks. The dried bark is then ground into a coarse powder.
-
Extraction : The powdered plant material (e.g., 500 g) is dispersed in 70% alcohol (e.g., 2.5 L) and shaken for 72 hours.
-
Filtration and Concentration : The mixture is then subjected to vacuum filtration. The resulting extract is concentrated using a rotary evaporator at a temperature not exceeding 40°C.
-
Drying : The concentrated extract is further heated over a water bath to obtain a solvent-free extract.
Detailed Protocol for Alstonine Isolation from Picralima nitida using pH-Zone-Refining Counter-Current Chromatography
This protocol details the purification of alstonine hydrochloride from the fruit rind of Picralima nitida.[9][11]
-
Preliminary Extraction : The powdered fruit rind is successively extracted with n-hexane, methylene (B1212753) chloride, and methanol. The extracts are concentrated under vacuum.
-
Sample Preparation for CCC : 15.0 g of the alkaloid fraction from the methylene chloride extract is dissolved in 100 mL of a phase mixture consisting of equal volumes of the upper and lower phases of the chosen solvent system.
-
Solvent System : A two-phase solvent system composed of methyl tert-butyl ether (MtBE), acetonitrile, and water in a 2:2:3 (v/v) ratio is used.
-
Retainer and Eluter : Triethylamine (TEA) is added to the upper organic stationary phase as a retainer, and hydrochloric acid (HCl) is added to the aqueous mobile phase as an eluter.
-
Chromatography :
-
The entire column is filled with the stationary phase.
-
The sample solution is loaded into the column.
-
The mobile phase is pumped into the column at a flow rate of 2 mL/min while the column is rotated at approximately 834 rpm in the combined head-to-tail elution mode.
-
-
Fraction Collection and Analysis : The absorbance of the eluate is continuously monitored at 280 nm, and fractions are collected. The pH of each fraction is measured, and the fractions are dried.
Biosynthesis of Alstonine
Alstonine, being a monoterpene indole alkaloid, originates from the amino acid tryptophan and the monoterpenoid secologanin (B1681713).[12] The biosynthetic pathway involves a series of enzymatic reactions:
-
Formation of Strictosidine (B192452) : Tryptamine (derived from tryptophan) and secologanin undergo a Pictet-Spengler condensation reaction catalyzed by strictosidine synthase (STR) to form strictosidine.[12]
-
Formation of Strictosidine Aglycone : Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine to yield the unstable strictosidine aglycone.[12]
-
Formation of Tetrahydroalstonine : The strictosidine aglycone is then converted to tetrahydroalstonine by the action of tetrahydroalstonine synthase (THAS) , a medium-chain dehydrogenase/reductase.[12]
-
Formation of Alstonine : In the final step, tetrahydroalstonine is oxidized to alstonine by alstonine synthase (AS) , a cytochrome P450 enzyme.[12]
Signaling Pathways and Mechanism of Action
Alstonine's pharmacological effects, particularly its antipsychotic properties, are primarily mediated through its interaction with the serotonergic system. It has been demonstrated that the antipsychotic-like effects of alstonine are mediated by the 5-HT2A/C receptors.[4] Furthermore, alstonine appears to modulate the dopaminergic and glutamatergic systems indirectly.[2][11]
Interaction with the 5-HT2C Receptor Signaling Pathway
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). While direct evidence for alstonine's specific modulation of this pathway is still emerging, its action as a 5-HT2A/C inverse agonist is consistent with an increase in serotonin (B10506) (5-HT) and its metabolite 5-HIAA, as presynaptic 5-HT2A/C receptors modulate 5-HT release.[5][11]
Experimental Workflow for Analyzing Alstonine's Effects on Brain Amines
To understand the neurochemical basis of alstonine's action, a typical experimental workflow involves the following steps:
-
Animal Treatment : Laboratory animals (e.g., mice) are administered with either saline (control) or a specific dose of alstonine.
-
Tissue Collection : After a defined period, the animals are sacrificed, and specific brain regions (e.g., frontal cortex, striatum) are rapidly dissected and stored.
-
Homogenization : The brain tissues are homogenized in a suitable buffer, such as 0.1 M perchloric acid.
-
HPLC-ED Analysis : The levels of dopamine (B1211576) (DA), serotonin (5-HT), and their metabolites (e.g., DOPAC, HVA, 5-HIAA) in the homogenates are determined using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[11]
References
- 1. etdfl.com [etdfl.com]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. Alstoboonine, an Ulean-Type Indole Alkaloid from Alstonia boonei Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Aqueous and Methanolic Extracts of Stem Bark of Alstonia boonei De Wild. (Apocynaceae) on Dextran Sodium Sulfate-Induced Ulcerative Colitis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of isoflavone compounds on the activation of phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
Alstonine: A Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid demonstrating significant potential as an antipsychotic and anxiolytic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental methodologies used for its isolation and characterization. Furthermore, it elucidates the key signaling pathway implicated in its pharmacological activity, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Alstonine is a complex heterocyclic compound with a pentacyclic framework. Its systematic IUPAC name is (19α,20α)-16-(Methoxycarbonyl)-19-methyl-3,4,5,6,16,17-hexadehydro-18-oxayohimban-4-ium.[1] The chemical structure of alstonine is presented in Figure 1.
Figure 1: Chemical Structure of Alstonine
Caption: 2D chemical structure of alstonine.
Stereochemistry
The stereochemistry of alstonine is crucial for its biological activity. The specific spatial arrangement of the atoms is defined in its IUPAC name, indicating the α-configuration at positions 19 and 20.
Physicochemical Properties
Table 1: Physicochemical Properties of Alstonine
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₁N₂O₃ | [1] |
| Molecular Weight | 349.410 g/mol | [1] |
| CAS Number | 642-18-2 | [1] |
| Appearance | Yellow powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| pKa | Not reported |
Experimental Protocols
Isolation and Purification of Alstonine
A well-documented method for the isolation and purification of alstonine involves pH-zone-refining counter-current chromatography. The following protocol is adapted from studies on the isolation of alstonine from the fruit rind of Picralima nitida.
Experimental Workflow for Alstonine Isolation
Caption: Workflow for the isolation and purification of alstonine.
Methodology:
-
Sample Preparation: The dried and powdered fruit rind of Picralima nitida is used as the starting material.
-
Extraction: An appropriate solvent extraction method is employed to obtain a crude alkaloid extract.
-
pH-Zone-Refining Counter-Current Chromatography:
-
Solvent System: A two-phase solvent system is prepared, for example, methyl tert-butyl ether (MtBE)-acetonitrile-water (2:2:3, v/v).
-
Mobile and Stationary Phases: Triethylamine (TEA) is added to the upper organic stationary phase as a retainer, and an acid (e.g., hydrochloric acid) is added to the aqueous mobile phase as an eluter.
-
Operation: The column is rotated at a specific speed (e.g., 834 rpm), and the mobile phase is pumped through the column at a defined flow rate (e.g., 2 mL/min).
-
-
Fraction Collection: The eluate is continuously monitored using a UV detector at 280 nm, and fractions are collected.
-
Analysis and Identification:
-
The pH of each collected fraction is measured.
-
Fractions are dried, typically using a vacuum concentrator.
-
Identification of alstonine in the purified fractions is performed using thermospray liquid chromatography-mass spectrometry (LC-MS) and confirmed by thin-layer chromatography (TLC) co-elution with a known alstonine reference standard.
-
Pharmacological Assays for Antipsychotic-like Activity
The antipsychotic-like effects of alstonine have been evaluated in various preclinical models. These assays are crucial for understanding its mechanism of action and therapeutic potential.
Table 2: Key In Vivo Pharmacological Assays for Alstonine
| Assay | Model | Key Findings |
| MK-801-Induced Hyperlocomotion | Mice | Alstonine attenuates the hyperlocomotion induced by the NMDA receptor antagonist MK-801. |
| MK-801-Induced Social Interaction Deficit | Mice | Alstonine reverses the social withdrawal behaviors induced by MK-801. |
| MK-801-Induced Working Memory Deficit | Mice | Alstonine improves working memory deficits caused by MK-801. |
| Hole-Board Test | Mice | Alstonine exhibits anxiolytic-like effects. |
| Light/Dark Box Test | Mice | Alstonine demonstrates anxiolytic properties. |
| Amphetamine-Induced Lethality | Mice | Alstonine protects against the lethal effects of amphetamine. |
| Apomorphine-Induced Stereotypy | Mice | Alstonine reduces stereotypical behaviors induced by the dopamine (B1211576) agonist apomorphine. |
General Protocol for In Vivo Studies:
-
Animals: Studies are typically conducted in mice.
-
Drug Administration: Alstonine is administered via an appropriate route (e.g., intraperitoneally).
-
Behavioral Testing: Following a specific pretreatment time, animals are subjected to the behavioral paradigms listed in Table 2.
-
Mechanism of Action Studies: To investigate the involvement of specific receptors, antagonist drugs (e.g., ritanserin (B1680649) for 5-HT2A/C receptors) are administered prior to alstonine treatment.
Signaling Pathway
The antipsychotic and anxiolytic effects of alstonine are primarily mediated through its interaction with the serotonergic system, specifically the 5-HT2A and 5-HT2C receptors.[1] Alstonine's mechanism does not appear to directly involve dopamine D2 receptors, which is a hallmark of many typical antipsychotics.
Proposed Signaling Pathway of Alstonine
Caption: Proposed signaling cascade following alstonine's interaction with 5-HT2A/C receptors.
Pathway Description:
-
Receptor Binding: Alstonine is proposed to act as a modulator of the 5-HT2A and 5-HT2C receptors.
-
G-Protein Activation: Upon receptor modulation, the associated Gq/11 protein is activated.
-
Effector Enzyme Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of intracellular calcium (Ca²⁺).
-
DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
-
Cellular Response: The activation of these downstream signaling cascades ultimately leads to the modulation of neuronal excitability. Notably, preclinical studies suggest that this serotonergic modulation by alstonine indirectly inhibits the reuptake of glutamate, which is a key aspect of its antipsychotic-like profile.[1]
Conclusion
Alstonine is a promising indole alkaloid with a unique pharmacological profile that distinguishes it from classical antipsychotic drugs. Its action via the serotonergic system, particularly the 5-HT2A/C receptors, presents a compelling avenue for the development of novel therapeutics for psychiatric disorders. This guide provides foundational knowledge of its chemical and structural properties, along with established experimental protocols and its proposed mechanism of action, to aid researchers in further exploring the therapeutic potential of this complex natural product.
References
The Pharmacological Profile of Alstonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in several plant species, including Alstonia boonei and Picralima nitida, which are used in traditional Nigerian medicine to treat mental illness.[1][2] Preclinical evidence has identified alstonine as a potential atypical antipsychotic agent with a unique mechanism of action that distinguishes it from existing therapeutic agents.[2] It exhibits antipsychotic and anxiolytic properties in rodent models without directly binding to dopamine (B1211576) D2 receptors, the primary target of conventional antipsychotics.[1][3] Instead, its activity appears to be mediated through the serotonergic system, specifically involving 5-HT2A and 5-HT2C receptors, leading to indirect modulation of dopaminergic and glutamatergic pathways.[4][5][6] This profile suggests a potential for therapeutic efficacy in treating psychosis, including negative and cognitive symptoms, with a reduced risk of extrapyramidal side effects.[3][7] This document provides a comprehensive overview of the pharmacological data available for alstonine, including its pharmacodynamic and pharmacokinetic properties, supported by detailed experimental methodologies and visual representations of its proposed mechanisms and experimental workflows.
Pharmacodynamics
The pharmacodynamic profile of alstonine is notable for its atypical nature. Unlike most antipsychotic drugs, its effects are not mediated by direct antagonism of dopamine receptors.
Receptor Binding Profile
Radioligand binding assays have been crucial in elucidating alstonine's mechanism. A key finding is its lack of significant direct interaction with dopamine and key serotonin (B10506) receptor subtypes typically associated with antipsychotic action.
| Receptor Subtype | Ligand Used | Tissue Source | Binding Interaction | Reference |
| Dopamine D₁ | [³H]SCH23390 | Striatum Membranes | No significant interaction | [1] |
| Dopamine D₂ | [³H]Spiperone | Striatum Membranes | No significant interaction | [1][8] |
| Serotonin 5-HT₂ₐ | [³H]Spiperone | Cortex Membranes | No significant interaction | [1] |
Note: Specific Kᵢ or IC₅₀ values for alstonine at these receptors are not available in the cited literature, which consistently reports a qualitative lack of binding.
Mechanism of Action
Alstonine's antipsychotic-like effects are primarily attributed to its interaction with the serotonergic system, which in turn modulates other critical neurotransmitter systems implicated in schizophrenia.
-
Serotonergic Modulation : The anxiolytic and antipsychotic effects of alstonine are consistently prevented by pretreatment with ritanserin (B1680649), a 5-HT₂ₐ/₂C receptor antagonist.[1][5][6] This strongly indicates that alstonine's activity is dependent on these receptors. It has been speculated that alstonine may act as an inverse agonist at 5-HT₂ₐ/₂C receptors, a hypothesis supported by its ability to increase serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) levels in the frontal cortex and striatum.[3][7]
-
Indirect Dopamine Modulation : Alstonine appears to modulate dopamine (DA) transmission without binding to DA receptors. Acute treatment with alstonine has been shown to increase DA uptake in striatal synaptosomes.[2][8] Furthermore, it decreases DA levels while increasing levels of the metabolite dihydroxyphenylacetic acid (DOPAC) in the frontal cortex, suggesting an increase in intraneuronal dopamine catabolism.[7][9] This indirect modulation may explain its ability to reduce behaviors associated with mesolimbic DA hyperactivity (e.g., amphetamine-induced stereotypy) while not impairing nigrostriatal DA transmission, thereby avoiding extrapyramidal side effects like catalepsy.[7]
-
Glutamatergic System Interaction : Alstonine effectively reverses hyperlocomotion and cognitive deficits induced by the NMDA receptor antagonist MK-801.[1][4] This suggests an interaction with the glutamate (B1630785) system. This effect is likely indirect, as alstonine does not appear to interfere with glutamate release directly but rather modulates the glutamatergic system via its action on 5-HT₂ receptors.[1][4]
Neurochemical Effects
High-performance liquid chromatography (HPLC) analysis of brain tissue from mice treated with alstonine reveals significant changes in dopamine and serotonin metabolism.
| Brain Region | Neurotransmitter / Metabolite | Dose | Result (% Change vs. Control) | Reference |
| Frontal Cortex | Dopamine (DA) | 1.0 mg/kg | ▼ Decreased | [3] |
| DOPAC | 1.0 mg/kg | ▲ Increased | [3] | |
| HVA | 1.0 mg/kg | ↔ No Change | [3] | |
| Serotonin (5-HT) | 1.0 mg/kg | ▲ Increased | [3] | |
| 5-HIAA | 1.0 mg/kg | ▲ Increased | [3] | |
| Striatum | Dopamine (DA) | 1.0 mg/kg | ↔ No Change | [3] |
| DOPAC | 1.0 mg/kg | ▲ Increased | [3] | |
| HVA | 1.0 mg/kg | ↔ No Change | [3] | |
| 5-HIAA | 1.0 mg/kg | ▲ Increased | [3] |
DOPAC: Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-Hydroxyindoleacetic acid.
Pharmacokinetics
Detailed pharmacokinetic studies involving absorption, distribution, metabolism, and excretion (ADME) of alstonine have not been extensively published. However, its traditional use is considered indicative of oral bioavailability and a degree of safety.[1][2] A computational analysis has predicted its ADME properties.
| Parameter | Predicted Value/Property | Reference |
| Absorption | ||
| - GI Absorption | High | [10] |
| - BBB Permeant | Yes | [10] |
| Distribution | ||
| - P-gp Substrate | No | [10] |
| Metabolism | ||
| - CYP1A2 Inhibitor | Yes | [10] |
| - CYP2C19 Inhibitor | No | [10] |
| - CYP2C9 Inhibitor | Yes | [10] |
| - CYP2D6 Inhibitor | Yes | [10] |
| - CYP3A4 Inhibitor | Yes | [10] |
| Drug-Likeness | ||
| - Lipinski Violations | 0 | [10] |
| - Bioavailability Score | 0.55 | [10] |
Note: These data are derived from an in silico computational model and await experimental verification.
In Vivo Pharmacology
Alstonine has demonstrated a distinct behavioral profile in various rodent models relevant to psychosis and anxiety.
| Model | Species | Dose Range (i.p.) | Key Finding | Reference |
| Antipsychotic Models | ||||
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 mg/kg | Prevents lethality (inverted U-shaped dose-response) | [1][11] |
| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibits stereotyped behavior | [3] |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevents/reverses catalepsy | [1][3] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1 - 1.0 mg/kg | Prevents hyperlocomotion | [1][11] |
| MK-801-Induced Working Memory Deficit | Mice | Not specified | Prevents memory deficit | [4][6] |
| MK-801-Induced Social Withdrawal | Mice | 0.5 - 1.0 mg/kg | Prevents social interaction deficit | [12] |
| Anxiolytic Models | ||||
| Hole-Board Test | Mice | 0.5 - 1.0 mg/kg | Increases number of head-dips (anxiolytic effect) | [1][5] |
| Light/Dark Box Test | Mice | 0.5 - 1.0 mg/kg | Increases time spent in the light area | [1][5] |
| Side Effect Models | ||||
| Kindling (Seizure Liability) | Mice | 0.5 - 1.0 mg/kg | Lacks pro-convulsant properties | [4][10] |
| Prolactin Level Measurement | Mice | 1.0 mg/kg | Does not increase prolactin levels | [7][9] |
| Body Weight Measurement | Mice | 0.5 - 1.0 mg/kg | Does not induce weight gain in preliminary studies | [7][9] |
Experimental Protocols
Isolation of Alstonine
Pure alstonine hydrochloride can be isolated from the fruit rind of Picralima nitida using pH-zone-refining counter-current chromatography.[7]
-
Solvent System : A two-phase system of methyl tert-butyl ether (MtBE)-acetonitrile-water (2:2:3, v/v).
-
Stationary Phase : The upper organic phase containing triethylamine (B128534) (TEA) as a retainer.
-
Mobile Phase : The lower aqueous phase containing hydrochloric acid (HCl) as an eluter.
-
Procedure : The crude alkaloid fraction is dissolved in a mixture of the two phases and loaded onto the column, which has been pre-filled with the stationary phase. The mobile phase is then pumped through the rotating column to achieve separation.[7]
In Vivo Behavioral Assays
This model assesses potential antipsychotic activity by measuring a drug's ability to counteract hyperlocomotion induced by an NMDA antagonist.
-
Animals : Male mice.
-
Procedure : Animals are pre-treated with vehicle or alstonine (0.1, 0.5, 1.0 mg/kg, i.p.). After a set period (e.g., 30 minutes), they are administered MK-801 (e.g., 0.1-0.3 mg/kg). Locomotor activity (e.g., distance traveled, line crossings) is then recorded for a specified duration in an open-field arena.[1] To test for receptor involvement, a separate cohort of animals is pre-treated with an antagonist like ritanserin (2.0 mg/kg) before alstonine administration.[1]
This model assesses anxiolytic potential based on the premise that head-dipping behavior reflects curiosity and is suppressed by anxiety.
-
Animals : Male mice.
-
Apparatus : A square board with evenly spaced holes.
-
Procedure : Animals are administered vehicle or alstonine (0.5, 1.0 mg/kg, i.p.). After 30 minutes, they are placed in the center of the hole-board, and the number of head-dips is counted over a defined period (e.g., 5 minutes).[1]
Neurochemical Analysis
This method is used to quantify levels of dopamine, serotonin, and their metabolites in brain tissue.
-
Sample Preparation : Mice are sacrificed 30 minutes after i.p. injection of alstonine (1.0 mg/kg) or saline. Brains are rapidly dissected on dry ice, and specific regions (frontal cortex, striatum) are isolated and stored in liquid nitrogen. Tissues are then homogenized in 0.1 M perchloric acid via sonication.[3]
-
Chromatography : Reverse-phase HPLC with electrochemical detection is used.
-
Mobile Phase : A typical mobile phase may consist of citric acid, K₂HPO₄, EDTA, and methanol, with pH adjusted to 3.0.[13]
-
Detection : An electrochemical detector with a glassy carbon working electrode is set to an oxidative potential (e.g., +0.800 V) to detect the analytes.[3][13]
-
Quantification : Analyte concentrations are determined by comparing peak areas to those of external standards.[3]
In Vitro Assays
While a specific protocol for alstonine is not detailed in the literature, a general methodology to assess its binding affinity would be as follows:
-
Tissue Preparation : Membranes are prepared from a relevant tissue source (e.g., rat frontal cortex for 5-HT₂ₐ receptors) via homogenization and centrifugation.
-
Assay : A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (alstonine).
-
Separation : Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/B).
-
Detection : The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Analysis : Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand. IC₅₀ values are calculated from competition curves and converted to Kᵢ values using the Cheng-Prusoff equation.
This assay measures a compound's effect on the reuptake of dopamine into synaptosomes.
-
Synaptosome Preparation : Striatal tissue is homogenized in a sucrose (B13894) buffer and centrifuged to isolate the synaptosomal fraction (P2).
-
Assay : Synaptosomes are incubated with [³H]dopamine in the presence and absence of alstonine.
-
Termination : Uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Detection and Analysis : The amount of [³H]dopamine taken up by the synaptosomes is measured by scintillation counting. The results would indicate whether alstonine inhibits or enhances dopamine uptake.[2][8]
Conclusion
Alstonine presents a compelling pharmacological profile as a novel antipsychotic agent. Its primary distinction lies in its mechanism of action, which avoids direct dopamine receptor blockade and instead relies on the modulation of 5-HT₂ₐ/₂C receptors to influence downstream dopaminergic and glutamatergic pathways. This profile is consistent with efficacy in preclinical models of positive, negative, and cognitive symptoms of schizophrenia, alongside a potentially favorable side effect profile lacking extrapyramidal symptoms, hyperprolactinemia, and weight gain. While in silico predictions of its pharmacokinetic properties are promising, further experimental validation is required. The lack of quantitative binding affinity data (Kᵢ values) remains a significant gap in the literature. Future research should focus on confirming the proposed inverse agonism at 5-HT₂ₐ/₂C receptors, conducting comprehensive ADME studies, and ultimately, translating these promising preclinical findings into a clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Chronic MK-801 Application in Adolescence and Early Adulthood: A Spatial Working Memory Deficit in Adult Long-Evans Rats But No Changes in the Hippocampal NMDA Receptor Subunits [frontiersin.org]
- 7. Effects of dopamine D1 and D2 receptor blockade on MK-801-induced hyperlocomotion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Column Chromatography Analysis of Brain Tissue: An Advanced Laboratory Exercise for Neuroscience Majors - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine: A Comprehensive Technical Guide on its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in various medicinal plants, including those from the genera Alstonia, Catharanthus, Picralima, and Rauwolfia.[1] Traditionally, plants containing alstonine have been used in Nigerian ethnomedicine to treat mental illnesses.[2][3][4] Modern biomedical research has substantiated these traditional uses, revealing alstonine's distinct antipsychotic, anticancer, and antiplasmodial properties.[2] This technical guide provides an in-depth overview of the biological activities of alstonine, its molecular targets, and the experimental methodologies used to elucidate these properties.
Antipsychotic Activity
Alstonine exhibits a pharmacological profile akin to atypical antipsychotic agents, demonstrating efficacy in preclinical models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[2][3][5][6]
In Vivo Efficacy
In murine models, alstonine has been shown to:
-
Inhibit amphetamine-induced lethality and stereotypy , with active intraperitoneal (i.p.) doses in the range of 0.5–2.0 mg/kg.[2][7][8] This model is indicative of efficacy against the positive symptoms of psychosis.
-
Prevent MK-801-induced hyperlocomotion at doses of 0.1, 0.5, and 1.0 mg/kg (i.p.).[2][3][5][7] This is another key model for screening antipsychotic drug candidates.
-
Reverse haloperidol-induced catalepsy , suggesting a lack of the extrapyramidal side effects commonly associated with typical antipsychotics.[2][8]
-
Exhibit anxiolytic-like effects , which may be beneficial for the negative symptoms of schizophrenia.[7]
-
Prevent MK-801-induced social withdrawal , further supporting its potential in addressing negative symptoms.[9]
Molecular Targets and Mechanism of Action
While exhibiting an atypical antipsychotic profile, alstonine's mechanism of action appears to be unique. Neurochemical studies have revealed that alstonine does not bind directly to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors.[2][5][8] Instead, its antipsychotic effects are thought to be mediated through:
-
Modulation of the serotonergic system : Evidence suggests that alstonine's effects are mediated by the 5-HT2A/C receptors.[1][6] It is speculated to act as an inverse agonist at these receptors.[2] This interaction is believed to indirectly modulate glutamate (B1630785) transmission.[2]
-
Indirect modulation of the dopaminergic system : Alstonine appears to increase intraneuronal dopamine catabolism and was found to increase dopamine uptake in striatal synaptosomes after acute administration.[3][6][10] This indirect modulation of dopamine transmission contributes to its antipsychotic-like effects without direct receptor blockade.[6][10]
Anticancer Activity
Alstonine has demonstrated selective cytotoxic activity against cancerous cells both in vitro and in vivo.
In Vitro and In Vivo Efficacy
-
Selective DNA Interaction : Alstonine has the capacity to differentiate between cancerous and healthy tissue DNA, inhibiting DNA synthesis in vitro by forming an 'alkaloid-cancer DNA' complex.[2][7] It shows minimal effect on DNA from healthy tissues.[7]
-
Tumor Growth Inhibition : In animal models, alstonine has been shown to successfully treat a significant proportion of BALB/c mice with transplantable YC8 lymphoma ascites and Swiss mice with Ehrlich ascites carcinoma.[2][7] However, its efficacy against solid tumors was partial when used as a monotherapy.[2]
-
Synergistic Effects : The anticancer activity of alstonine is significantly enhanced when used in combination with classic anticancer drugs such as 5-fluorouracil (B62378) (5-FU), daunorubicin, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and cyclophosphamide, leading to a high cure rate in mice with ascites carcinoma cells and solid tumors without significant toxicity.[11]
Molecular Targets and Mechanism of Action
The primary mechanism of alstonine's anticancer activity is its ability to selectively bind to and inhibit the replication of cancer DNA.[11] This interaction is attributed to the "destabilized" physicochemical structure of cancer DNA.[11] More recent studies suggest that alstonine can induce apoptosis in cancer cells through the activation of caspase-dependent pathways, involving the cleavage of caspase-3 and PARP.
Antiplasmodial Activity
Alstonine has shown promising activity against Plasmodium falciparum, the parasite responsible for malaria.
In Vitro Efficacy
-
Potent Inhibition : Alstonine exhibits submicromolar activity against P. falciparum in vitro, with a 50% inhibitory concentration (IC50) of 0.17 μM.[9]
-
Slow-Action Profile : The antiplasmodial activity of alstonine is characterized by a slow onset of action.[9]
-
Activity Against Drug-Resistant Strains : Importantly, multi-drug resistant strains of P. falciparum show no cross-resistance to alstonine, and in some cases, are even more sensitive to the compound.[9]
-
Cross-Species Activity : Alstonine also demonstrates activity against the zoonotic malaria parasite P. knowlesi, with an IC50 of approximately 1 μM.[9]
-
High Selectivity : Alstonine displays a high selectivity index, being significantly more toxic to the parasite than to human cell lines.[9]
Molecular Targets and Mechanism of Action
The precise molecular target of alstonine in Plasmodium is yet to be fully elucidated. However, its slow-action profile suggests a mechanism distinct from many fast-acting antimalarials.
Quantitative Data Summary
| Biological Activity | Model/Assay | Parameter | Value | Reference |
| Antipsychotic | Amphetamine-induced lethality in mice | Effective Dose (i.p.) | 0.5 - 2.0 mg/kg | [2][7] |
| MK-801 induced hyperlocomotion in mice | Effective Dose (i.p.) | 0.1, 0.5, 1.0 mg/kg | [2][3][7] | |
| Anticancer | Osteosarcoma cell lines (MG63, U-2OS) | IC50 (72h) | Not specified | |
| YC8 lymphoma ascites in BALB/c mice | Treatment | Effective | [2][7] | |
| Ehrlich ascites carcinoma in Swiss mice | Treatment | Effective | [2][7] | |
| Antiplasmodial | P. falciparum (in vitro) | IC50 | 0.17 μM | [9] |
| P. knowlesi (in vitro) | IC50 | ~1 μM | [9] |
Experimental Protocols
Dopamine D2 Receptor Binding Assay ([³H]-Spiperone Competition)
This protocol is adapted from standard radioligand binding assay procedures.[2][12]
-
Membrane Preparation : Prepare crude membrane fractions from HEK293 cells expressing recombinant human D2 receptors.
-
Assay Buffer : 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.[12]
-
Reaction Mixture : In a 96-well plate, combine the assay buffer, membrane preparation (final protein concentration ~10-50 µ g/well ), varying concentrations of alstonine or a reference compound, and [³H]-spiperone (final concentration ~0.1-1.0 nM).
-
Incubation : Incubate the mixture for 60 minutes at 30°C.[12]
-
Termination and Filtration : Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Determine the IC50 value of alstonine by non-linear regression analysis of the competition binding data. Non-specific binding is determined in the presence of a saturating concentration of a known D2 antagonist (e.g., 2 µM (+)-butaclamol).[12]
MK-801-Induced Hyperlocomotion in Mice
This protocol is a standard method for evaluating the potential of a compound to mitigate the positive symptoms of schizophrenia.[3][9][13][14]
-
Animals : Use male BALB/c or C57BL/6 mice.
-
Apparatus : An open-field arena equipped with infrared beams to automatically record locomotor activity.
-
Procedure :
-
Administer alstonine (0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle to the mice.
-
After a 30-minute pretreatment period, administer MK-801 (0.15-0.32 mg/kg, i.p.).[9]
-
Immediately place the mice in the open-field arena and record locomotor activity for 60-120 minutes.
-
-
Data Analysis : Quantify the total distance traveled or the number of beam breaks. Compare the activity of the alstonine-treated groups to the vehicle- and MK-801-only control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Ehrlich Ascites Carcinoma (EAC) Mouse Model
This model is used to assess the in vivo anticancer activity of compounds against ascitic tumors.[15][16][17][18][19]
-
Animals : Use Swiss albino mice.
-
Tumor Inoculation : Inject a known number of EAC cells (e.g., 2 x 10^6 cells) intraperitoneally into the mice.
-
Treatment :
-
Begin treatment with alstonine (at various doses) or vehicle 24 hours after tumor inoculation.
-
Administer treatment daily for a specified period (e.g., 9 days).
-
-
Parameters Measured :
-
Tumor Growth : Monitor body weight, and at the end of the experiment, collect and measure the volume of ascitic fluid and count the number of viable tumor cells.
-
Survival : In a separate cohort, monitor the mean survival time of the animals.
-
Hematological Parameters : Analyze blood samples for changes in red blood cells, white blood cells, and hemoglobin.
-
-
Data Analysis : Compare the measured parameters between the alstonine-treated groups and the control group.
Plasmodium falciparum Growth Inhibition Assay ([³H]-Hypoxanthine Incorporation)
This is a standard assay to determine the in vitro antiplasmodial activity of a compound.[1][20][21][22]
-
Parasite Culture : Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes.
-
Assay Setup :
-
In a 96-well plate, add serial dilutions of alstonine.
-
Add the parasitized erythrocyte suspension (initial parasitemia of ~0.5% and 2% hematocrit).
-
-
Incubation : Incubate the plates for 24 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.
-
Radiolabeling : Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.
-
Harvesting : Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis : Calculate the IC50 value of alstonine by plotting the percentage of growth inhibition against the log of the drug concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of alstonine's antipsychotic activity.
Caption: Dual mechanisms of alstonine's anticancer activity.
Caption: Workflow for assessing alstonine's antipsychotic potential.
Conclusion
Alstonine is a promising natural product with a unique pharmacological profile. Its atypical antipsychotic activity, mediated through an indirect modulation of dopaminergic and serotonergic systems, presents a novel avenue for the development of new schizophrenia therapies with potentially fewer side effects. Furthermore, its selective anticancer and potent antiplasmodial activities warrant further investigation and development. This guide provides a comprehensive overview of the current knowledge on alstonine's biological activities and molecular targets, serving as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug discovery.
References
- 1. iddo.org [iddo.org]
- 2. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 3. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 8. Alkaloid from Alstonia yunnanensis diels root against gastrointestinal cancer: Acetoxytabernosine inhibits apoptosis in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 10. researchgate.net [researchgate.net]
- 11. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Ehrlich Tumor Induces Pain-Like Behavior in Mice: A Novel Model of Cancer Pain for Pathophysiological Studies and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Ehrlich ascites carcinoma by Manilkara zapota L. stem bark in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Plasmodium falciparum: assessment of in vitro growth by [3H]hypoxanthine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to In Vitro Studies of Alstonine
Introduction
Alstonine (B1665729) is a prominent indole (B1671886) alkaloid primarily isolated from plant species of the Alstonia and Rauvolfia genera, which are used in traditional medicine systems, particularly in Nigeria, for treating mental illnesses.[1][2] In vitro research has revealed a multi-faceted pharmacological profile for alstonine, establishing it as a molecule of significant interest for its antipsychotic, anticancer, and antiplasmodial properties.[1][3] Unlike many pharmacological agents, alstonine often exhibits unique and indirect mechanisms of action, such as modulating neurotransmitter systems without binding directly to key receptors and selectively targeting cancerous DNA.[1][4][5] This guide provides a comprehensive overview of the core in vitro studies on alstonine, presenting quantitative data, detailed experimental protocols, and visual diagrams of its mechanisms and workflows for researchers, scientists, and drug development professionals.
Anticancer Activity
In vitro studies have consistently demonstrated the cytotoxic effects of alstonine and alstonine-containing extracts against a variety of human cancer cell lines.[6] A key finding is its ability to differentiate between cancerous and healthy DNA, selectively inhibiting DNA synthesis in malignant cells.[1][3]
Quantitative Data: Cytotoxicity
The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, indicating the potency of alstonine and related extracts against different cancer cell lines.
| Cell Line | Cancer Type | Compound/Extract | IC50 Value | Reference |
| HeLa | Cervical Cancer | Alkaloid Fraction of Alstonia scholaris (ASERS) | 5.53 µg/mL | [7] |
| HepG2 | Liver Cancer | Alkaloid Fraction of Alstonia scholaris (ASERS) | 25 µg/mL | [7] |
| HL60 | Promyelocytic Leukemia | Alkaloid Fraction of Alstonia scholaris (ASERS) | 11.16 µg/mL | [7] |
| KB | Oral Carcinoma | Alkaloid Fraction of Alstonia scholaris (ASERS) | 10 µg/mL | [7] |
| MCF-7 | Breast Cancer | Alkaloid Fraction of Alstonia scholaris (ASERS) | 29.76 µg/mL | [7] |
| A549 | Lung Cancer | Alstomairine G (from Alstonia mairei) | 5.6 µM | [8] |
| A549 | Lung Cancer | 19-O-acetylhörhammericin (from A. mairei) | 6.1 µM | [8] |
Proposed Mechanism of Action
The primary anticancer mechanism proposed for alstonine is its selective interaction with the DNA of cancer cells. It is suggested that alstonine forms a complex with "cancer DNA," which is structurally different from the DNA in healthy cells, thereby inhibiting the process of DNA replication and cell proliferation in malignant tissues with minimal effect on normal cells.[1][9]
Experimental Protocol: Cell Viability (MTT Assay)
This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding : Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of alstonine in culture medium. Remove the old medium from the wells and add 100 µL of the alstonine dilutions (or vehicle control) to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the alstonine concentration and determine the IC50 value using non-linear regression analysis.
Antipsychotic and Neuropharmacological Effects
Alstonine exhibits a unique antipsychotic profile, appearing to act as an atypical antipsychotic. Its mechanism is not based on the direct blockade of dopamine (B1211576) D2 receptors, a hallmark of many traditional antipsychotics.[1][4] Instead, its effects are primarily mediated through the serotonergic system, specifically involving 5-HT2A/2C receptors, and subsequent modulation of glutamate (B1630785) neurotransmission.[1][10][11]
Quantitative Data: Neurotransmitter Modulation
While the following data were derived from in vivo studies, they are crucial for informing and validating in vitro neurochemical assays. The study measured neurotransmitter and metabolite levels in different brain regions of mice following alstonine administration.
| Brain Region | Analyte | % Change vs. Control | Effect | Reference |
| Frontal Cortex | DA | Decrease | Reduced dopamine levels | [12] |
| Frontal Cortex | DOPAC | Increase | Increased dopamine catabolism | [12] |
| Striatum | DOPAC | Increase | Increased dopamine catabolism | [12] |
| Frontal Cortex | 5-HT | Increase | Increased serotonin (B10506) levels | [12] |
| Frontal Cortex | 5-HIAA | Increase | Increased serotonin turnover/metabolism | [12] |
| Striatum | 5-HIAA | Increase | Increased serotonin turnover/metabolism | [12] |
DA: Dopamine, DOPAC: 3,4-Dihydroxyphenylacetic acid, 5-HT: Serotonin, 5-HIAA: 5-Hydroxyindoleacetic acid.
Proposed Signaling Pathway
In vitro binding assays have shown a lack of significant direct interaction of alstonine with dopamine D1/D2 and serotonin 5-HT2A receptors.[1] However, functional assays demonstrate that its anxiolytic and antipsychotic-like effects are blocked by 5-HT2A/2C antagonists like ritanserin.[1][11] This suggests alstonine may act as an inverse agonist or an indirect modulator at these receptors, which in turn influences the glutamate and dopamine systems implicated in schizophrenia.[1][12]
Experimental Protocol: Radioligand Binding Assay
This protocol describes a general procedure to determine if a compound (like alstonine) binds directly to a specific receptor (e.g., Dopamine D2).
-
Membrane Preparation : Homogenize brain tissue (e.g., rat striatum, rich in D2 receptors) or cultured cells expressing the receptor of interest in a cold buffer. Centrifuge the homogenate to pellet the membranes and wash several times to remove endogenous ligands. Resuspend the final membrane pellet in an assay buffer.
-
Assay Setup : In a 96-well plate or microcentrifuge tubes, combine:
-
The membrane preparation.
-
A specific radioligand (e.g., [3H]Spiperone for D2 receptors) at a concentration near its dissociation constant (Kd).
-
Varying concentrations of the test compound (alstonine) or a known unlabeled ligand (for positive control) or buffer (for total binding).
-
-
Non-Specific Binding : In a separate set of tubes, add a high concentration of an unlabeled known ligand (e.g., haloperidol) to saturate the receptors. This determines the level of non-specific binding of the radioligand.
-
Incubation : Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Separation : Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.
-
Washing : Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification : Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of alstonine to determine its ability to displace the radioligand and calculate its inhibition constant (Ki) if applicable. Studies show alstonine has a lack of significant interaction in this type of assay for D1, D2, and 5-HT2A receptors.[1][4]
Antiplasmodial (Antimalarial) Activity
Alstonine has demonstrated potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[13][14] Notably, it exhibits a "slow action" profile, requiring longer exposure times for maximum effect, and remains effective against multi-drug resistant parasite lines.[13]
Quantitative Data: Antiplasmodial Activity
| Plasmodium Species | Strain | Exposure Time | IC50 Value | Selectivity Index (SI) vs. Human Cells | Reference |
| P. falciparum | 3D7 | 96 h | 0.17 µM | >1,111 | [13] |
| P. falciparum | D6 | 72 h | 0.048 µM | Not Reported | [13] |
| P. falciparum | W2 | 72 h | 0.109 µM | Not Reported | [13] |
| P. knowlesi | A1H.1 | 48 h | ~1 µM | Not Reported | [13] |
Selectivity Index (SI) is calculated as (IC50 in human cell line) / (IC50 in Plasmodium). A higher SI indicates greater selectivity for the parasite.
Experimental Protocol: [3H]-Hypoxanthine Incorporation Assay
This is a standard method for measuring parasite proliferation in vitro by quantifying the incorporation of a radiolabeled nucleic acid precursor.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Central Nervous System Effects of Alstonine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine (B1665729), an indole (B1671886) alkaloid found in various medicinal plants, has garnered significant interest for its potential as a novel psychotropic agent. Traditionally used in Nigerian medicine to treat mental illness, preclinical research has begun to unravel its complex pharmacological profile, suggesting a unique mechanism of action that diverges from conventional antipsychotics. This technical guide provides a comprehensive overview of the current scientific understanding of alstonine's effects on the central nervous system (CNS). It consolidates quantitative data on its neurochemical and behavioral effects, details key experimental protocols used in its evaluation, and visualizes its proposed signaling pathways and experimental workflows. The evidence points towards alstonine's atypical antipsychotic and anxiolytic properties, primarily mediated through an inverse agonist action at serotonin (B10506) 5-HT2A/2C receptors, a mechanism that may offer a distinct therapeutic advantage.
Core Pharmacological Profile
Alstonine exhibits a pharmacological profile that aligns with atypical antipsychotics, demonstrating efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[1][2] It also displays clear anxiolytic properties.[2] A key distinguishing feature of alstonine is its apparent lack of direct interaction with dopamine (B1211576) D1 and D2 receptors, the primary targets for most antipsychotic drugs.[2] This suggests a potentially lower risk of extrapyramidal side effects commonly associated with dopamine receptor blockade.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on alstonine.
Table 1: Effects of Alstonine on Neurotransmitter and Metabolite Levels in the Mouse Brain
| Brain Region | Analyte | Alstonine Dose (mg/kg, i.p.) | Outcome | Reference |
| Frontal Cortex | ||||
| Dopamine (DA) | 1.0 | ↓ | [3] | |
| DOPAC | 1.0 | ↑ | [3] | |
| HVA | 1.0 | ↔ | [3] | |
| Serotonin (5-HT) | 1.0 | ↑ | [3] | |
| 5-HIAA | 1.0 | ↑ | [3] | |
| Striatum | ||||
| DA | 1.0 | ↔ | [3] | |
| DOPAC | 1.0 | ↑ | [3] | |
| HVA | 1.0 | ↔ | [3] | |
| 5-HIAA | 1.0 | ↑ | [3] | |
| DOPAC: 3,4-Dihydroxyphenylacetic acid; HVA: Homovanillic acid; 5-HIAA: 5-Hydroxyindoleacetic acid. ↑: Increase; ↓: Decrease; ↔: No significant change. |
Table 2: Behavioral Effects of Alstonine in Rodent Models
| Behavioral Model | Species | Alstonine Dose (mg/kg, i.p.) | Key Finding | Reference |
| Amphetamine-Induced Lethality | Mouse | 0.5 - 2.0 | Prevents lethality | [2] |
| Apomorphine-Induced Stereotypy | Mouse | Not specified | Reduces stereotyped behavior | [2] |
| MK-801-Induced Hyperlocomotion | Mouse | 0.1, 0.5, 1.0 | Prevents hyperlocomotion | [2] |
| MK-801-Induced Social Withdrawal | Mouse | 0.5 (partial), 1.0 (complete) | Reverses social interaction deficit | [1] |
| Hole-Board Test | Mouse | 0.5, 1.0 | Increases head-dipping (anxiolytic-like) | [2] |
| Light/Dark Box Test | Mouse | 0.5, 1.0 | Increases time in light compartment (anxiolytic-like) | [2] |
Mechanism of Action and Signaling Pathways
The leading hypothesis for alstonine's mechanism of action centers on its interaction with the serotonin 5-HT2A and 5-HT2C receptors.
Inverse Agonism at 5-HT2A/2C Receptors
Unlike neutral antagonists that simply block agonist binding, alstonine is suggested to act as an inverse agonist at 5-HT2A/2C receptors.[4] These receptors exhibit a degree of constitutive activity, meaning they can signal in the absence of an agonist. An inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling.
Proposed Downstream Signaling Cascade
The 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway. By reducing the constitutive activity of these receptors, alstonine is proposed to attenuate the Gq/11 signaling cascade. This leads to reduced activation of phospholipase C (PLC), which in turn decreases the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The net effect is a dampening of intracellular calcium mobilization and protein kinase C (PKC) activation, which ultimately modulates neuronal excitability and neurotransmitter release.
Caption: Proposed signaling pathway of alstonine as a 5-HT2A/2C inverse agonist.
Key Experimental Protocols
The following sections detail the methodologies for two key behavioral assays used to characterize the antipsychotic-like effects of alstonine.
MK-801-Induced Hyperlocomotion
This model is widely used to screen for compounds with potential efficacy against the positive symptoms of schizophrenia. The NMDA receptor antagonist MK-801 induces a hyperdopaminergic state, leading to increased locomotor activity.
-
Animals: Male C57BL/6 mice are commonly used.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with an automated activity monitoring system (e.g., infrared beams).
-
Procedure:
-
Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Administer alstonine (0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle.
-
After a 30-minute pretreatment interval, administer MK-801 (0.15-0.3 mg/kg, i.p.) or saline.
-
Immediately place the mouse into the center of the open-field arena.
-
Record locomotor activity (total distance traveled, horizontal and vertical beam breaks) for 60-120 minutes.
-
-
Data Analysis: Data are typically binned into time blocks (e.g., 5-10 minutes). The total activity over the entire session is analyzed using a two-way ANOVA (Treatment x Time) followed by appropriate post-hoc tests to compare between groups. A significant attenuation of MK-801-induced hyperlocomotion by alstonine is indicative of antipsychotic-like potential.[2][5][6][7]
Caption: Experimental workflow for the MK-801-induced hyperlocomotion test.
Social Interaction Test
This assay assesses social behavior and is used to model the negative symptoms of schizophrenia, such as social withdrawal.
-
Animals: Male mice of the same strain and age are used as both test subjects and novel partners.
-
Apparatus: A three-chambered social approach apparatus is standard. This consists of a rectangular box divided into three chambers with openings allowing free access between them.
-
Procedure:
-
Habituation: The test mouse is placed in the central chamber and allowed to freely explore all three empty chambers for 10 minutes.
-
Sociability Test: An unfamiliar "stranger" mouse is placed inside a small wire cage in one of the side chambers. An identical empty wire cage is placed in the opposite side chamber. The test mouse is returned to the central chamber, and the time spent in each chamber and the time spent sniffing each wire cage are recorded for 10 minutes.
-
Social Novelty Test: A second, unfamiliar "stranger" mouse is placed in the previously empty wire cage. The test mouse is again allowed to explore all three chambers, and the time spent interacting with the now-familiar mouse versus the novel mouse is recorded for 10 minutes.
-
-
Data Analysis: The primary measures are the time spent in each chamber and the duration of active sniffing of the wire cages. A preference for the chamber containing a mouse over the empty chamber indicates normal sociability. In models of social withdrawal (e.g., after MK-801 administration), a reduction in this preference is observed. A reversal of this deficit by alstonine indicates potential efficacy against negative symptoms.[1][8]
Conclusion and Future Directions
Alstonine presents a compelling profile as a potential novel antipsychotic and anxiolytic agent. Its unique mechanism of action, centered on inverse agonism at 5-HT2A/2C receptors, offers a departure from the direct dopamine antagonism of conventional antipsychotics and may translate to an improved safety and tolerability profile. The preclinical data robustly support its efficacy in models of psychosis and anxiety.
Future research should focus on several key areas. A comprehensive receptor binding screen is necessary to definitively characterize alstonine's selectivity and identify any potential off-target activities. Further elucidation of the downstream signaling pathways, including direct measurement of PLC, IP3, and DAG modulation by alstonine, will be crucial to confirm its mechanism of action. Finally, as a naturally occurring compound with a history of traditional use, alstonine is a strong candidate for progression into clinical development to evaluate its safety and efficacy in human populations with psychiatric disorders.
References
- 1. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Age-related differential sensitivity to MK-801-induced locomotion and stereotypy in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]
- 7. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid, has emerged as a compound of significant interest in pharmacological research. Traditionally utilized in Nigerian medicine for the treatment of mental illness, this natural product, found in various plant species such as Alstonia boonei and Rauvolfia vomitoria, is now being investigated for its multifaceted therapeutic applications.[1] This technical guide provides an in-depth analysis of the current understanding of alstonine's potential therapeutic uses, with a primary focus on its antipsychotic, anticancer, and antiplasmodial properties. Detailed experimental methodologies, quantitative data, and visualizations of its mechanisms of action are presented to serve as a comprehensive resource for the scientific community.
Antipsychotic Properties
Alstonine exhibits a promising and unique profile as an atypical antipsychotic agent. Preclinical studies have demonstrated its efficacy in animal models relevant to schizophrenia, suggesting a mechanism of action distinct from currently available treatments.
Efficacy in Animal Models
Alstonine has shown a clear, dose-dependent antipsychotic-like profile in various rodent models.[2][3] Its effects are comparable to atypical antipsychotics like clozapine.[4]
| Animal Model | Alstonine Dosage | Observed Effect | Reference |
| Amphetamine-Induced Lethality (grouped mice) | 0.5 - 2.0 mg/kg (i.p.) | Prevention of lethality | [2][3] |
| Apomorphine-Induced Stereotypy | 0.25 - 1.0 mg/kg (i.p.) | Inhibition of stereotyped behavior | [5] |
| Haloperidol-Induced Catalepsy | 0.5 - 2.0 mg/kg (i.p.) | Prevention of catalepsy | [5] |
| MK-801-Induced Hyperlocomotion | 0.1, 0.5, and 1.0 mg/kg (i.p.) | Prevention of hyperlocomotion | [2] |
| MK-801-Induced Social Withdrawal | 0.5 and 1.0 mg/kg (sub-chronic) | Reversal of social interaction withdrawal | [6] |
Mechanism of Action
A key distinguishing feature of alstonine is its unique mechanism of action. Unlike typical and most atypical antipsychotics, alstonine does not exhibit direct binding affinity for dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors.[3][7]
The antipsychotic-like effects of alstonine appear to be mediated by its interaction with the serotonergic system, specifically the 5-HT2A and 5-HT2C receptors.[8] The anxiolytic properties of alstonine, which may contribute to its effects on the negative symptoms of schizophrenia, are blocked by the 5-HT2A/2C antagonist ritanserin, suggesting an inverse agonist or antagonist activity at these receptors.[2][9]
While not binding directly to dopamine receptors, alstonine indirectly modulates dopaminergic neurotransmission. Acute treatment with alstonine has been shown to increase dopamine uptake in striatal synaptosomes, a mechanism that could contribute to its antipsychotic effects without the extrapyramidal side effects associated with D2 receptor blockade.[3] Furthermore, HPLC analysis of brain tissue from mice treated with alstonine revealed an increase in intraneuronal dopamine catabolism.[1][5]
Alstonine also appears to interact with the glutamatergic system. It has been shown to reverse the behavioral effects induced by the NMDA receptor antagonist MK-801, suggesting a potential role in modulating glutamate (B1630785) hypoactivity, a hypothesized contributor to the pathophysiology of schizophrenia.[2][10]
Experimental Protocols
-
Objective: To assess the antipsychotic potential of alstonine by its ability to prevent amphetamine-induced lethality, a model sensitive to dopamine receptor antagonists.
-
Animals: Male Swiss mice, grouped (10 per cage) for at least 2 hours before the experiment.
-
Procedure:
-
Administer alstonine (0.5, 1.0, or 2.0 mg/kg, i.p.) or vehicle control 30 minutes prior to amphetamine administration.
-
Administer d-amphetamine sulfate (B86663) (10 mg/kg, i.p.).
-
Observe the animals continuously for the first hour and then at 30-minute intervals for up to 4 hours.
-
Record the number of deaths in each group.
-
Data is expressed as the percentage of surviving animals.
-
-
Objective: To determine the effect of alstonine on dopamine transporter (DAT) activity.
-
Preparation: Prepare synaptosomes from the striatum of male mice.
-
Procedure:
-
Pre-incubate striatal synaptosomes with alstonine at various concentrations or vehicle for 10 minutes at 37°C.
-
Initiate dopamine uptake by adding a solution containing [³H]dopamine.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Non-specific uptake is determined in the presence of a known DAT inhibitor (e.g., GBR 12909) or by conducting the assay at 0-4°C.
-
Calculate specific uptake and express the results as a percentage of the control.
-
Anticancer Properties
Alstonine has demonstrated notable anticancer activity, with a unique selectivity for cancer cells over healthy cells.
In Vitro and In Vivo Efficacy
While a comprehensive screening of alstonine against a wide panel of human cancer cell lines with specific IC50 values is not extensively documented in publicly available literature, in vivo studies have shown significant therapeutic effects.
| Cancer Model | Animal Model | Alstonine Treatment Regimen | Observed Effect | Reference |
| YC8 Lymphoma Ascites | BALB/c Mice | 0.2 mg x 2/day for 8 days (i.p.) | Cure in a significant proportion of mice | [2] |
| Ehrlich Ascites Carcinoma | Swiss Mice | 0.2 mg x 2/day for 8 days (i.p.) | Cure in a significant proportion of mice | [2] |
Mechanism of Action
The anticancer mechanism of alstonine is attributed to its ability to differentiate between the DNA of cancerous and healthy tissues. It is proposed that alstonine selectively binds to and inhibits the replication of cancer cell DNA by forming an 'alkaloid-cancer DNA' complex, with minimal impact on the DNA of normal cells.[1][5] This selective action suggests a potential for targeted cancer therapy with a favorable safety profile. The induction of apoptosis is a likely downstream consequence of this DNA interaction.
Experimental Protocols
-
Objective: To evaluate the in vivo anticancer efficacy of alstonine.
-
Animals: Female Swiss albino mice.
-
Procedure:
-
Inoculate mice intraperitoneally with Ehrlich ascites carcinoma (EAC) cells (e.g., 2 x 10⁶ cells/mouse).
-
24 hours post-inoculation, begin treatment with alstonine (e.g., 0.2 mg, administered twice daily, i.p.) for a specified duration (e.g., 8 consecutive days). A control group receives vehicle only.
-
Monitor the animals for tumor growth (e.g., by measuring abdominal circumference or body weight) and survival.
-
At the end of the study period, or upon signs of morbidity, euthanize the animals and collect ascitic fluid to determine tumor volume and viable tumor cell count.
-
Calculate the percentage increase in lifespan and tumor growth inhibition.
-
Antiplasmodial Properties
Alstonine has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
In Vitro Efficacy
Alstonine exhibits significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
| P. falciparum Strain | IC50 (µM) | Assay Duration | Reference |
| K1 (multidrug-resistant) | Not specified, but active | Not specified | [1] |
| 3D7 | 0.17 | 96 hours | [7] |
| Dd2 | 0.11 | 96 hours | [7] |
| FCR3 | 0.15 | 96 hours | [7] |
| C2B | 0.13 | 96 hours | [7] |
Of note, alstonine displays a slow-action phenotype, with significantly lower IC50 values in 96-hour assays compared to 48-hour assays.[11] It also shows high selectivity for the parasite over human cells, with an IC50 of >200 µM against human Neonatal Foreskin Fibroblasts.[11]
Experimental Protocols
-
Objective: To determine the 50% inhibitory concentration (IC50) of alstonine against P. falciparum.
-
Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II.
-
Procedure:
-
Prepare serial dilutions of alstonine in 96-well microtiter plates.
-
Add parasitized erythrocytes (e.g., 2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C for 72-96 hours.
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Measure fluorescence using a microplate reader.
-
Calculate the IC50 values by non-linear regression analysis of the dose-response curves.
-
Conclusion and Future Directions
Alstonine presents a compelling profile as a potential therapeutic agent with diverse applications. Its unique antipsychotic mechanism of action, selective anticancer properties, and potent antiplasmodial activity warrant further investigation. Future research should focus on:
-
Comprehensive toxicological studies to establish a clear safety profile for alstonine.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.
-
In-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways involved in its therapeutic effects.
-
Lead optimization and medicinal chemistry efforts to synthesize analogs with improved potency and pharmacokinetic properties.
-
Clinical trials to evaluate the safety and efficacy of alstonine in human subjects.
The continued exploration of alstonine and its derivatives holds the promise of delivering novel and effective treatments for a range of challenging diseases.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 10. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytopharmajournal.com [phytopharmajournal.com]
Alstonine: A Technical Guide to a Novel Potential Antipsychotic Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alstonine (B1665729), an indole (B1671886) alkaloid traditionally used in Nigerian medicine to treat mental illness, is emerging as a promising candidate for a new generation of antipsychotic drugs.[1][2][3] Preclinical evidence suggests that alstonine possesses a unique pharmacological profile, distinguishing it from both typical and atypical antipsychotics. Its mechanism of action does not appear to involve direct antagonism of dopamine (B1211576) D2 or serotonin (B10506) 5-HT2A receptors, the primary targets of current antipsychotic medications.[4] Instead, alstonine is thought to exert its effects through an indirect modulation of dopaminergic and serotonergic systems, potentially offering a novel therapeutic avenue with a reduced risk of common side effects associated with existing treatments. This document provides a comprehensive technical overview of the current state of research on alstonine as a potential antipsychotic agent, summarizing key preclinical data, outlining experimental methodologies, and visualizing its proposed mechanism of action.
Preclinical Pharmacology
Alstonine has demonstrated a clear antipsychotic-like profile in a variety of rodent models of psychosis. Its behavioral effects are comparable to those of atypical antipsychotics like clozapine, yet its underlying neurochemical interactions appear to be distinct.[2][5]
In Vivo Behavioral Studies
Alstonine has been shown to be effective in several key behavioral paradigms relevant to the positive, negative, and cognitive symptoms of schizophrenia.
Table 1: Efficacy of Alstonine in Preclinical Models of Psychosis
| Behavioral Model | Species | Alstonine Dose Range (mg/kg, i.p.) | Observed Effect | Putative Indication |
| Amphetamine-induced Lethality | Mouse | 0.5 - 2.0 | Inhibition of lethality | Positive symptoms |
| Apomorphine-induced Stereotypy | Mouse | 0.5 - 2.0 | Inhibition of stereotyped behavior | Positive symptoms |
| Haloperidol-induced Catalepsy | Mouse | 0.5 - 1.0 | Reversal of catalepsy | Reduced extrapyramidal side effects |
| MK-801-induced Hyperlocomotion | Mouse | 0.1 - 1.0 | Prevention of hyperlocomotion[6] | Positive and cognitive symptoms |
| MK-801-induced Social Withdrawal | Mouse | 0.5 - 1.0 | Reversal of social interaction deficits[7] | Negative symptoms |
Neurochemical Profile
The antipsychotic-like effects of alstonine are associated with its modulation of dopamine and serotonin neurotransmitter systems.
Dopaminergic System: Studies indicate that alstonine does not directly bind to dopamine D1 or D2 receptors.[6] Instead, it appears to indirectly modulate dopaminergic transmission. Research suggests that acute administration of alstonine can increase dopamine uptake in the striatum, a mechanism that is distinct from the receptor blockade of conventional antipsychotics.[8] This is further supported by findings that alstonine increases the intraneuronal catabolism of dopamine.[1][2][3][5]
Serotonergic System: Evidence points towards the involvement of the serotonin system in alstonine's mechanism of action. Its anxiolytic and antipsychotic-like effects in some behavioral models are blocked by the 5-HT2A/2C receptor antagonist, ritanserin, suggesting a crucial role for these receptors.[9] It has been hypothesized that alstonine may act as an inverse agonist at 5-HT2A/2C receptors.[1][10] This is consistent with the observation that alstonine administration leads to increased levels of serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the frontal cortex and striatum.[1]
Table 2: Effects of Alstonine on Neurotransmitter Systems
| Neurotransmitter System | Brain Region | Effect |
| Dopamine | Frontal Cortex | Decreased dopamine levels, increased DOPAC levels |
| Striatum | Increased DOPAC levels | |
| Serotonin | Frontal Cortex | Increased 5-HT and 5-HIAA levels |
| Striatum | Increased 5-HIAA levels |
Receptor Binding Profile
A defining characteristic of alstonine is its apparent lack of direct interaction with key receptors targeted by existing antipsychotics.
Table 3: Alstonine Receptor Binding Affinity
| Receptor | Radioligand Used for Displacement | Alstonine Concentration Tested | Result | Ki (nM) |
| Dopamine D1 | [³H]SCH23390 | Up to 10⁻⁵ M | No significant displacement | Not Reported |
| Dopamine D2 | [³H]Spiperone | Up to 10⁻⁵ M | No significant displacement | Not Reported |
| Serotonin 5-HT2A | [³H]Spiperone | Up to 10⁻⁵ M | No significant displacement | Not Reported |
Note: The available literature qualitatively reports a lack of direct binding but does not provide specific Ki or IC50 values.
Proposed Mechanism of Action
Based on the available preclinical data, a hypothetical model of alstonine's antipsychotic action can be proposed. This model diverges significantly from traditional antipsychotic mechanisms.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of alstonine.
Radioligand Binding Assays
-
Objective: To determine the in vitro binding affinity of alstonine for dopamine D1, D2, and serotonin 5-HT2A receptors.
-
Protocol:
-
Membrane Preparation: Striatal (for D1 and D2) and frontal cortex (for 5-HT2A) tissues from rodents are homogenized in ice-cold buffer and centrifuged to isolate the cell membranes. The final pellet is resuspended to a specific protein concentration.
-
Binding Reaction: A fixed concentration of a specific radioligand ([³H]SCH23390 for D1, [³H]Spiperone for D2 and 5-HT2A) is incubated with the membrane preparation in the presence of increasing concentrations of alstonine (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a known antagonist) from total binding. The concentration of alstonine that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
Apomorphine-Induced Stereotypy in Mice
-
Objective: To assess the potential of alstonine to block dopamine agonist-induced stereotyped behaviors, a model for psychosis.
-
Protocol:
-
Acclimatization: Mice are individually placed in observation cages for a 30-minute habituation period.
-
Treatment: Alstonine (e.g., 0.5, 1.0, 2.0 mg/kg) or vehicle is administered intraperitoneally (i.p.).
-
Dopamine Agonist Challenge: After a 30-minute pretreatment period, apomorphine (B128758) (a dopamine agonist) is administered subcutaneously.
-
Behavioral Scoring: Immediately after apomorphine injection, stereotyped behaviors (e.g., sniffing, licking, gnawing, and repetitive head movements) are observed and scored by a trained observer, typically at 5-minute intervals for 30-60 minutes.
-
Data Analysis: The stereotypy scores are summed or averaged for each treatment group and compared using appropriate statistical tests.
-
MK-801-Induced Hyperlocomotion in Mice
-
Objective: To evaluate the ability of alstonine to counteract the hyperlocomotor effects of the NMDA receptor antagonist MK-801, a model relevant to psychosis.
-
Protocol:
-
Treatment: Mice are pretreated with alstonine (e.g., 0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle.
-
NMDA Antagonist Challenge: After 30 minutes, MK-801 (e.g., 0.1-0.3 mg/kg) or saline is administered.
-
Locomotor Activity Monitoring: Mice are immediately placed in an open-field arena equipped with infrared beams or a video-tracking system to record locomotor activity (e.g., distance traveled, number of beam breaks).
-
Data Collection: Activity is recorded for a period of 30-60 minutes.
-
Data Analysis: The total locomotor activity is calculated for each group and statistically analyzed.
-
Clinical Development Status
To date, there are no published clinical trials or case reports evaluating the efficacy and safety of alstonine for the treatment of psychosis in humans. The current body of evidence is limited to preclinical in vitro and in vivo studies.
Future Directions and Conclusion
Alstonine presents a compelling case for further investigation as a novel antipsychotic agent. Its unique mechanism of action, which appears to spare direct D2 and 5-HT2A receptor antagonism, holds the promise of an improved side-effect profile, particularly concerning extrapyramidal symptoms and metabolic disturbances.
Key areas for future research include:
-
Quantitative Pharmacodynamics: Comprehensive in vitro studies are needed to determine the binding affinities (Ki) and functional activities (e.g., inverse agonism, uptake modulation) of alstonine at a wide range of CNS receptors and transporters.
-
Pharmacokinetics and Safety: Thorough pharmacokinetic and toxicological studies are required to establish its absorption, distribution, metabolism, excretion (ADME) profile and to assess its safety margin.
-
Efficacy in Advanced Models: Evaluation of alstonine in more sophisticated animal models of cognitive deficits and negative symptoms in schizophrenia is warranted.
-
Clinical Translation: Should further preclinical studies yield positive results, the initiation of carefully designed Phase I clinical trials to assess the safety, tolerability, and pharmacokinetics of alstonine in healthy human volunteers would be the next logical step.
References
- 1. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alstonine as an antipsychotic: effects on brain amines and metabolic changes. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. advancingschizophreniatherapeutics.wordpress.com [advancingschizophreniatherapeutics.wordpress.com]
- 9. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current status of inverse agonism at serotonin2A (5-HT2A) and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticancer Potential of Alstonine: A Technical Guide for Researchers
Abstract
Alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid found in various medicinal plants such as Alstonia boonei and Rauvolfia vomitoria, has demonstrated notable anticancer properties in preclinical studies.[1] This technical guide provides an in-depth overview of the current understanding of alstonine's anticancer effects, tailored for researchers, scientists, and drug development professionals. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential molecular pathways. While early research pointed towards a mechanism involving the selective inhibition of cancer cell DNA replication, there is a notable scarcity of recent, comprehensive studies on the specific molecular targets and cytotoxic profile of pure alstonine against a broad range of cancer types.[2][3] This guide aims to consolidate existing knowledge and provide a framework for future investigations into the therapeutic potential of this promising natural compound.
Introduction
Indole alkaloids represent a significant class of natural products that have yielded several important anticancer drugs, including vincristine (B1662923) and vinblastine.[2] Alstonine has been identified as a compound of interest due to its traditional use in medicine and its demonstrated biological activities, including antipsychotic and anticancer effects.[1][3][4] Early in vivo studies have shown that alstonine can effectively cure a significant proportion of mice bearing transplantable lymphomas and carcinomas, suggesting a selective action against malignant cells.[2] This document serves as a technical resource, compiling the available data and methodologies to facilitate further research and development of alstonine as a potential anticancer agent.
In Vitro and In Vivo Anticancer Activity
The anticancer activity of alstonine and related alkaloid fractions has been evaluated in both in vitro and in vivo models. The available quantitative data is summarized below. It is important to note that much of the specific in vitro cytotoxicity data comes from an alkaloid fraction of Alstonia scholaris (ASERS), and not from purified alstonine.
Quantitative Data Presentation
Table 1: In Vitro Cytotoxicity of Alstonia scholaris Alkaloid Rich Fraction (ASERS)
| Cell Line | Cancer Type | IC50 (µg/mL) |
| HeLa | Cervical Cancer | 5.53 |
| HepG2 | Liver Cancer | 25 |
| HL60 | Promyelocytic Leukemia | 11.16 |
| KB | Oral Cancer | 10 |
| MCF-7 | Breast Cancer | 29.76 |
| (Data sourced from a study on an alkaloid-rich fraction of Alstonia scholaris, which contains alstonine) |
Table 2: In Vivo Efficacy of Alstonine in Mouse Models
| Animal Model | Cancer Model | Treatment | Key Findings |
| BALB/c Mice | YC8 Lymphoma Ascites | Alstonine | A significant proportion of mice were cured. |
| Swiss Mice | Ehrlich Ascites Carcinoma | Alstonine | A significant proportion of mice were cured. |
| Swiss Mice | Solid Ehrlich Carcinoma | Alstonine | Partial prevention of tumor development. |
| Swiss Mice | Ehrlich Ascites Carcinoma | Alstonine + 5-FU | High rate of cure without toxicity. |
| Swiss Mice | Solid Ehrlich Carcinoma | Alstonine + Cyclophosphamide | High rate of cure without toxicity. |
| (Data is qualitative, based on survival and tumor growth inhibition from early studies)[2] |
Proposed and Hypothetical Mechanisms of Action
The precise molecular mechanisms underlying alstonine's anticancer activity are not fully elucidated. The primary proposed mechanism from early research is the selective binding to and inhibition of replication of what is described as "destabilized" cancer DNA.[2][3] However, based on the activity of other indole alkaloids, it is plausible that alstonine may also modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
DNA Interaction (Proposed Mechanism)
Alstonine has been reported to selectively bind to the initiation sites of cancer DNA, which is described as having a more "relaxed" or "destabilized" structure compared to DNA from healthy cells.[2] This binding is thought to prevent the replication of cancer DNA, thereby inhibiting tumor cell proliferation with minimal effect on normal cells.[2][3]
Induction of Apoptosis (Hypothetical)
Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. While direct evidence for alstonine is lacking, a potential mechanism is the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. This would involve the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Hypothetical intrinsic apoptosis pathway induced by alstonine.
Cell Cycle Arrest (Hypothetical)
Disruption of the cell cycle is a common mechanism of action for anticancer drugs. Alstonine could potentially cause cell cycle arrest at the G1, S, or G2/M phases, preventing cancer cells from dividing. This effect is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).
Caption: Hypothetical G2/M cell cycle arrest induced by alstonine.
Modulation of Signaling Pathways (Hypothetical)
The PI3K/Akt and MAPK/ERK signaling pathways are crucial for cell growth, proliferation, and survival, and are often dysregulated in cancer.[5][6] Other indole alkaloids have been shown to affect these pathways.[5] It is hypothesized that alstonine may exert its anticancer effects by inhibiting these pro-survival pathways.
References
- 1. Alstonine - Wikipedia [en.wikipedia.org]
- 2. Apoptosis western blot guide | Abcam [abcam.com]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine: A Technical Guide to its Antimalarial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729), an indole (B1671886) alkaloid, has emerged as a promising natural product with significant antimalarial properties. Exhibiting a slow-action mechanism, it demonstrates potent activity against drug-sensitive and multi-drug resistant strains of Plasmodium falciparum, the deadliest species of human malaria parasite. This technical guide provides an in-depth overview of the antimalarial activity of alstonine, focusing on quantitative efficacy data, detailed experimental methodologies, and its proposed mechanism of action.
Quantitative Antimalarial Data
The in vitro efficacy of alstonine has been evaluated against various Plasmodium strains and human cell lines to determine its potency and selectivity. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiplasmodial Activity of Alstonine against Plasmodium falciparum
| P. falciparum Strain | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) | 96h IC₅₀ (µM) | Key Resistance Markers | Reference |
| 3D7 (drug-sensitive) | >30 | 0.18 | 0.17 | - | [1][2] |
| Dd2 (chloroquine, pyrimethamine, mefloquine (B1676156) resistant) | - | - | - | - | [1] |
| FCR3 (chloroquine, cycloguanil (B1669406) resistant) | - | - | - | - | [1] |
| C2B (atovaquone resistant) | - | - | - | - | [1] |
| K1 (chloroquine resistant) | >30 | - | - | - | [2] |
| D6 (mefloquine resistant) | - | 0.048 | - | - | [2] |
| W2 (chloroquine, pyrimethamine, sulfadoxine, mefloquine, quinine (B1679958) resistant) | - | 0.109 | - | - | [2] |
IC₅₀ (50% inhibitory concentration) values represent the concentration of alstonine required to inhibit parasite growth by 50%.
Table 2: In Vitro Activity of Alstonine against Plasmodium knowlesi
| P. knowlesi Strain | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | Reference |
| Not Specified | ~9 | ~1 | [2][3] |
Table 3: Cytotoxicity and Selectivity of Alstonine
| Human Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Neonatal Foreskin Fibroblasts (NFF) | >200 | >1111 | [2] |
| Human Embryonic Kidney 293 (HEK293) | >200 | >1111 | [2] |
Selectivity Index (SI) is calculated as the IC₅₀ in a human cell line divided by the IC₅₀ in P. falciparum (72h), indicating the compound's selectivity for the parasite over host cells.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)
This assay is a standard method for determining the susceptibility of P. falciparum to antimalarial drugs by measuring the incorporation of a radiolabeled nucleic acid precursor.
Materials:
-
P. falciparum cultures (synchronized to the ring stage)
-
Complete parasite medium (RPMI 1640, 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, 25 mM NaHCO₃, 10 µg/mL gentamicin, and 0.5% Albumax II)
-
Alstonine (dissolved in an appropriate solvent, e.g., DMSO)
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Cell harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of alstonine in complete parasite medium.
-
Add 50 µL of each drug dilution to triplicate wells of a 96-well plate. Include drug-free wells as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.
-
Add 200 µL of synchronized parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.
-
Incubate the plates at 37°C in a sealed chamber with the gas mixture for the desired duration (e.g., 48, 72, or 96 hours).
-
24 hours prior to the end of the incubation period, add 0.5 µCi of [³H]-hypoxanthine to each well.
-
After the full incubation period, harvest the contents of the wells onto glass fiber filters using a cell harvester.
-
Wash the filters to remove unincorporated radiolabel.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antimalarial Activity Assay (Peter's 4-Day Suppressive Test)
This standard in vivo assay evaluates the schizonticidal activity of a compound in a murine malaria model. While specific results for alstonine are from preliminary evaluations, the standard protocol is as follows.[4]
Materials:
-
Plasmodium berghei (chloroquine-sensitive strain)
-
Swiss albino mice (typically 18-22 g)
-
Alstonine (formulated for in vivo administration)
-
Standard antimalarial drug (e.g., chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Inoculate mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells on day 0.
-
Randomly divide the mice into groups (e.g., vehicle control, positive control, and alstonine treatment groups at various doses).
-
Two to four hours post-infection, administer the first dose of the test compound or control substance orally or via another appropriate route.
-
Administer subsequent daily doses for the next three consecutive days (days 1, 2, and 3).
-
On day 4, collect thin blood smears from the tail of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Calculate the average percentage of parasite suppression for each group relative to the vehicle-treated control group.
Cytotoxicity Assay
This assay assesses the toxicity of a compound against human cell lines to determine its selectivity.
Materials:
-
Human cell lines (e.g., NFF, HEK293)
-
Appropriate cell culture medium
-
Alstonine
-
96-well plates
-
Cell viability reagent (e.g., Resazurin, MTT)
-
Plate reader
Procedure:
-
Seed the human cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of alstonine in the cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of alstonine. Include drug-free wells as a control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the drug concentration.
Mechanism of Action and Signaling Pathways
The precise mechanism of alstonine's antimalarial action is under investigation, with current evidence pointing towards a novel target within the parasite's mitochondrion.[1][5] In vitro evolution studies have identified that resistance to alstonine is associated with mutations in the gene encoding the putative inner-mitochondrial membrane protein, PfMPV17.[5] This suggests that PfMPV17 is either the direct target of alstonine or is critically involved in its mechanism of action.
The downstream effects of alstonine's interaction with PfMPV17 are linked to the disruption of essential mitochondrial functions, specifically the mitochondrial electron transport chain (mtETC) and the de novo pyrimidine (B1678525) biosynthesis pathway.[5] While alstonine does not appear to directly inhibit the mtETC, parasites with reduced sensitivity to known mtETC and pyrimidine synthesis inhibitors also exhibit decreased sensitivity to alstonine.[5] This indicates a complex interplay where alstonine-induced stress, mediated through PfMPV17, ultimately compromises these vital pathways, leading to parasite death.
Caption: Proposed mechanism of action of alstonine against Plasmodium falciparum.
The following diagram illustrates the general workflow for the in vitro screening and evaluation of alstonine's antimalarial activity.
Caption: General experimental workflow for in vitro antimalarial drug discovery.
Conclusion
Alstonine demonstrates potent and selective antimalarial activity in vitro, particularly against multi-drug resistant strains of P. falciparum. Its slow-action phenotype and novel mitochondrial target make it a valuable chemical probe for exploring new antimalarial drug targets and a potential scaffold for the development of new therapeutics. Further in vivo efficacy studies and detailed elucidation of its molecular mechanism are warranted to fully assess its therapeutic potential.
References
- 1. Inner-mitochondrial membrane protein PfMPV17 is linked to P. falciparum in vitro resistance to the indoloquinolizidine alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inner-mitochondrial membrane protein PfMPV17 is linked to P. falciparum in vitro resistance to the indoloquinolizidine alkaloid alstonine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preliminary evaluation of extracts of Alstonia scholaris bark for in vivo antimalarial activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Alstonine: Application Notes and Protocols for Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction: Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in various plant species, including those of the Alstonia and Rauvolfia genera.[1] It has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its antipsychotic properties. Preclinical studies have indicated that alstonine may offer an atypical antipsychotic profile, potentially through its interaction with serotonin (B10506) receptors.[2][3] This document provides an overview of the synthesis and purification of alstonine and related compounds, presented as a set of detailed application notes and protocols to guide researchers in the laboratory.
I. Synthesis of Alstonine-Type Alkaloids
Protocol: Enantioselective Total Synthesis of (-)-Alstonerine
This synthesis begins with L-tryptophan and involves key steps such as a Pauson-Khand reaction to form the azabridged bicyclic structure.[2][4]
Experimental Workflow:
References
- 1. The first regiospecific, enantiospecific total synthesis of 6-oxoalstophylline and an improved total synthesis of alstonerine and alstophylline as well as the bisindole alkaloid macralstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concise, Enantioselective Total Synthesis of (-)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Concise, Enantioselective Total Synthesis of (â)-Alstonerine - Organic Letters - Figshare [figshare.com]
Application Notes and Protocols for Alstonine Extraction from Plants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alstonine (B1665729) is a prominent indole (B1671886) alkaloid found in various plant species of the Apocynaceae family, such as Alstonia boonei and Alstonia scholaris.[1] It has garnered significant scientific interest due to its wide range of pharmacological properties, including antipsychotic, anxiolytic, anticancer, and antimalarial activities.[1][2] The effective isolation and purification of alstonine are critical preliminary steps for its study and potential therapeutic application.
This document provides detailed protocols for the extraction and purification of alstonine from plant materials, targeting researchers in natural product chemistry and drug development. The methods described are based on established solvent extraction techniques, acid-base partitioning, and chromatographic purification.
General Principles of Alkaloid Extraction
The extraction of alkaloids like alstonine is fundamentally based on their chemical properties, particularly their basicity and differential solubility.[3]
-
Solubility: Alkaloids in their free base form are generally soluble in organic solvents of low polarity (e.g., chloroform (B151607), ether) and poorly soluble in water.[4] Conversely, their salt forms, created by reacting with an acid, are typically soluble in water and alcohol solutions.[3][4]
-
Acid-Base Partitioning: This principle is the cornerstone of alkaloid purification. By manipulating the pH of the solvent system, alkaloids can be selectively moved between aqueous and organic phases, effectively separating them from neutral or acidic impurities.[5][6]
-
Extraction Methods: Common techniques range from simple maceration and Soxhlet extraction to more advanced methods like ultrasound-assisted (UAE) and microwave-assisted extraction (MAE), which can improve efficiency and reduce extraction time.[4][7]
Experimental Protocols
Protocol 1: Maceration and Acid-Base Extraction of Alstonine
This protocol details a common method for extracting total alkaloids from the bark or leaves of Alstonia species, followed by a purification step to isolate the alkaloid fraction.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Alstonia boonei stem bark, Alstonia macrophylla leaves)[5][8]
-
Ethanol (B145695) (70% or 95%)[5][8]
-
Concentrated ammonia (B1221849) solution[5]
-
Chloroform[5]
-
Anhydrous sodium sulfate[5]
-
Mechanical shaker[8]
-
Rotary evaporator[8]
-
pH meter or pH strips
-
Separatory funnel
-
Filtration apparatus (e.g., vacuum filtration with kieselguhr or filter paper)[5]
Procedure:
-
Plant Material Preparation: Clean the fresh plant material (stem bark or leaves), air-dry under shade for approximately two weeks, and grind into a coarse powder.[8][10]
-
Initial Solvent Extraction:
-
Disperse the powdered plant material in 70% ethanol. A typical ratio is 500 g of powder to 2.5 L of solvent.[8][10]
-
Agitate the mixture on a mechanical shaker for 72 hours at room temperature.[8][10] Alternatively, soak the material in 95% ethanol for several days.[5]
-
Filter the mixture using vacuum filtration to separate the ethanolic extract from the plant residue.[8]
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude ethanolic extract.[8][10]
-
-
Acid-Base Purification:
-
Slowly add the concentrated ethanolic extract to a 3% w/v tartaric acid solution with constant stirring.[5] This converts the alkaloids into their water-soluble salt form.
-
Filter the acidic solution through kieselguhr to remove precipitated non-alkaloidal substances.[5]
-
Transfer the filtrate to a separatory funnel. Basify the solution to a pH of 9-10 by carefully adding concentrated ammonia with cooling.[5] This liberates the free alkaloid bases.
-
Extract the liberated alkaloids exhaustively with chloroform (perform the extraction at least three times to ensure complete recovery).[5]
-
Combine the chloroform extracts, wash several times with distilled water, and then dry over anhydrous sodium sulfate.[5]
-
Evaporate the chloroform using a rotary evaporator to yield the crude alkaloidal fraction.[5]
-
Protocol 2: Soxhlet Extraction of Alstonine
Soxhlet extraction provides a more efficient and continuous extraction compared to maceration.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Alstonia scholaris leaves)[11]
-
Methanol[11]
-
Soxhlet extraction apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Plant Material Preparation: Collect, wash, and shade-dry the plant leaves at room temperature for about 20 days. Pulverize the dried material into a fine powder.[11]
-
Soxhlet Extraction:
-
Place a weighed amount of the powdered material (e.g., 9 g) into a thimble in the Soxhlet apparatus.[11]
-
Add the extraction solvent, methanol (B129727) (e.g., 150 ml), to the distillation flask.[11]
-
Heat the solvent using a heating mantle to initiate the extraction cycle. Continue the extraction for a sufficient duration (e.g., 5 days for a comprehensive extraction).[12]
-
-
Concentration:
-
After extraction, evaporate the solvent from the extract using a rotary evaporator at approximately 40°C.[11]
-
The resulting crude extract can be further purified using the acid-base partitioning described in Protocol 3.1 (Step 3) or by chromatography.
-
Protocol 3: Chromatographic Purification of Alstonine
The crude alkaloidal fraction obtained from the initial extraction is a mixture of compounds. Chromatographic techniques are essential for isolating pure alstonine.
Materials and Equipment:
-
Crude alkaloidal extract
-
Silica (B1680970) gel (60-120 mesh for column chromatography)[11]
-
Glass column for chromatography
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol)[9][13]
-
Thin Layer Chromatography (TLC) plates and developing tank[5]
Procedure:
-
TLC Analysis: Before column chromatography, perform TLC on the crude extract to determine a suitable solvent system that provides good separation of the components.[5]
-
Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Dissolve the crude alkaloidal extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Begin elution with a non-polar solvent (e.g., n-pentane or hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., diethyl ether, ethyl acetate, or methanol).[9][13] For example, a gradient of chloroform and methanol can be used.[9]
-
Collect the eluting solvent in fractions.
-
Monitor the fractions using TLC to identify those containing alstonine.
-
Pool the fractions containing the compound of interest and evaporate the solvent to obtain purified alstonine.
-
-
High-Purity Isolation (Optional): For higher purity, subject the fractions enriched with alstonine to semi-preparative HPLC or HPTLC for final purification.[9][13]
Data Presentation: Extraction Yields and Purity
The efficiency of extraction and purification can be quantified by measuring the yield and purity at different stages. Below are examples of data that can be collected.
Table 1: Example Extraction Yields from Alstonia Species
| Plant Species | Plant Part | Extraction Method | Solvent | Yield (% of initial dry weight) | Reference |
|---|---|---|---|---|---|
| Alstonia scholaris | Leaves | Soxhlet | Ethanol | 22% | [12] |
| Alstonia scholaris | Stem Bark | Maceration | 95% Ethanol | 6.5% (ethanol-soluble) |[9] |
Table 2: Alkaloid Content in Alstonia scholaris Leaf Extracts
| Extract Type | Total Alkaloid Content (mg/g of extract) | Reference |
|---|---|---|
| Crude Methanolic Extract | 15.52 | [11] |
| Column Purified Extract | 13.60 |[11] |
Visualized Workflows
The following diagrams illustrate the key workflows for alstonine extraction and purification.
Caption: General workflow for the initial extraction of crude extract from plant material.
Caption: Detailed workflow for the purification of alstonine from a crude plant extract.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 5. jsmcentral.org [jsmcentral.org]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. scielo.br [scielo.br]
- 8. scienceforums.net [scienceforums.net]
- 9. ijpsr.com [ijpsr.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. phytojournal.com [phytojournal.com]
- 12. Ethanolic extracts of Alstonia Scholaris and Bacopa Monniera possess neuroleptic activity due to anti-dopaminergic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Alstonine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is a prominent pentacyclic indole (B1671886) alkaloid found in various medicinal plants, including species from the Alstonia, Catharanthus, and Rauvolfia genera.[1] It has garnered significant interest for its potential antipsychotic properties, which appear to be mediated through a unique mechanism involving serotonergic and dopaminergic pathways.[2][3][4] Unlike many typical and atypical antipsychotics, alstonine does not bind directly to D2 dopamine (B1211576) receptors but is thought to indirectly modulate dopamine uptake and interact with 5-HT2A and 5-HT2C serotonin (B10506) receptors.[1][3]
Accurate and precise quantification of alstonine in plant materials, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. This document provides detailed application notes and validated protocols for the quantification of alstonine using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
General Experimental Workflow
The quantification of alstonine from a sample matrix typically follows a standardized workflow, from initial sample preparation to final data analysis. The general steps are outlined below.
Proposed Signaling Pathway of Alstonine's Antipsychotic Action
Alstonine's antipsychotic effects are believed to stem from its interaction with the serotonergic system, which in turn modulates dopaminergic neurotransmission. It acts on presynaptic 5-HT2A and 5-HT2C receptors, which influences dopamine levels in key brain regions like the striatum and frontal cortex.[1][5]
Analytical Methods and Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of alkaloids.[6] This protocol is based on a validated method for related indole alkaloids and is adapted for alstonine.[7]
A. Experimental Protocol
-
Sample Preparation (Plant Material):
-
Accurately weigh 1.0 g of dried, powdered plant material.
-
Extract with 20 mL of methanol (B129727) using ultrasonication for 30 minutes at room temperature.[8]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more on the remaining solid residue.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
Reconstitute the dried extract in 5 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[9]
-
-
Standard Preparation:
-
Prepare a stock solution of alstonine standard (1 mg/mL) in methanol.
-
Generate a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Chromatographic Analysis:
-
Inject 20 µL of the prepared sample or standard into the HPLC system.
-
Perform the separation using the parameters outlined in Table 1.
-
Monitor the absorbance at 210 nm. Alstonine and related indole alkaloids show strong absorbance in this region.[7]
-
Identify the alstonine peak by comparing the retention time with the standard.
-
Quantify the amount of alstonine by using the calibration curve generated from the standards.
-
B. Data Summary
| Parameter | Condition | Reference |
| Instrument | HPLC System with UV/Vis Detector | [7] |
| Column | C18 reverse-phase column (e.g., Waters Spherisorb ODS2, 5 µm, 4.6 x 250 mm) | [7] |
| Mobile Phase | Isocratic: Acetonitrile (B52724) and Water (35:65, v/v) containing 0.1% Triethylamine (TEA) in acetonitrile and 0.1% Trifluoroacetic acid (TFA) in water. | [7] |
| Flow Rate | 1.0 mL/min | [7] |
| Column Temperature | 30 °C | [7] |
| Detection | UV at 210 nm | [7] |
| Injection Volume | 20 µL | [7] |
| LOD (Typical) | 1.0 - 1.5 µg/mL | [7] |
| LOQ (Typical) | 3.0 - 4.5 µg/mL | [7] |
Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying trace amounts of alstonine in complex matrices like biological fluids.[10][11]
A. Experimental Protocol
-
Sample Preparation (Biological Matrix - Plasma):
-
To 100 µL of plasma sample, add an internal standard (IS) (e.g., a structurally similar alkaloid not present in the sample).
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.[12]
-
Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject the sample into the UPLC-MS/MS system.
-
-
Standard Preparation:
-
Prepare a stock solution (1 mg/mL) of alstonine in methanol.
-
Prepare calibration standards by spiking known concentrations of alstonine into a blank matrix (e.g., control plasma) and processing them as described above.
-
-
UPLC-MS/MS Analysis:
-
Perform chromatographic separation using the parameters in Table 2.
-
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for alstonine and the internal standard. The precursor ion for alstonine (C₂₁H₂₁N₂O₃⁺) is m/z 349.15. Product ions would need to be determined by direct infusion and fragmentation.
-
B. Data Summary
| Parameter | Condition | Reference |
| Instrument | UPLC system coupled to a tandem quadrupole mass spectrometer (TQ-MS) | [10][11] |
| Column | UPLC CSH C18 column (e.g., 1.7 µm, 2.1 x 100 mm) | [10] |
| Mobile Phase A | Water with 0.3% Formic Acid | [10] |
| Mobile Phase B | Acetonitrile with 0.3% Formic Acid | [10] |
| Gradient Elution | A typical gradient might start at 5-10% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and re-equilibrate. | [13] |
| Flow Rate | 0.3 - 0.4 mL/min | [13] |
| Column Temperature | 35 - 40 °C | [11] |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | [14] |
| MS Detection | Multiple Reaction Monitoring (MRM) | [11] |
| Precursor Ion (m/z) | 349.15 [M+H]⁺ | [1] |
| Product Ions (m/z) | To be determined via optimization (e.g., by fragmentation of the precursor) | [15] |
| LOD / LOQ | Typically in the low ng/mL to pg/mL range, dependent on optimization. | [16] |
Method 3: High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples, offering a cost-effective and rapid screening method.[8][17]
A. Experimental Protocol
-
Sample and Standard Preparation:
-
Prepare concentrated extracts of plant material as described in the HPLC method (reconstitute in 1 mL methanol).
-
Prepare an alstonine standard solution of 1 mg/mL in methanol.
-
-
Chromatographic Development:
-
Apply samples and standards as bands (e.g., 6 mm width) onto a pre-coated silica (B1680970) gel 60 F254 HPTLC plate using an automated applicator.
-
Develop the plate in a twin-trough chamber pre-saturated with the mobile phase (see Table 3) for 20 minutes. The development distance is typically 80 mm.
-
After development, dry the plate in a stream of warm air.
-
-
Detection and Quantification:
-
Visualize the plate under UV light at 254 nm or 366 nm.
-
For quantification, perform densitometric scanning at an appropriate wavelength (e.g., 254 nm).
-
Alternatively, derivatize the plate using Dragendorff's reagent, which produces orange-brown spots with alkaloids, and perform scanning in the visible range (e.g., 520 nm).[8]
-
Calculate the concentration of alstonine based on the peak area of the spot compared to the calibration curve from the standards.
-
B. Data Summary
| Parameter | Condition | Reference |
| Instrument | HPTLC system with automated applicator and densitometric scanner | [8][18] |
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates | [8] |
| Mobile Phase | Hexane: Ethyl Acetate: Methanol (5:4:1, v/v/v) | [8] |
| Application Volume | 2 - 10 µL (as bands) | [18] |
| Saturation Time | 20 minutes | [19] |
| Development | Ascending, to a distance of 80 mm | [18] |
| Detection | Densitometric scanning at 254 nm (pre-derivatization) or ~520 nm (post-derivatization with Dragendorff's reagent) | [8] |
| Rf Value (Typical) | Dependent on specific conditions, requires co-chromatography with standard for confirmation. | - |
| Linearity Range | Typically 100 - 1000 ng/spot | [18] |
| LOD (Typical) | ~20 ng/spot | [18] |
| LOQ (Typical) | ~60 ng/spot | [18] |
Disclaimer: These protocols are intended as a guide. All analytical methods must be fully validated in-house to ensure they are fit for purpose, adhering to relevant guidelines (e.g., ICH Q2(R1)) for accuracy, precision, selectivity, linearity, and robustness.[20][21]
References
- 1. Alstonine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. HPTLC method for the simultaneous determination of four indole alkaloids in Rauwolfia tetraphylla: a study of organic/green solvent and continuous/pulse sonication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Characterization of chemical constituents and rats metabolites of an alkaloidal extract of Alstonia scholaris leaves by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 18. phcogres.com [phcogres.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Alstonine Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is an indole (B1671886) alkaloid identified as the major component of a plant-based remedy traditionally used in Nigeria for treating mental illnesses.[1][2] Preclinical studies in animal models, primarily rodents, have demonstrated its potential as an atypical antipsychotic and anxiolytic agent.[1][3][4] Its unique mechanism of action, which appears to differ from classical and some atypical antipsychotics, makes it a compound of significant interest for the development of novel psychopharmacological agents.[1][5][6] This document provides detailed application notes and protocols for the administration of alstonine in animal models based on existing research.
Pharmacological Profile
Alstonine exhibits a clear antipsychotic-like profile in rodent models, appearing closer to atypical antipsychotics like clozapine (B1669256) than to classical agents.[6][7] It has been shown to reduce amphetamine-induced lethality and apomorphine-induced stereotypy, suggesting an effect on the mesolimbic dopamine (B1211576) system.[5][7] Notably, it does not appear to directly bind to dopamine D1, D2, or serotonin (B10506) 5-HT2A receptors, which is a departure from the mechanism of many existing antipsychotics.[1][5] Instead, its effects are thought to be mediated by an indirect modulation of dopaminergic and glutamatergic systems, primarily through its interaction with 5-HT2A/2C serotonin receptors.[1][8][9][10] Alstonine also displays anxiolytic properties.[1][4]
Data Presentation
The following tables summarize the quantitative data from key experiments involving alstonine administration in animal models.
Table 1: Antipsychotic-like Effects of Alstonine in Mice
| Experimental Model | Animal Model | Alstonine Dose (mg/kg, i.p.) | Effect | Reference |
| Amphetamine-Induced Lethality | Grouped Mice | 0.5 - 2.0 | Prevention of lethality | [1] |
| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibition of stereotypy | [5] |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevention of catalepsy | [5] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion | [1] |
| MK-801-Induced Working Memory Deficit | Mice | Not specified | Prevention of deficit | [10] |
| MK-801-Induced Social Withdrawal | Mice | 0.5, 1.0 | Partial to complete prevention of withdrawal | [3] |
Table 2: Anxiolytic Effects of Alstonine in Mice
| Experimental Model | Animal Model | Alstonine Dose (mg/kg, i.p.) | Effect | Reference |
| Hole-Board Test | Mice | 1.0 | Increased head-dips | [1] |
| Light/Dark Box Test | Mice | 1.0 | Increased time in light zone and latency to cross | [1] |
Table 3: Neurochemical and Metabolic Effects of Alstonine in Mice
| Parameter | Animal Model | Alstonine Dose (mg/kg, i.p.) | Effect | Reference |
| Dopamine (DA) Uptake (Striatal Synaptosomes) | Mice | Not specified | Increased after acute treatment | [6] |
| Serotonin (5-HT) Levels (Frontal Cortex) | Mice | 1.0 | Increased | [7][11] |
| 5-HIAA Levels (Frontal Cortex & Striatum) | Mice | 1.0 | Increased | [7][11] |
| Prolactin Levels | Mice | 1.0 | No significant change | [7] |
| Body Weight Gain (6 days) | Mice | 0.5, 1.0 | No significant change | [7] |
| Fasting-Induced Hypoglycemia | Mice | 0.5, 1.0 | Prevention of the decrease in glucose levels | [7] |
Experimental Protocols
1. Protocol for Assessing Antipsychotic-like Activity: MK-801-Induced Hyperlocomotion
This model is used to evaluate the potential of a compound to counteract the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, which is considered relevant to the positive symptoms of schizophrenia.[1][12]
-
Animals: Male mice are suitable for this experiment.
-
Drug Preparation:
-
Alstonine is dissolved in saline solution.
-
MK-801 is dissolved in saline solution.
-
-
Procedure:
-
Administer alstonine (0.1, 0.5, or 1.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.[1]
-
After a 30-minute pretreatment period, administer MK-801 (0.1 mg/kg, i.p.).[1][13]
-
Immediately place the animal in a locomotor activity cage.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration, typically 30-60 minutes.
-
-
Data Analysis: Compare the locomotor activity of the alstonine-treated groups to the vehicle-treated and MK-801-only treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
2. Protocol for Assessing Anxiolytic Activity: Hole-Board Test
The hole-board test is used to assess anxiety-like behavior and exploration in rodents. An increase in head-dipping behavior is indicative of an anxiolytic effect.[1][14]
-
Animals: Male mice are commonly used.
-
Drug Preparation: Alstonine is dissolved in saline solution.
-
Procedure:
-
Administer alstonine (e.g., 1.0 mg/kg, i.p.) or vehicle (saline).[1]
-
After a 30-minute pretreatment period, place the mouse in the center of the hole-board apparatus.
-
Record the number of head-dips into the holes and the number of squares crossed for a defined period (e.g., 5-10 minutes).
-
-
Data Analysis: Compare the number of head-dips and locomotor activity between the alstonine-treated and vehicle-treated groups using a t-test or ANOVA.
3. Protocol for Assessing Effects on Social Interaction
This model evaluates the effect of a compound on social behavior, which is relevant to the negative symptoms of schizophrenia.[3]
-
Animals: Male mice are used in pairs.
-
Drug Preparation: Alstonine is dissolved in saline solution.
-
Procedure:
-
Administer alstonine (e.g., 0.5 or 1.0 mg/kg, i.p.) or vehicle (saline) either acutely or sub-chronically (e.g., daily for several days).[3]
-
After the final administration and a suitable pretreatment time (e.g., 30 minutes), place a pair of unfamiliar, treated mice in a novel arena.
-
Videotape the interaction for a set duration (e.g., 10 minutes).
-
Score the cumulative time spent in social behaviors (e.g., sniffing, grooming, following).
-
-
Data Analysis: Compare the total social interaction time between the different treatment groups using ANOVA.
Visualizations
Caption: Proposed signaling pathway of alstonine's antipsychotic and anxiolytic effects.
Caption: General experimental workflow for alstonine administration in animal models.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alstonine - Wikipedia [en.wikipedia.org]
- 10. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. imprs-tp.mpg.de [imprs-tp.mpg.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Designing Experiments with Alstonine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in various plant species, including Alstonia boonei, Catharanthus roseus, and Rauvolfia vomitoria. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antipsychotic, anxiolytic, anticancer, and antimalarial activities.[1][2] This document provides detailed application notes and experimental protocols to guide researchers in designing and conducting studies to investigate the multifaceted effects of alstonine.
Pharmacological Profile of Alstonine
Alstonine exhibits a unique pharmacological profile, distinguishing it from many existing therapeutic agents. Its primary mechanisms of action are centered on its interaction with the central nervous system, particularly the serotonergic and dopaminergic pathways. Additionally, it has demonstrated direct effects on cancer cell viability and parasite growth.
Antipsychotic and Anxiolytic Properties
Alstonine has shown a clear antipsychotic-like profile in preclinical rodent models, with effects comparable to atypical antipsychotics.[3][4] Unlike classical antipsychotics that primarily act as dopamine (B1211576) D2 receptor antagonists, alstonine's effects appear to be mediated by its interaction with the serotonin (B10506) system.[3][5] It is suggested to act as a 5-HT2A/2C inverse agonist, which in turn modulates dopamine and glutamate (B1630785) neurotransmission.[6] This mechanism is thought to contribute to its anxiolytic properties and its potential to address the negative symptoms of schizophrenia.[7][8]
Anticancer Activity
Alstonine has demonstrated selective cytotoxicity against various cancer cell lines and has been shown to inhibit DNA synthesis in cancerous cells while having minimal effect on healthy cells.[3][9] Its anticancer mechanism is believed to involve the induction of apoptosis and DNA damage in cancer cells.[2] Studies have shown its efficacy in animal models, particularly in combination with conventional anticancer drugs.[1]
Antimalarial Activity
In vitro studies have confirmed alstonine's potent activity against Plasmodium falciparum, including multi-drug resistant strains.[4][10] It exhibits a slow-action mechanism, making it a potential candidate for malaria prevention.[10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on alstonine.
Table 1: Effects of Alstonine on Neurotransmitter Levels in Mouse Brain [6]
| Brain Region | Neurotransmitter/Metabolite | Treatment | Change |
| Frontal Cortex | Dopamine (DA) | Alstonine | ↓ |
| Frontal Cortex | DOPAC | Alstonine | ↑ |
| Striatum | DOPAC | Alstonine | ↑ |
| Frontal Cortex | Serotonin (5-HT) | Alstonine | ↑ |
| Frontal Cortex | 5-HIAA | Alstonine | ↑ |
| Striatum | 5-HIAA | Alstonine | ↑ |
Table 2: In Vitro Anticancer Activity of Alstonine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HeLa | Cervical Cancer | 5.53 | [10] |
| HepG2 | Liver Cancer | 25 | [10] |
| HL60 | Promyelocytic Leukemia | 11.16 | [10] |
| KB | Oral Cancer | 10 | [10] |
| MCF-7 | Breast Cancer | 29.76 | [10] |
Table 3: In Vitro Antiplasmodial Activity of Alstonine
| P. falciparum Strain | Assay Duration | IC50 (µM) | Reference |
| 3D7 (drug-sensitive) | 96 h | 0.17 | [8] |
| D6 (drug-resistant) | 72 h | 0.048 | |
| W2 (drug-resistant) | 72 h | 0.109 | |
| K1 (drug-resistant) | 48 h | >30 |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the pharmacological effects of alstonine.
In Vivo Evaluation of Antipsychotic-like Activity
This protocol is designed to assess the antipsychotic potential of alstonine using a mouse model of MK-801-induced hyperlocomotion. MK-801 is an NMDA receptor antagonist that induces behavioral changes in rodents reminiscent of psychotic symptoms in humans.
Experimental Workflow: MK-801-Induced Hyperlocomotion Assay
Caption: Workflow for the MK-801-induced hyperlocomotion assay.
Materials:
-
Male Swiss mice (25-30 g)
-
Alstonine hydrochloride
-
MK-801
-
Vehicle (e.g., saline)
-
Atypical antipsychotic (e.g., clozapine) as a positive control
-
Locomotor activity cages equipped with infrared beams
Procedure:
-
Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing.
-
Treatment: Administer alstonine (0.1, 0.5, and 1.0 mg/kg, intraperitoneally - i.p.), vehicle, or the positive control to different groups of mice.[3]
-
Induction: 30 minutes after treatment, administer MK-801 (0.3 mg/kg, i.p.) to all groups.[3]
-
Behavioral Recording: Immediately after MK-801 injection, place each mouse individually into a locomotor activity cage and record locomotor activity (e.g., distance traveled, stereotypy counts) for 60 minutes.
-
Data Analysis: Analyze the data to determine if alstonine treatment significantly reduces MK-801-induced hyperlocomotion compared to the vehicle-treated group.
In Vitro Evaluation of Anticancer Activity
This protocol describes the use of the MTT assay to assess the cytotoxic effects of alstonine on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Alstonine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of alstonine. Include a vehicle control (medium with the same amount of solvent used to dissolve alstonine).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of alstonine that inhibits 50% of cell growth).
In Vitro Evaluation of Antiplasmodial Activity
This protocol details a [³H]-hypoxanthine incorporation assay to determine the in vitro antiplasmodial activity of alstonine against P. falciparum. This assay measures the proliferation of the parasite by quantifying the incorporation of radiolabeled hypoxanthine (B114508) into its DNA.
Experimental Workflow: [³H]-Hypoxanthine Incorporation Assay
Caption: Workflow for the [³H]-hypoxanthine incorporation assay.
Materials:
-
P. falciparum culture
-
Human red blood cells
-
RPMI 1640 medium supplemented with human serum
-
Alstonine
-
[³H]-hypoxanthine
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup: Prepare serial dilutions of alstonine in a 96-well plate. Add P. falciparum-infected red blood cells to each well. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubation: Incubate the plates in a candle jar or a CO2 incubator at 37°C for 48 to 96 hours.
-
Labeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester.
-
Measurement: Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration of alstonine and determine the IC50 value.
Signaling Pathway
The proposed antipsychotic mechanism of alstonine involves a complex interplay between the serotonergic and dopaminergic systems. The following diagram illustrates this proposed signaling pathway.
Proposed Signaling Pathway of Alstonine's Antipsychotic Action
Caption: Proposed signaling pathway of alstonine.
Conclusion
Alstonine is a promising natural compound with a wide range of therapeutic potential. The protocols and data presented in this document provide a solid foundation for researchers to further explore its mechanisms of action and evaluate its efficacy in various disease models. A thorough understanding of its unique pharmacological profile may pave the way for the development of novel therapeutics for psychiatric disorders, cancer, and malaria.
References
- 1. broadpharm.com [broadpharm.com]
- 2. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synaptosomal Uptake Assays [bio-protocol.org]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Alstonine for In Vivo Research: A Detailed Guide to Dosage and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Alstonine (B1665729), an indole (B1671886) alkaloid, has garnered significant interest for its potential therapeutic applications, particularly in the realm of neuroscience.[1][2] Identified as a major component in traditional remedies for mental illness, this compound has been investigated for its antipsychotic, anxiolytic, anticancer, and antimalarial properties.[2][3] In vivo studies, predominantly in rodent models, have demonstrated its efficacy in various behavioral and neurochemical paradigms. These notes provide a comprehensive overview of the appropriate dosages, administration routes, and experimental protocols for conducting in vivo research with alstonine.
The primary mechanism of action for alstonine's antipsychotic-like effects appears to be distinct from typical and atypical antipsychotics.[2][4] It does not exhibit direct binding to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors.[1][4] Instead, its effects are thought to be mediated through the modulation of serotonergic systems, potentially acting as an inverse agonist at 5-HT2A/2C receptors, and indirectly influencing dopaminergic and glutamatergic pathways.[1][5] This unique pharmacological profile makes alstonine a compelling candidate for novel drug development.
Quantitative Data Summary
The following table summarizes the effective dosages of alstonine used in various in vivo studies. The majority of research has been conducted in mice, with intraperitoneal injection being the most common route of administration.
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Observed Effects | Reference |
| Mice | Intraperitoneal (i.p.) | 0.5 - 2.0 | Prevention of amphetamine-induced lethality | [1] |
| Mice | Intraperitoneal (i.p.) | 0.1, 0.5, 1.0 | Prevention of MK-801-induced hyperlocomotion | [1] |
| Mice | Intraperitoneal (i.p.) | 0.5, 1.0 | Anxiolytic effects in the hole-board and light/dark tests | [1] |
| Mice | Intraperitoneal (i.p.) | 1.0 | Reversal of haloperidol-induced catalepsy | [1] |
| Mice | Intraperitoneal (i.p.) | 0.5, 1.0 | Potentiation of barbiturate-induced sleeping time | [1] |
| Mice | Subcutaneous (s.c.) | 0.1 | Anxiolytic effects (in combination with other drugs) | [1] |
| Mice | Intraperitoneal (i.p.) | 0.5, 1.0 | Increased social interaction (sub-chronic treatment) | [6] |
| Mice | Intraperitoneal (i.p.) | 0.5, 1.0 | Prevention of MK-801-induced social withdrawal | [6] |
| Mice | Intraperitoneal (i.p.) | 0.5, 1.0 | No significant changes in body weight (6-day treatment) | [5] |
| Mice | Intraperitoneal (i.p.) | 1.0 | No effect on prolactin levels | [5] |
| BALB/C Mice | Not Specified | Not Specified | Treatment of YC8 lymphoma ascites cells | [3] |
| Swiss Mice | Not Specified | Not Specified | Treatment of Ehrlich ascites carcinoma cells | [3] |
Key Experimental Protocols
Antipsychotic Activity Assessment
1. Amphetamine-Induced Lethality Model:
-
Objective: To evaluate the protective effect of alstonine against amphetamine-induced toxicity, a model for screening antipsychotic drugs.
-
Animals: Male Swiss mice.
-
Procedure:
-
Administer alstonine (0.5, 1.0, or 2.0 mg/kg, i.p.) or vehicle control.
-
After 30 minutes, administer d-amphetamine.
-
House mice in groups and observe for lethality over a specified period.
-
-
Endpoint: Percentage of mortality in each treatment group.
2. MK-801-Induced Hyperlocomotion Model:
-
Objective: To assess the ability of alstonine to counteract the hyperlocomotor effects of the NMDA receptor antagonist MK-801, a model relevant to schizophrenia.
-
Animals: Male Swiss mice.
-
Procedure:
-
Administer alstonine (0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle control.
-
After 30 minutes, administer MK-801 (0.1 mg/kg).[7]
-
Immediately place the mice in an open-field arena and record locomotor activity for 30 minutes.
-
-
Endpoint: Total distance traveled or number of line crossings.
Anxiolytic Activity Assessment
1. Hole-Board Test:
-
Objective: To measure anxiety-like behavior based on the exploratory head-dipping of mice.
-
Animals: Male mice.
-
Procedure:
-
Administer alstonine (0.5 or 1.0 mg/kg, i.p.), diazepam (2.0 mg/kg, i.p. as a positive control), or vehicle.[1]
-
After 30 minutes, place the mouse in the center of the hole-board apparatus.
-
Record the number of head-dips and locomotor activity for 5 minutes.
-
-
Endpoint: Number of head-dips. An increase in head-dips suggests an anxiolytic effect.
2. Light/Dark Box Test:
-
Objective: To assess anxiety-like behavior based on the natural aversion of rodents to brightly lit areas.
-
Animals: Male mice.
-
Procedure:
-
Administer alstonine (0.5 or 1.0 mg/kg, i.p.) or vehicle.
-
After 30 minutes, place the mouse in the dark compartment of the light/dark box.
-
Allow the mouse to explore the apparatus for 5 minutes.
-
-
Endpoints: Time spent in the light compartment, latency to enter the light compartment, and number of transitions between compartments. An increase in time spent in the light compartment is indicative of anxiolytic activity.
Visualized Experimental Workflow and Signaling Pathways
Figure 1. Generalized workflow for in vivo behavioral studies with alstonine.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Assays Using Alstonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alstonine (B1665729), an indole (B1671886) alkaloid found in various plant species such as Alstonia scholaris, has demonstrated notable pharmacological properties, including antipsychotic and anticancer activities.[1] In the context of oncology research, alstonine has been observed to selectively interact with cancer cell DNA, inhibiting its synthesis, which suggests a potential therapeutic application in cancer treatment.[1][2] These application notes provide detailed protocols for essential cell culture assays to investigate the cytotoxic and apoptotic effects of alstonine on cancer cell lines. The methodologies for assessing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways are outlined to facilitate further research into the anticancer mechanisms of this promising natural compound.
Data Presentation: Cytotoxicity of Alstonia scholaris Extracts
Table 1: IC50 Values of Alstonia scholaris Bark Extracts on HeLa Cells
| Extract Fraction | IC50 (µg/mL) |
| Chloroform | 125.06[3][4] |
| Ethanol (B145695) | 200.07[3][4] |
| n-hexane | 238.47[3][4] |
Table 2: IC50 Values of Alstonia scholaris Bark Extracts on MCF-7 Cells
| Extract Fraction | IC50 (µg/mL) |
| n-hexane | 109.01[1][5] |
| Chloroform | 163.33[1][5] |
| Ethanol | 264.19[1][5] |
Note: These values are for plant extracts and not purified alstonine. They should be used as a preliminary guide for dose-response studies with pure alstonine.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of alstonine on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Alstonine (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of alstonine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the alstonine dilutions. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with alstonine
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of alstonine for a specified time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with alstonine
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells treated with alstonine and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of alstonine on the expression and phosphorylation of key proteins in signaling pathways potentially involved in apoptosis and cell survival, such as the PI3K/Akt and MAPK pathways.
Materials:
-
Cancer cells treated with alstonine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the alstonine-treated cells in RIPA buffer and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualization of Key Concepts and Workflows
References
- 1. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine: A Versatile Tool Compound for Neuroscience Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in several plant species, including Alstonia boonei and Rauvolfia vomitoria. Traditionally used in Nigerian medicine to treat mental illness, alstonine has emerged as a valuable tool compound in neuroscience research.[1][2] Its unique pharmacological profile, characterized by antipsychotic-like and anxiolytic effects, distinguishes it from classical and atypical antipsychotic agents.[1][3] These properties make alstonine a subject of interest for investigating the complex neurobiology of psychiatric disorders and for the development of novel therapeutic agents.
This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in utilizing alstonine as a tool compound for studying neuronal pathways and animal models of neuropsychiatric conditions.
Mechanism of Action and Pharmacological Profile
Alstonine exhibits a distinct mechanism of action that does not rely on direct antagonism of dopamine (B1211576) D1 or D2 receptors, a common feature of many antipsychotic drugs.[4] Instead, its effects are primarily mediated through the modulation of serotonergic and glutamatergic systems.
Serotonergic System: The anxiolytic and some of the antipsychotic-like effects of alstonine are mediated by its interaction with serotonin (B10506) 5-HT2A and 5-HT2C receptors.[3][5] While direct, high-affinity binding to these receptors has not been consistently reported with specific Ki values in the literature, functional studies demonstrate that the behavioral effects of alstonine can be blocked by 5-HT2A/2C antagonists like ritanserin.[1][6] Alstonine is suggested to act as a 5-HT2A/C inverse agonist, which is consistent with the observed increases in serotonin (5-HT) and its metabolite 5-HIAA in the frontal cortex and striatum.[7]
Dopaminergic System: Alstonine indirectly modulates dopaminergic pathways. It has been shown to reduce amphetamine-induced lethality and apomorphine-induced stereotypy, suggesting a dampening effect on the mesolimbic dopamine pathway.[4][7] However, it does not induce catalepsy and can even reverse haloperidol-induced catalepsy, indicating a lack of significant blockade of the nigrostriatal dopamine pathway.[4][7] Neurochemical analysis reveals that alstonine increases the levels of DOPAC (a dopamine metabolite) without altering HVA levels, suggesting an increase in intraneuronal dopamine catabolism rather than a change in synaptic dopamine metabolism.[7]
Glutamatergic System: Alstonine has been observed to reverse the hyperlocomotion and social interaction deficits induced by the NMDA receptor antagonist MK-801.[1][3] This suggests an indirect modulation of the glutamatergic system, possibly through its interaction with the serotonergic system, as 5-HT2A receptors are known to modulate NMDA receptor function.[7] Furthermore, similar to the atypical antipsychotic clozapine, alstonine indirectly inhibits the reuptake of glutamate (B1630785) in hippocampal slices, an effect that is dependent on 5-HT2A and 5-HT2C receptors.[5]
Data Presentation: Quantitative Summary of Alstonine's Effects
The following tables summarize the quantitative data available for alstonine from various preclinical studies.
Table 1: In Vivo Behavioral Effects of Alstonine in Mice
| Behavioral Test | Animal Model | Alstonine Dose Range (mg/kg, i.p.) | Observed Effect | Reference(s) |
| Amphetamine-Induced Lethality | Grouped Mice | 0.5 - 2.0 | Inhibition of lethality | [1] |
| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibition of stereotypy | [4] |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevention of catalepsy | [4] |
| Barbiturate-Induced Sleeping Time | Mice | Not specified | Potentiation of sleeping time | [1] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion | [1] |
| Hole-Board Test (Anxiety) | Mice | 0.5, 1.0 | Increased head-dips (anxiolytic) | [1] |
| Light/Dark Test (Anxiety) | Mice | 0.5, 1.0 | Increased time in light area (anxiolytic) | [1] |
| Social Interaction Test | Mice | 0.5 (sub-chronic) | Increased social interaction | [8] |
| MK-801-Induced Social Withdrawal | Mice | 0.5, 1.0 | Prevention of social withdrawal | [8] |
| MK-801-Induced Working Memory Deficit | Mice | Not specified | Prevention of memory deficit | [6] |
Table 2: Neurochemical and Metabolic Effects of Alstonine in Mice
| Parameter | Brain Region/Tissue | Alstonine Dose (mg/kg, i.p.) | Observation | Reference(s) |
| Dopamine (DA) | Frontal Cortex | 1.0 | Decrease | [7] |
| DOPAC | Frontal Cortex & Striatum | 1.0 | Increase | [7] |
| HVA | Frontal Cortex & Striatum | 1.0 | No change | [7] |
| Serotonin (5-HT) | Frontal Cortex | 1.0 | Increase | [7] |
| 5-HIAA | Frontal Cortex & Striatum | 1.0 | Increase | [7] |
| Prolactin Levels | Serum | 1.0 | No change | [7] |
| Body Weight Gain (6 days) | - | 0.5, 1.0 | No change | [7] |
| Fasting-Induced Hypoglycemia | Blood | 0.5, 1.0 | Prevention | [7] |
Mandatory Visualizations
Caption: Proposed signaling pathways for alstonine's neuropharmacological effects.
Caption: General experimental workflow for in vivo behavioral studies with alstonine.
Experimental Protocols
Protocol 1: Assessment of Anxiolytic Properties using the Light/Dark Box Test in Mice
This protocol details the procedure to evaluate the anxiolytic-like effects of alstonine.
Materials:
-
Alstonine
-
Vehicle (e.g., saline with 1% Tween 80)
-
Positive control (e.g., Diazepam, 2.0 mg/kg)
-
Male Swiss mice (25-30 g)
-
Light/dark box apparatus
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Video recording and analysis software (optional, but recommended)
Procedure:
-
Animal Acclimation: House mice in a temperature-controlled room with a 12-h light/dark cycle for at least one week before the experiment, with ad libitum access to food and water.
-
Drug Preparation: Dissolve alstonine in the vehicle to the desired concentrations (e.g., 0.5 and 1.0 mg/mL for a 10 mL/kg injection volume). Prepare the positive control and vehicle solutions.
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to habituate for at least 30 minutes.
-
Drug Administration: Administer alstonine (0.5 or 1.0 mg/kg, i.p.), vehicle, or diazepam (2.0 mg/kg, i.p.) to different groups of mice.
-
Testing: 30 minutes after injection, place each mouse individually in the center of the light compartment of the light/dark box, facing away from the opening to the dark compartment.
-
Data Recording: Record the behavior of each mouse for 5 minutes. Key parameters to measure include:
-
Time spent in the light compartment
-
Latency to first enter the dark compartment
-
Number of transitions between the two compartments
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups. An increase in the time spent in the light compartment is indicative of an anxiolytic effect.
Protocol 2: Evaluation of Antipsychotic-like Activity using the MK-801-Induced Hyperlocomotion Model in Mice
This protocol is designed to assess the potential of alstonine to counteract the psychotomimetic effects of the NMDA receptor antagonist, MK-801.
Materials:
-
Alstonine
-
MK-801 (Dizocilpine)
-
Vehicle (e.g., saline)
-
Male Swiss mice (25-30 g)
-
Open field test apparatus
-
Video tracking software
-
Syringes and needles for i.p. injection
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Drug Preparation: Prepare solutions of alstonine (e.g., 0.1, 0.5, and 1.0 mg/kg), MK-801 (e.g., 0.3 mg/kg), and vehicle.
-
Habituation: As described in Protocol 1.
-
Drug Administration:
-
Administer alstonine or vehicle i.p. 30 minutes before the test.
-
Administer MK-801 or vehicle i.p. 15 minutes after the alstonine/vehicle injection (i.e., 15 minutes before the test).
-
-
Testing: Place each mouse in the center of the open field arena.
-
Data Recording: Record the locomotor activity (e.g., total distance traveled, rearing frequency) for a period of 30-60 minutes using the video tracking software.
-
Data Analysis: Use a two-way ANOVA to analyze the effects of alstonine and MK-801. A significant reduction in MK-801-induced hyperlocomotion by alstonine suggests antipsychotic-like activity.
Protocol 3: In Vitro Assessment of Alstonine's Effects on Primary Neuronal Cultures (General Protocol)
This protocol provides a general framework for studying the effects of alstonine on primary neuronal cultures. Specific endpoints (e.g., cell viability, protein expression, neurotransmitter release) will require additional, specific assays.
Materials:
-
Alstonine
-
Primary cortical or hippocampal neurons (e.g., from E18 rat or mouse embryos)
-
Appropriate culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Reagents for the specific endpoint assay (e.g., MTT for viability, antibodies for Western blotting, HPLC system for neurotransmitter analysis)
Procedure:
-
Primary Neuron Culture Preparation:
-
Dissect cortices or hippocampi from embryonic day 18 (E18) rat or mouse pups in a sterile environment.
-
Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., with papain or trypsin) followed by mechanical trituration.
-
Plate the neurons at a desired density onto pre-coated culture vessels in the appropriate culture medium.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
-
-
Alstonine Treatment:
-
After the neurons have matured in culture (e.g., 7-10 days in vitro), prepare fresh solutions of alstonine in the culture medium at various concentrations.
-
Replace the existing medium with the alstonine-containing medium or a vehicle control.
-
Incubate the neurons with alstonine for the desired duration (e.g., 24 hours).
-
-
Endpoint Assessment:
-
Following the incubation period, perform the desired assay. For example:
-
Cell Viability: Use an MTT or LDH assay to assess neuronal viability.
-
Protein Expression/Phosphorylation (e.g., ERK1/2): Lyse the cells and perform Western blotting using specific antibodies against the total and phosphorylated forms of the protein of interest.
-
Neurotransmitter Release: Collect the culture supernatant and analyze neurotransmitter levels using HPLC.
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of alstonine on the measured parameters.
Disclaimer: The information provided in these application notes and protocols is for research purposes only. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use and laboratory safety.
References
- 1. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med64.com [med64.com]
- 7. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Application of Alstonine in Cancer Cell Lines: A Guide for Researchers
Introduction
Alstonine (B1665729), a pentacyclic indole (B1671886) alkaloid, has demonstrated notable anticancer properties. Primarily, its mechanism of action involves the selective recognition and binding to the DNA of cancerous cells, thereby inhibiting DNA synthesis and replication.[1][2] This selective action suggests a potential for targeted cancer therapy with reduced effects on healthy tissues.[1] While in vivo studies have confirmed its efficacy in animal models bearing transplantable tumors such as YC8 lymphoma and Ehrlich ascites carcinoma, detailed in vitro data on specific human cancer cell lines remain limited.[1][3] This document provides an overview of the known applications of alstonine and related compounds in cancer cell lines, along with standardized protocols for researchers to investigate its effects on cytotoxicity, apoptosis, and cell cycle progression.
Data Presentation: Cytotoxicity of Alstonia scholaris Alkaloid Fraction
| Cell Line | Cancer Type | IC50 (µg/mL) of ASERS |
| HeLa | Cervical Cancer | 5.53[4][5] |
| KB | Oral Carcinoma | 10[4][5] |
| HL-60 | Promyelocytic Leukemia | 11.16[4][5] |
| HepG2 | Hepatocellular Carcinoma | 25[4][5] |
| MCF-7 | Breast Adenocarcinoma | 29.76[4][5] |
Note: The data above represents the activity of a mixed alkaloid fraction and not purified alstonine. These values can serve as a starting point for determining the effective concentration range for pure alstonine in similar cancer cell lines.
Molecular Mechanism of Action
The primary proposed mechanism of alstonine's anticancer activity is its ability to form a complex with cancer cell DNA, which is structurally different from the DNA of healthy cells.[1] This interaction prevents the DNA from serving as a template for replication, thus halting the proliferation of cancer cells.[1] Further research is required to elucidate the specific signaling pathways involved in alstonine-induced cell death, such as apoptosis and cell cycle arrest.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the anticancer effects of alstonine on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of alstonine on cancer cell lines.
Materials:
-
Alstonine (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare serial dilutions of alstonine in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of alstonine. Include a vehicle control (medium with the same concentration of DMSO used to dissolve alstonine) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to determine if alstonine induces apoptosis in cancer cells.
Materials:
-
Alstonine
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with alstonine at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine if alstonine causes cell cycle arrest.
Materials:
-
Alstonine
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with alstonine at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS and resuspend the pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows for studying alstonine.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. karger.com [karger.com]
- 4. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of Alstonine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of alstonine (B1665729). The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: What is alstonine and why is its bioavailability a concern?
A1: Alstonine is a pentacyclic indole (B1671886) alkaloid with potential antipsychotic properties.[1][2] Like many complex natural alkaloids, alstonine is presumed to have low aqueous solubility, which can significantly hinder its absorption from the gastrointestinal tract and lead to poor and variable oral bioavailability. Addressing this is crucial for developing it as a viable therapeutic agent.
Q2: What are the primary factors that may limit the oral bioavailability of alstonine?
A2: The primary factors likely limiting alstonine's oral bioavailability are:
-
Poor Aqueous Solubility: Alstonine's complex, hydrophobic structure suggests it does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract.
-
First-Pass Metabolism: After absorption, alstonine may be extensively metabolized by enzymes in the gut wall and liver before it reaches systemic circulation.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of alstonine?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve the oral bioavailability of compounds like alstonine. These include:
-
Micronization: Reducing the particle size of the drug to increase its surface area and dissolution rate.
-
Solid Dispersion: Dispersing alstonine in a hydrophilic carrier at the molecular level to improve its wettability and dissolution.
-
Lipid-Based Formulations:
-
Liposomes: Encapsulating alstonine within lipid bilayers to protect it from degradation and enhance absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion in the GI tract, presenting the drug in a solubilized form.
-
-
Nanoparticle Formulations: Creating nanoparticles of alstonine to significantly increase surface area and potentially alter its absorption pathway.
II. Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments to improve alstonine's bioavailability.
Issue 1: High Variability in Plasma Concentrations of Alstonine in Animal Studies
| Potential Cause | Troubleshooting Step |
| Inconsistent Dissolution in the GI Tract | Formulate alstonine using a bioavailability enhancement technique such as a solid dispersion or SEDDS to ensure more uniform dissolution. |
| Food Effects | Standardize feeding conditions. For example, fast animals overnight before dosing to minimize variability in gastric emptying and GI fluid composition. |
| Variable First-Pass Metabolism | Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes (if identified for alstonine) in preclinical models to assess the impact of metabolism. |
| Differences in GI Motility | Ensure animals are of a similar age and weight, and house them under identical conditions to minimize physiological variations. Increase the number of animals per group to improve statistical power. |
Issue 2: New Formulation Shows Good In Vitro Dissolution but No Improvement in In Vivo Bioavailability
| Potential Cause | Troubleshooting Step |
| Drug Precipitation in the GI Tract | For supersaturating systems like some solid dispersions, include a precipitation inhibitor in the formulation. For SEDDS, optimize the formulation to ensure the emulsion is stable upon dilution in simulated gastric and intestinal fluids. |
| Extensive First-Pass Metabolism | The formulation may be successfully delivering the drug to the gut wall, but it is being rapidly metabolized. Investigate the metabolic pathways of alstonine. |
| Poor Permeability Across the Intestinal Epithelium | Even if dissolved, alstonine may have inherently low permeability. Consider incorporating permeation enhancers in your formulation, though this should be done with caution due to potential toxicity. |
Issue 3: Difficulty in Preparing a Stable Formulation
| Potential Cause | Troubleshooting Step |
| Drug Recrystallization in Solid Dispersions | Ensure the drug is fully amorphous in the dispersion using techniques like XRD or DSC. Select a polymer with a high glass transition temperature (Tg) to improve stability. Store the formulation in a desiccator. |
| Phase Separation or Cracking of SEDDS | Screen different combinations of oils, surfactants, and co-solvents to find a stable formulation. Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components. |
| Low Entrapment Efficiency in Liposomes | Optimize the lipid composition and the drug-to-lipid ratio. Experiment with different preparation methods, such as thin-film hydration followed by sonication or extrusion. |
III. Quantitative Data on Bioavailability Enhancement of Structurally Similar Alkaloids
While specific data for alstonine is limited, the following tables summarize the bioavailability enhancement observed for other indole alkaloids or poorly soluble natural compounds using various formulation strategies. This data can serve as a benchmark for your own experiments.
Table 1: Bioavailability Enhancement of Alkaloids via Solid Dispersion
| Compound | Formulation | Animal Model | Key Pharmacokinetic Parameter Change | Fold Increase in Bioavailability (AUC) |
| Resveratrol | Sustained-release solid dispersion with Eudragit RS and PEG6000 | In vivo studies | Half-life increased from 3.78 to 7.09 h | 1.4 |
| Piperine | Ternary solid dispersion with Kollidone VA64 and Soluplus | (Implied for dissolution) | Enhanced drug release (about 1.4-folds) compared to binary solid dispersions and free piperine | Not directly measured in vivo |
Table 2: Bioavailability Enhancement of Alkaloids via Liposomal Formulation
| Compound | Formulation | Animal Model | Key Pharmacokinetic Parameter Change | Fold Increase in Bioavailability (AUC) |
| Strychnine | Liposome with HSPC and SPC | Rat | AUC increased | 1.8 |
| Brucine | Liposome with HSPC | Rat | AUC increased | 13.3 |
| Jaspine B | Liposomal formulation | Sprague Dawley rats | AUC(0–∞) increased from 56.8 ± 12.3 ng.h/mL to 139.7 ± 27.2 ng.h/mL | >2 |
Table 3: Bioavailability Enhancement of Poorly Soluble Compounds via SEDDS
| Compound | Formulation | Animal Model | Key Pharmacokinetic Parameter Change | Fold Increase in Bioavailability (AUC) |
| Cannabidiol | SEDDS based on VESIsorb® technology | Healthy Subjects | AUC(0–8h) increased 2.85-fold; Cmax increased 4.4-fold | 2.85 |
| Ramipril | Co-surfactant free SEDDS | Not specified | Highest values for Cmax, Tmax and AUC as compared to conventional formulation | Not specified |
Table 4: Bioavailability Enhancement of Alkaloids via Nanoparticles
| Compound | Formulation | Animal Model | Key Pharmacokinetic Parameter Change | Fold Increase in Bioavailability (AUC) |
| Piperine | Nanosized piperine | Rat | Improved oral bioavailability | 2.7 |
IV. Experimental Protocols
Protocol 1: Preparation of Alstonine-Loaded Solid Dispersion by Solvent Evaporation Method
-
Materials: Alstonine, hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 188, or a Soluplus®), and a volatile organic solvent (e.g., methanol, ethanol, or a mixture).
-
Procedure:
-
Accurately weigh alstonine and the chosen hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve both the alstonine and the carrier in a minimal amount of the volatile organic solvent in a round-bottom flask. Ensure complete dissolution with the aid of gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion for drug content, in vitro dissolution, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous nature of the drug).
-
Protocol 2: Preparation of Alstonine-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: Alstonine, oil (e.g., Capryol 90, Labrafil M 1944 CS), surfactant (e.g., Kolliphor RH 40, Tween 80), and co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497).
-
Procedure:
-
Solubility Studies: Determine the solubility of alstonine in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the desired ratios determined from a pseudo-ternary phase diagram.
-
Heat the mixture in a water bath at approximately 40°C and mix thoroughly using a vortex mixer until a homogenous isotropic mixture is formed.
-
Add the accurately weighed alstonine to the mixture and continue mixing until the drug is completely dissolved.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small volume of the prepared SEDDS (e.g., 1 mL) to a larger volume of distilled water (e.g., 250 mL) in a beaker with gentle agitation. Visually inspect the formation of a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
-
-
Protocol 3: In Vivo Pharmacokinetic Study of an Oral Alstonine Formulation in Rats
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g). Acclimatize the animals for at least one week before the experiment.
-
Experimental Groups:
-
Group 1: Control (Alstonine suspension in 0.5% carboxymethylcellulose).
-
Group 2: Test Formulation (e.g., Alstonine solid dispersion or SEDDS).
-
(Optional) Group 3: Intravenous (IV) administration of alstonine solution for absolute bioavailability determination.
-
-
Procedure:
-
Fast the rats overnight (12-18 hours) with free access to water.
-
Administer the respective formulations orally via gavage at a predetermined dose of alstonine. For the IV group, administer the alstonine solution via the tail vein.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalytical Method (HPLC-MS/MS):
-
Sample Preparation: Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Chromatographic Conditions: Use a C18 column with a gradient mobile phase of acetonitrile (B52724) and water (both containing a small percentage of formic acid to improve peak shape).
-
Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective quantification of alstonine.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. The relative bioavailability of the test formulation can be calculated as: (AUCtest / AUCcontrol) x 100%.
V. Mandatory Visualizations
Signaling Pathways
Caption: Gq-coupled 5-HT2A/2C receptor signaling pathway activated by alstonine.
Caption: Simplified diagram of the mesolimbic and mesocortical dopamine (B1211576) pathways.
Experimental Workflows
Caption: Workflow for the preparation and optimization of an alstonine-loaded SEDDS.
Caption: Workflow for an in vivo pharmacokinetic study of an oral alstonine formulation in rats.
References
Technical Support Center: Synthesis of Alstonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of alstonine (B1665729). The content is tailored to address specific challenges that may be encountered during key stages of the synthesis, with a focus on practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide quick answers to common problems encountered during the synthesis of alstonine and its complex core structure.
Pauson-Khand Reaction (PKR) for Azabicyclo[3.3.1]nonane Core Synthesis
Question 1: My Pauson-Khand reaction to form the azabicyclo[3.3.1]nonane core is giving a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Pauson-Khand reaction for this complex substrate can be attributed to several factors. Here are some troubleshooting steps:
-
Purity of Starting Materials: Ensure the enyne substrate is of high purity. Impurities can deactivate the cobalt catalyst.
-
Cobalt Carbonyl Quality: Use freshly opened or properly stored solid dicobalt octacarbonyl (Co₂(CO)₈). Over time, it can decompose, leading to lower reactivity. Handling and storage under an argon atmosphere is recommended to give the best results.[1]
-
Reaction Promoters: The addition of promoters can significantly enhance the reaction rate and yield. N-methylmorpholine N-oxide (NMO) is a commonly used additive that facilitates the reaction by oxidizing a CO ligand, thus promoting alkene coordination.[2] In the synthesis of (-)-alstonerine, the use of DMSO as a promoter at 65 °C was found to be highly efficient, affording the desired enone in 89% yield as a single diastereomer.[1]
-
Solvent and Temperature: The choice of solvent and reaction temperature is critical. While toluene (B28343) is a common solvent, in some cases, a stepwise approach where the cobalt-alkyne complex is formed first, followed by the addition of the alkene and promoter at a specific temperature, can be more effective. A screening of reaction conditions, including temperature, is advisable.
-
Catalyst Loading: While stoichiometric amounts of Co₂(CO)₈ are traditionally used, some catalytic versions have been developed. However, for complex substrates, stoichiometric conditions often provide more reliable results. If attempting a catalytic approach with cobalt or rhodium catalysts, you may encounter recovery of the starting enyne, indicating a need to optimize catalyst and co-catalyst concentrations.[1]
Question 2: I am observing the formation of side products in my Pauson-Khand reaction. What are they and how can I minimize them?
Answer: Common side reactions in the Pauson-Khand reaction include the formation of enyne dimers, polymers, or decomposition of the starting material, especially at elevated temperatures. To minimize these:
-
Control Reaction Temperature: Carefully control the reaction temperature. While heating is often necessary, excessive heat can lead to undesired pathways.
-
Slow Addition: In some cases, slow addition of the enyne to the pre-formed cobalt carbonyl complex can minimize dimerization.
-
Degassing: Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed to prevent oxidation of the catalyst and intermediates.
Pictet-Spengler Reaction for Tetrahydro-β-carboline Formation
Question 3: How can I improve the diastereoselectivity of the Pictet-Spengler cyclization to form the desired tetrahydro-β-carboline intermediate?
Answer: Achieving high diastereoselectivity in the Pictet-Spengler reaction is a common challenge. The cis/trans ratio of the product is influenced by several factors. Here are some strategies to enhance diastereoselectivity:
-
Kinetic vs. Thermodynamic Control: The stereochemical outcome can often be directed by choosing conditions that favor either the kinetic or thermodynamic product.
-
To favor the cis (kinetic) product: Lower the reaction temperature (e.g., to 0 °C or -78 °C) and use a strong Brønsted acid like trifluoroacetic acid (TFA).[3]
-
To favor the trans (thermodynamic) product: Increase the reaction temperature (e.g., reflux) and/or extend the reaction time. Non-polar solvents like benzene (B151609) may also favor the trans product.[3]
-
-
Choice of Acid Catalyst: The nature and concentration of the acid catalyst are crucial. Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂, TiCl₄).[3] An insufficient amount of acid may not effectively catalyze the reaction, while an excess can protonate the tryptamine (B22526) starting material, reducing its nucleophilicity.[4]
-
Solvent Selection: The polarity of the solvent can significantly impact the transition state energies. A solvent screen is recommended. Polar aprotic solvents like acetonitrile (B52724) or nitromethane (B149229) can be effective for high cis-selectivity, while non-polar solvents may be preferable for trans-selectivity.[3]
-
Chiral Auxiliaries: For the highest level of stereocontrol, consider attaching a chiral auxiliary to your β-arylethylamine.[3]
Question 4: My Pictet-Spengler reaction is sluggish or not proceeding to completion. What should I do?
Answer: A stalled Pictet-Spengler reaction can often be addressed by:
-
Activating the Aldehyde/Ketone: Ensure the carbonyl component is sufficiently electrophilic. Electron-withdrawing groups on the aldehyde or ketone can increase reactivity.
-
Protecting Groups: The choice of protecting group on the tryptamine nitrogen can influence reactivity. Some protecting groups may be too electron-withdrawing, reducing the nucleophilicity of the indole (B1671886) ring.
-
Water Scavenging: The formation of the iminium ion intermediate involves the loss of water. The presence of water can inhibit the reaction. Using molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water can be beneficial.
Intramolecular Diels-Alder Reaction for Caged Core Construction
Question 5: I am struggling with the intramolecular Diels-Alder reaction to form the caged indole alkaloid core. What are the key challenges and how can I overcome them?
Answer: The intramolecular Diels-Alder reaction for constructing complex, caged structures can be challenging due to steric hindrance and the need for a favorable transition state geometry. Key challenges and potential solutions include:
-
Substrate Conformation: The tether connecting the diene and dienophile must be able to adopt a conformation that allows the reacting moieties to come into proximity in the correct orientation. If the tether is too short or too rigid, the reaction may not occur.
-
Lewis Acid Catalysis: Lewis acids can accelerate the reaction and improve stereoselectivity by coordinating to the dienophile, making it more electron-deficient. A screen of Lewis acids (e.g., BF₃·OEt₂, AlCl₃, ZnCl₂) and their stoichiometry is recommended.
-
Thermal Conditions: If Lewis acid catalysis is unsuccessful, thermal conditions at elevated temperatures may be required. However, this can sometimes lead to decomposition or the formation of undesired side products. Careful optimization of the reaction temperature and time is crucial.
-
Side Reactions: In some intramolecular Diels-Alder reactions, competing pathways such as ene reactions or polymerization can occur. Using high dilution conditions can favor the intramolecular pathway over intermolecular side reactions.[5]
Quantitative Data Summary
The following table summarizes representative yields for key reactions in the synthesis of alstonine and related complex indole alkaloids under different catalytic conditions.
| Reaction Type | Catalyst/Conditions | Substrate Type | Yield (%) | Reference |
| Pauson-Khand Reaction | Co₂(CO)₈, DMSO, 65 °C | cis-2,6-disubstituted N-acyl piperidine (B6355638) enyne | 89 | [1] |
| Pauson-Khand Reaction | [Rh(CO)₂Cl]₂ (7 mol%), Toluene, 8 mM | Enyne for perforanoid A synthesis | 85 | [6] |
| Pauson-Khand Reaction | Co₂(CO)₈ (stoichiometric) | Phenylacetylene + Norbornene | 50 | [7] |
| Pauson-Khand Reaction | Co₂(CO)₈ (photochemical) | 1,6-enyne | >92 | [7] |
| Pictet-Spengler Reaction | TFA, CH₂Cl₂, -78 °C | Tryptamine derivative + furanose | Good yields, excellent diastereoselectivity | [8] |
| Pictet-Spengler Reaction | L-tartaric acid, H₂O, 60 °C | Tryptamine hydrochloride + aldehyde | Crystalline products | [4] |
| (4+3) Cycloaddition | Na₂CO₃, TFE, 40 °C | 2-vinylindole + α-bromoketone | 88 | [8] |
| Intramolecular [3+2] Cycloaddition | - | Asymmetric allylic alkylation product | - | [9] |
Experimental Protocols
Protocol 1: Pauson-Khand Reaction for the Synthesis of the Azabicyclo[3.3.1]nonane Core
This protocol is adapted from the total synthesis of (-)-alstonerine by Martin and Miller.[10]
Materials:
-
cis-2,6-disubstituted N-acyl piperidine enyne substrate
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
To a solution of the enyne substrate (1.0 equiv) in CH₂Cl₂ in a Schlenk flask under an inert atmosphere, add Co₂(CO)₈ (1.1 equiv).
-
Stir the mixture at room temperature for 1-2 hours, during which the color of the solution should change, indicating the formation of the cobalt-alkyne complex.
-
To this solution, add anhydrous DMSO (6.0 equiv).
-
Heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired enone product.
Protocol 2: Diastereoselective Pictet-Spengler Reaction
This protocol provides general guidance for achieving diastereoselectivity, based on established principles.[3]
For cis-Diastereoselectivity (Kinetic Control):
-
Dissolve the tryptamine derivative (1.0 equiv) and the aldehyde (1.2 equiv) in an anhydrous solvent such as dichloromethane or acetonitrile in a flame-dried flask under an inert atmosphere.
-
Cool the solution to the desired low temperature (e.g., 0 °C or -78 °C).
-
Add trifluoroacetic acid (TFA) (1.1 to 2.0 equiv) dropwise.
-
Stir the reaction at the low temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
For trans-Diastereoselectivity (Thermodynamic Control):
-
Dissolve the tryptamine derivative (1.0 equiv) and the aldehyde (1.2 equiv) in a non-polar solvent such as benzene or toluene in a round-bottom flask equipped with a reflux condenser.
-
Add the acid catalyst (e.g., TFA or HCl).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and work up as described for the kinetically controlled reaction.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the Pauson-Khand Reaction in Alstonine Synthesis.
Caption: Controlling Diastereoselectivity in the Pictet-Spengler Reaction.
References
- 1. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Pictet-Spengler Reaction [ebrary.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Alstonine Experimental Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of alstonine (B1665729) in experimental settings. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to maximize the efficacy and reproducibility of your research.
Troubleshooting Guides
Experimenting with natural compounds like alstonine can present unique challenges. This section provides guidance on common issues that may arise during your research.
Problem: High variability in animal behavioral responses.
-
Possible Cause: Inconsistent dosing, improper animal handling, or environmental stressors.
-
Solution: Ensure accurate and consistent preparation of alstonine solutions. Handle animals gently and consistently across all experimental groups to minimize stress. Acclimate animals to the testing room for at least 30-60 minutes before behavioral assessments. Control for environmental variables such as light and noise levels in the experimental setting.
Problem: Alstonine solution appears cloudy or precipitates.
-
Possible Cause: Poor solubility or instability of the compound in the chosen vehicle.
-
Solution: Alstonine is an alkaloid and its solubility can be pH-dependent. Consider using a vehicle such as saline with a small amount of a solubilizing agent like Tween 80, or adjusting the pH. Always prepare solutions fresh before each experiment to avoid degradation. A brief sonication may also help to dissolve the compound fully.
Problem: Unexpected or contradictory results compared to published literature.
-
Possible Cause: Differences in experimental protocols, animal strains, or the purity of the alstonine sample.
-
Solution: Carefully review your experimental protocol and compare it against the methodologies cited in the literature. The strain, age, and sex of the animals can significantly influence outcomes. Ensure the purity of your alstonine sample is verified, as impurities can lead to off-target effects.[1] It is also recommended to include a positive control in your experiments to validate your model.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for alstonine in mice for antipsychotic-like effects?
A1: Based on preclinical studies, a dose range of 0.5 to 2.0 mg/kg (intraperitoneal injection) has been shown to be effective in models of psychosis, such as preventing amphetamine-induced lethality.[2] It is important to note that alstonine can exhibit an inverted U-shaped dose-effect relationship, meaning that higher doses may become less effective.[2] Therefore, a dose-response study is recommended to determine the optimal dose for your specific experimental model.
Q2: How does alstonine exert its effects? What is its mechanism of action?
A2: Alstonine's mechanism of action is distinct from typical antipsychotics. It does not appear to bind directly to dopamine (B1211576) D1 or D2 receptors.[2] Instead, its antipsychotic-like and anxiolytic effects are thought to be mediated through its interaction with the serotonergic system, specifically as an antagonist or inverse agonist at 5-HT2A and 5-HT2C receptors.[3][4][5] This modulation of the serotonin (B10506) system indirectly influences the dopamine and glutamate (B1630785) pathways.[2][3][6]
Q3: What are the known potential side effects of alstonine in preclinical models?
A3: Preclinical studies suggest that alstonine has a favorable side effect profile compared to some atypical antipsychotics. For example, at effective doses, it does not appear to induce catalepsy, a common side effect of typical antipsychotics.[7] One study indicated that alstonine did not affect prolactin levels or induce weight gain in mice, though it did prevent the expected fasting-induced decrease in glucose levels.[3]
Q4: Can alstonine be administered orally?
A4: Most of the available preclinical data on alstonine's antipsychotic and anxiolytic effects have utilized intraperitoneal (i.p.) injections. While traditional use of alstonine-containing remedies is oral, the bioavailability and efficacy of purified alstonine via oral administration in preclinical models are not as well-documented in the provided search results. Further studies would be needed to establish effective oral dosage regimens.
Quantitative Data Summary
The following table summarizes effective doses of alstonine in various preclinical models in mice.
| Experimental Model | Species | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Prevention of lethality | [2] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion | [2] |
| Hole-Board Test (Anxiolytic) | Mice | 0.5, 1.0 | Increase in head-dips (anxiolytic effect) | [2] |
| Light/Dark Box Test (Anxiolytic) | Mice | 0.5, 1.0 | Increased time in the light compartment | [2] |
| MK-801-Induced Social Withdrawal | Mice | 0.5, 1.0 | Reversal of social interaction deficits | [8] |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevention of catalepsy | [7] |
Experimental Protocols
Below are detailed methodologies for key behavioral assays used to evaluate the efficacy of alstonine.
MK-801-Induced Hyperlocomotion
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to counteract the hyperlocomotor effects of the NMDA receptor antagonist, MK-801.
-
Animals: Male Swiss or C57BL/6 mice.
-
Apparatus: An open field arena (e.g., 50 x 50 x 33 cm) equipped with an automated activity monitoring system (e.g., Ethovision).
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes prior to the experiment.
-
Administer alstonine (0.1, 0.5, or 1.0 mg/kg, i.p.) or vehicle.
-
After a 30-minute pretreatment period, administer MK-801 (0.15 mg/kg, i.p.) or saline.[9]
-
Immediately place the mouse in the open field arena and record locomotor activity for a period of 60-90 minutes.[10]
-
-
Data Analysis: The primary endpoint is the total distance traveled. A significant reduction in the distance traveled in the alstonine + MK-801 group compared to the vehicle + MK-801 group indicates antipsychotic-like efficacy.
Amphetamine-Induced Stereotypy
This model assesses the ability of a compound to block the stereotyped behaviors (e.g., sniffing, licking, gnawing) induced by high doses of amphetamine, which is indicative of central dopaminergic blockade.
-
Animals: Male deer mice or other appropriate strains.
-
Apparatus: Standard rodent cages or observation chambers.
-
Procedure:
-
Acclimate mice to the testing environment.
-
Administer alstonine or vehicle intraperitoneally.
-
After the appropriate pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2.5 or 5.0 mg/kg, subcutaneously).[11]
-
Observe the mice for stereotyped behaviors at set intervals over a 60-minute period.
-
-
Data Analysis: Score the intensity of stereotyped behaviors using a standardized rating scale. A reduction in the stereotypy score in the alstonine-treated group compared to the vehicle group suggests antipsychotic-like activity.
Elevated Plus Maze (EPM) for Anxiolytic Effects
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the proportion of time spent and entries into the open arms.
-
Animals: Male mice.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[12][13]
-
Procedure:
-
Acclimate mice to the testing room for at least 30-45 minutes.[14]
-
Administer alstonine (e.g., 0.5 or 1.0 mg/kg, i.p.) or vehicle 30 minutes before testing.
-
Place the mouse in the center of the maze, facing a closed arm.[14]
-
Record the number of entries into and the time spent in each arm using a video tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. A significant increase in these parameters in the alstonine-treated group compared to the vehicle group indicates an anxiolytic effect.
Visualizations
The following diagrams illustrate key concepts related to alstonine's mechanism of action and experimental workflow.
Caption: Alstonine's proposed mechanism of action.
Caption: General workflow for optimizing alstonine dosage.
Caption: A logical approach to troubleshooting experiments.
References
- 1. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 10. Risperidone attenuates MK-801-induced hyperlocomotion in mice via the blockade of serotonin 5-HT 2A/2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amphetamine-induced sensitization and spontaneous stereotypy in deer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elevated plus maze protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
Alstonine Research Technical Support Center
Welcome to the technical support center for researchers working with the indole (B1671886) alkaloid, alstonine (B1665729). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you design experiments that minimize off-target effects and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of alstonine?
A1: Alstonine's primary on-target effects are believed to be mediated through its interaction with the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2] It is considered a putative antipsychotic and anxiolytic agent.[1][3] Its activity at these receptors is thought to underlie its therapeutic potential. Additionally, alstonine indirectly modulates glutamate (B1630785) and dopamine (B1211576) neurotransmission.[1][2]
Q2: What are the known off-target effects of alstonine?
A2: A significant advantage of alstonine in a research and drug development context is its favorable off-target profile compared to traditional antipsychotics.[1] Neurochemical investigations have shown a lack of significant direct interaction with dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors.[1][4] This suggests a lower propensity for off-target effects commonly associated with antipsychotic medications, such as extrapyramidal symptoms.
Q3: How can I minimize the risk of off-target effects in my experiments with alstonine?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the optimal concentration of alstonine for your specific assay through dose-response studies.
-
Ensure high purity of your alstonine sample: Impurities can lead to confounding results.
-
Employ appropriate control experiments: This includes using vehicle controls and, if available, a structurally similar but inactive analog.
-
Validate your findings in multiple assay systems: Corroborate your results using different cell lines or experimental models to ensure the observed effect is not cell-type specific.
Q4: I am observing unexpected results in my cell-based assay. Could these be off-target effects?
A4: Unexpected results could stem from several factors, including off-target effects. To troubleshoot this, consider the following:
-
Confirm the identity and purity of your alstonine stock.
-
Perform a dose-response curve: If the effect is only observed at very high concentrations, it may be an off-target effect.
-
Use a selective antagonist for the 5-HT2A/C receptor: If the effect is on-target, it should be blocked by the antagonist.
-
Test in a different cell line with known expression levels of the target receptor.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vitro binding assays.
-
Potential Cause: Issues with membrane preparation, radioligand quality, or assay conditions.
-
Troubleshooting Steps:
-
Verify Membrane Preparation Quality: Ensure that the membrane preparations have a high density of the target receptor and are free from contamination.
-
Check Radioligand Integrity: Use a fresh batch of radioligand and verify its purity.
-
Optimize Assay Buffer: The composition of the assay buffer, including pH and ionic strength, can impact binding.
-
Determine Optimal Incubation Time and Temperature: Ensure that the binding reaction has reached equilibrium.
-
Issue 2: High background signal in glutamate uptake assays.
-
Potential Cause: Non-specific binding of the radiolabeled glutamate or issues with the cell culture.
-
Troubleshooting Steps:
-
Wash Cells Thoroughly: Ensure that all unbound radiolabeled glutamate is removed before scintillation counting.
-
Use a Specific Inhibitor: Include a control with a known glutamate uptake inhibitor to determine the level of non-specific uptake.
-
Optimize Cell Seeding Density: An appropriate cell density is crucial for consistent results.
-
Check for Cell Viability: Ensure that the cells are healthy and that the experimental conditions are not causing cytotoxicity.
-
Data Presentation
Table 1: In Vivo Dose-Response of Alstonine in Mouse Models [5]
| Behavioral Model | Alstonine Dose (mg/kg, i.p.) | Observed Effect |
| MK-801-induced Hyperlocomotion | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion |
| Amphetamine-induced Lethality | 0.5 - 2.0 | Prevention of lethality |
| Haloperidol-induced Catalepsy | Not specified | Prevention of catalepsy |
| Anxiety (Hole-board test) | 0.5, 1.0 | Increase in head-dips (anxiolytic effect) |
| Anxiety (Light/dark test) | 0.5, 1.0 | Increased time in the light area (anxiolytic effect) |
Table 2: In Vitro Activity and Selectivity of Alstonine [6]
| Assay | Cell Line/Organism | IC50 | Selectivity Index (SI) |
| Antiplasmodial Activity (96h) | P. falciparum 3D7 | 0.17 µM | >1111 (vs. NFF cells) |
| Cytotoxicity | Neonatal Foreskin Fibroblasts (NFF) | >200 µM | - |
| Cytotoxicity | Human Embryonic Kidney (HEK293) | >200 µM | - |
Note: While displacement curves from radioligand binding assays have indicated a lack of significant interaction of alstonine with dopamine D1, D2, and serotonin 5-HT2A receptors, specific Ki or IC50 values from these studies are not consistently reported in the available literature.[1]
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor
This protocol is designed to determine the binding affinity of alstonine for the 5-HT2C receptor using a competitive binding assay.
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT2C receptor.
-
Radioligand: [³H]-Mesulergine.
-
Non-specific binding control: Unlabeled 5-HT.
-
Alstonine stock solution.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of alstonine in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Assay buffer, [³H]-Mesulergine, and cell membranes.
-
Non-specific binding wells: Assay buffer, [³H]-Mesulergine, a high concentration of unlabeled 5-HT, and cell membranes.
-
Competition wells: Alstonine dilutions, [³H]-Mesulergine, and cell membranes.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding and plot the data to determine the IC50 and Ki values for alstonine.
Glutamate Uptake Assay in Primary Astrocyte Cultures
This protocol measures the effect of alstonine on glutamate uptake in primary astrocyte cultures.
Materials:
-
Primary astrocyte cultures.
-
[³H]-Glutamate.
-
Alstonine stock solution.
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Scintillation fluid and counter.
Procedure:
-
Plate astrocytes in 24-well plates and grow to confluency.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of alstonine or vehicle control in uptake buffer for 15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-Glutamate to each well.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.
-
Determine the protein concentration in each well to normalize the data.
-
Calculate the percentage of glutamate uptake inhibition by alstonine compared to the vehicle control.
Mandatory Visualizations
Caption: Alstonine's primary signaling pathway.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alstonine - Wikipedia [en.wikipedia.org]
- 3. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine-Based Assays: Technical Support Center
Welcome to the technical support center for alstonine-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is alstonine (B1665729) and what are its primary known mechanisms of action?
Alstonine is a pentacyclic indole (B1671886) alkaloid found in various plant species, including Alstonia boonei and Picralima nitida.[1] It is traditionally used in Nigeria to treat mental illnesses.[2][3][4] Preclinical studies have identified its potential as an antipsychotic, anxiolytic, anticancer, and antimalarial agent.[5] Its primary mechanism of action is not fully elucidated but appears to be distinct from typical antipsychotics.[2] Evidence suggests it does not directly bind to dopamine (B1211576) D1 or D2 receptors or serotonin (B10506) 5-HT2A receptors.[2] Instead, its effects are mediated by:
-
Serotonin 5-HT2A/2C Receptors: Alstonine's anxiolytic and antipsychotic-like effects appear to be mediated by its interaction with 5-HT2A/2C receptors.[1][6][7]
-
Indirect Dopamine Modulation: It indirectly modulates dopamine transmission, potentially by increasing dopamine uptake, rather than through direct receptor binding.[3][8]
-
Indirect Glutamate Modulation: Alstonine indirectly inhibits the reuptake of glutamate, an effect that requires functional 5-HT2A and 5-HT2C receptors.[1]
Q2: My alstonine stock solution is difficult to dissolve or appears cloudy. What should I do?
Alkaloids can have variable solubility. If you are experiencing issues with solubility:
-
Verify the Salt Form: Alstonine may be available as a free base or as a salt. Salts are generally more soluble in aqueous buffers.
-
Solvent Selection: For in vitro assays, small amounts of DMSO are commonly used to create stock solutions, which are then diluted in aqueous media. Ensure the final DMSO concentration is low and consistent across all experimental conditions, as it can have its own biological effects.
-
pH Adjustment: The solubility of alkaloids is often pH-dependent. Alstonine, being basic, will be more soluble at a lower pH. A slight acidification of the vehicle might improve solubility, but ensure the final pH is compatible with your assay system.
-
Sonication: Gentle sonication can help dissolve the compound. Avoid excessive heating, which could degrade the alstonine.
Q3: I am not observing the expected antipsychotic or anxiolytic effects in my animal model. What are some potential reasons?
Several factors could contribute to a lack of efficacy in behavioral assays:
-
Dosing: Alstonine's effects can be dose-dependent, sometimes following an inverted U-shaped curve.[2] Ensure you are testing a range of doses, such as the reported effective range of 0.5-2.0 mg/kg (i.p.) for antipsychotic-like effects in mice.[5]
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral) will affect bioavailability and the time to peak effect. Most preclinical studies use intraperitoneal (i.p.) injections.[2][5]
-
Timing: The timing between drug administration and behavioral testing is critical. A common window is 30 minutes post-injection.[2][9]
-
Animal Strain and Stress: The strain, age, and stress levels of the animals can significantly impact behavioral outcomes. Ensure proper acclimatization and handling.
-
Assay Sensitivity: The specific behavioral model used must be sensitive to the mechanism of alstonine. For example, its effects are robust in models involving NMDA receptor antagonists like MK-801.[1][2]
Q4: My results from antiplasmodial assays show a significant difference between 48-hour and 96-hour incubations. Is this normal?
Yes, this is characteristic of alstonine's "slow action" activity against Plasmodium falciparum.[10] Unlike fast-acting antimalarials like chloroquine, alstonine shows a significantly lower IC50 value (i.e., higher potency) with longer incubation times. One study reported a 239-fold lower IC50 at 96 hours compared to 48 hours.[10] Therefore, it is crucial to use an appropriate incubation time (≥72 hours) to accurately assess its antiplasmodial potency.
Troubleshooting Guide
This guide addresses common issues encountered during alstonine-based assays in a logical, step-by-step format.
Logical Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in alstonine assays.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on alstonine.
Table 1: Alstonine Efficacy in Behavioral Models
| Model | Species | Effect | Effective Dose Range (i.p.) | Citation |
| Amphetamine-Induced Lethality | Mouse | Prevention | 0.5 - 2.0 mg/kg | [2][5] |
| MK-801-Induced Hyperlocomotion | Mouse | Prevention | 0.1 - 1.0 mg/kg | [2][5] |
| Hole-Board Test (Anxiolytic) | Mouse | Increased head-dips | 0.5 - 1.0 mg/kg | [2] |
| Light/Dark Box Test (Anxiolytic) | Mouse | Increased time in light | 0.5 - 1.0 mg/kg | [2] |
| MK-801-Induced Social Withdrawal | Mouse | Prevention | 0.5 - 1.0 mg/kg | [7] |
Table 2: Alstonine In Vitro Antiplasmodial Activity
| P. falciparum Strain | Assay Duration | IC50 (µM) | Selectivity Index (vs. Human Cells) | Citation |
| D6 | 72 hours | 0.048 | Not Reported | [10] |
| W2 | 72 hours | 0.109 | Not Reported | [10] |
| 3D7 | 96 hours | 0.17 | > 1,111 | [10] |
| 3D7 | 48 hours | 40.60 | Not Applicable | [10] |
| K1 | 48 hours | > 30 | Not Applicable | [10] |
| C2B (Atovaquone-resistant) | 48 hours | 1.50 | Not Applicable | [10] |
Key Experimental Protocols
1. Protocol: MK-801-Induced Hyperlocomotion Assay
This assay evaluates the potential of a compound to reverse the hyperactive locomotor behavior induced by the NMDA receptor antagonist, MK-801, a common model for screening antipsychotic drugs.
-
Animals: Use male Swiss mice (25-30g). House them in groups with a 12h light/dark cycle and provide food and water ad libitum. Allow at least one hour of acclimatization to the testing room before the experiment begins.
-
Drug Preparation:
-
Alstonine: Dissolve in 0.9% saline.
-
MK-801: Dissolve in 0.9% saline.
-
Vehicle: 0.9% saline.
-
-
Procedure:
-
Administer alstonine (e.g., 0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle to the mice.
-
After 30 minutes, administer MK-801 (0.1 mg/kg, i.p.) or vehicle.
-
Immediately after the second injection, place each mouse individually into a locomotor activity cage (e.g., an open field arena).
-
Record locomotor activity (e.g., distance traveled, number of line crossings) for a set period, typically 30-60 minutes, using an automated tracking system.
-
-
Data Analysis: Analyze the data using ANOVA followed by a post-hoc test (e.g., Student-Newman-Keuls) to compare the locomotor activity between treatment groups. A significant reduction in locomotion in the alstonine + MK-801 group compared to the vehicle + MK-801 group indicates an antipsychotic-like effect.[2]
Experimental Workflow: MK-801 Hyperlocomotion Assay
Caption: Step-by-step workflow for the MK-801 induced hyperlocomotion assay.
2. Protocol: HPLC Analysis of Brain Amines (Dopamine and Serotonin)
This protocol outlines the measurement of dopamine (DA), serotonin (5-HT), and their metabolites in brain tissue following alstonine administration, as described by Linck et al.[4][11]
-
Animal Treatment & Tissue Collection:
-
Administer alstonine (e.g., 1.0 mg/kg, i.p.) or saline to mice.
-
After 30 minutes, euthanize the animals by decapitation.
-
Rapidly dissect the brain regions of interest (e.g., frontal cortex, striatum) on an ice-cold plate.
-
Weigh the tissue samples and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.
-
-
Sample Preparation:
-
Homogenize the frozen tissue in a solution of 0.2 M perchloric acid containing 0.1% sodium metabisulfite.
-
Centrifuge the homogenate at high speed (e.g., 15,000 rpm for 20 minutes) at 4°C.
-
Filter the supernatant through a low-volume filter (e.g., 0.22 µm).
-
-
HPLC-EC Analysis:
-
System: An HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Mobile Phase: A buffered solution (e.g., 0.1 M phosphate (B84403) buffer) containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., methanol), adjusted to an acidic pH (e.g., pH 3.0).
-
Detection: Set the electrochemical detector to an oxidizing potential (e.g., +0.75 V) suitable for detecting DA, 5-HT, and their metabolites (DOPAC, HVA, 5-HIAA).
-
Quantification: Inject the filtered supernatant onto the column. Calculate concentrations by comparing peak areas to those of external standards. Normalize the results to the weight of the tissue.
-
-
Data Analysis: Use an independent t-test to compare the levels of each amine and metabolite between the alstonine-treated and saline-treated groups.[4]
Signaling Pathway
The proposed mechanism of action for alstonine involves a complex interplay between serotonergic, glutamatergic, and dopaminergic systems. Unlike classic antipsychotics that directly block dopamine D2 receptors, alstonine's effects are initiated upstream, primarily through the modulation of serotonin receptors.
Proposed Signaling Pathway of Alstonine
Caption: Alstonine's proposed indirect modulation of neurotransmitter systems.
References
- 1. Alstonine - Wikipedia [en.wikipedia.org]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alstonine as an antipsychotic: effects on brain amines and metabolic changes. | Sigma-Aldrich [sigmaaldrich.com]
alstonine degradation pathways and prevention
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of alstonine (B1665729) during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My alstonine stock solution has changed color. What could be the cause?
A1: Color change in your alstonine solution, often to a yellowish or brownish hue, is a common indicator of degradation. This is likely due to oxidation or photodegradation of the indole (B1671886) moiety, a core component of the alstonine structure. Indole alkaloids are susceptible to degradation when exposed to light and oxygen. To prevent this, it is recommended to store alstonine solutions in amber vials, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if long-term storage is required.
Q2: I am observing a decrease in the biological activity of my alstonine samples over time. Could this be related to degradation?
A2: Yes, a loss of biological activity is a strong indication that your alstonine is degrading. The chemical structure of alstonine is directly responsible for its pharmacological effects. Any modification to this structure, such as hydrolysis of the methyl ester group or oxidation of the indole ring, can lead to a significant reduction or complete loss of its intended activity. It is crucial to use freshly prepared solutions or to have validated storage conditions to ensure the integrity of the compound.
Q3: My HPLC analysis shows multiple peaks for my alstonine standard that were not there initially. What are these additional peaks?
A3: The appearance of new peaks in your HPLC chromatogram suggests the formation of degradation products. Based on the structure of alstonine and the known degradation pathways of similar indole alkaloids like yohimbine (B192690) and mitragynine, these new peaks could correspond to:
-
Alstoninic acid: Formed by the hydrolysis of the methyl ester group, particularly under acidic or alkaline conditions.
-
Oxidation products: Arising from the reaction of the indole nucleus with atmospheric oxygen.
-
Photodegradation products: Formed upon exposure to UV or visible light.
To identify these products, LC-MS analysis is recommended.
Q4: What are the optimal storage conditions for alstonine to prevent degradation?
A4: To ensure the stability of alstonine, the following storage conditions are recommended:
-
Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store in an amber vial at -20°C or -80°C. For longer-term storage, aliquoting and storing under an inert atmosphere is advisable. Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents for long-term storage.
Q5: How can I monitor the stability of alstonine in my experimental setup?
A5: Regular analytical monitoring is key to ensuring the integrity of your alstonine samples. A stability-indicating HPLC-UV method is a reliable way to quantify the parent compound and detect the formation of degradation products. Key parameters to monitor include the peak area of alstonine and the appearance of any new peaks in the chromatogram.
Alstonine Degradation Pathways
While specific degradation pathways for alstonine are not extensively documented in the literature, plausible routes can be inferred from the chemical structure of alstonine and studies on related indole alkaloids. The primary sites of degradation are the indole nucleus and the ester functional group.
Potential Degradation Mechanisms
-
Hydrolysis: The methyl ester group on alstonine is susceptible to both acid and base-catalyzed hydrolysis, which would yield alstoninic acid and methanol (B129727).
-
Oxidation: The electron-rich indole ring can be oxidized, leading to the formation of various oxidative degradation products. This process can be accelerated by the presence of metal ions and exposure to air.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to complex degradation products.
Experimental Protocols
Forced Degradation Study of Alstonine
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the stability of alstonine under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of alstonine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid alstonine at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated HPLC-UV method. An LC-MS method should be used for the identification and characterization of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of alstonine degradation under each condition.
-
Determine the retention times and mass-to-charge ratios of the degradation products.
-
Propose structures for the major degradation products.
-
Quantitative Data Summary
The following table presents hypothetical stability data for alstonine under various stress conditions. This data is for illustrative purposes to demonstrate how results from a forced degradation study might be summarized.
| Stress Condition | Duration (hours) | Temperature (°C) | Alstonine Remaining (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 | 60 | 75.2 | Alstoninic Acid |
| 0.1 M NaOH | 24 | 60 | 68.5 | Alstoninic Acid |
| 3% H₂O₂ | 24 | 25 | 85.1 | Oxidized Indole Derivatives |
| Heat (Solid) | 24 | 105 | 98.5 | Minimal Degradation |
| Heat (Solution) | 24 | 60 | 92.3 | Minor Oxidative Products |
| UV Light (254 nm) | 24 | 25 | 55.8 | Multiple Photodegradants |
| Visible Light | 24 | 25 | 89.7 | Minor Photodegradants |
Disclaimer: The degradation pathways and quantitative data presented here are based on the chemical properties of indole alkaloids and are intended for illustrative purposes. Specific degradation profiles for alstonine should be determined experimentally.
Validation & Comparative
A Comparative Guide to Alstonine and Other Antipsychotic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological profile of alstonine (B1665729), an indole (B1671886) alkaloid with antipsychotic properties, against established typical and atypical antipsychotic drugs. The information presented is supported by preclinical experimental data to aid in the evaluation of its potential as a novel therapeutic agent.
Introduction: The Quest for Novel Antipsychotics
Schizophrenia is a complex psychiatric disorder characterized by a range of positive, negative, and cognitive symptoms.[1] Current treatments are dominated by typical (first-generation) and atypical (second-generation) antipsychotics. Typical antipsychotics primarily act as dopamine (B1211576) D2 receptor antagonists, which, while effective for positive symptoms, are associated with a high risk of extrapyramidal side effects (EPS).[2][3] Atypical antipsychotics exhibit a broader receptor profile, notably including serotonin (B10506) 5-HT2A receptor antagonism, which is thought to contribute to their improved side effect profile and efficacy against negative symptoms.[2][3]
However, significant challenges remain, including treatment resistance in a substantial portion of patients and adverse metabolic effects associated with many atypical agents.[4][5] This has spurred the search for novel antipsychotics with unique mechanisms of action. Alstonine, an indole alkaloid identified as the major component of a plant-based remedy used in Nigeria for mental illnesses, has emerged as a promising candidate.[6][7] Preclinical studies show it possesses a distinct antipsychotic-like profile that differs significantly from current medications, suggesting a novel mechanism of action.[6][8]
Mechanism of Action: A Departure from Convention
The primary distinction between alstonine and conventional antipsychotics lies in its mechanism of action.
-
Typical Antipsychotics (e.g., Haloperidol): These drugs exert their effects primarily through potent antagonism of the dopamine D2 receptor in the mesolimbic pathway.[2] This strong blockade is linked to both their antipsychotic efficacy and their high propensity to cause motor side effects (EPS) due to action on the nigrostriatal pathway.[4][9]
-
Atypical Antipsychotics (e.g., Risperidone, Clozapine, Olanzapine): This class of drugs is characterized by a combination of D2 receptor antagonism and potent serotonin 5-HT2A receptor antagonism.[3] The 5-HT2A blockade is believed to modulate dopamine release in different brain regions, potentially reducing the risk of EPS and improving efficacy for negative and cognitive symptoms.[3] Many atypical drugs also interact with a variety of other receptors, including histaminergic, muscarinic, and adrenergic receptors, which contributes to their diverse therapeutic and side-effect profiles.[10][11]
-
Alstonine: In stark contrast, alstonine exhibits a unique mechanism that does not appear to involve direct, significant binding to dopamine D1, D2, or serotonin 5-HT2A receptors.[6][12] Its antipsychotic effects are thought to be mediated through a more complex, indirect modulation of neurotransmitter systems. Evidence suggests alstonine:
-
Increases serotonergic transmission and may act as a 5-HT2A/2C inverse agonist.[4][13][14]
-
Increases intraneuronal dopamine catabolism without directly blocking its receptors.[4][5]
-
Interferes with the glutamate (B1630785) system, potentially by modulating NMDA receptor function, as it prevents behavioral changes induced by the NMDA antagonist MK-801.[6][13]
-
This novel mechanism suggests a potential for antipsychotic efficacy without the direct D2 receptor blockade that underpins the side effects of many current drugs.[13]
Figure 1: Simplified comparison of the primary mechanisms of action for different antipsychotic classes.
Receptor Binding Profiles
The affinity of a drug for various neurotransmitter receptors is a key determinant of its therapeutic effects and side-effect liability. The table below summarizes the receptor binding affinities (Ki, nM) for alstonine compared to representative typical and atypical antipsychotics. Lower Ki values indicate higher binding affinity.
| Receptor | Alstonine | Haloperidol | Clozapine | Olanzapine (B1677200) | Risperidone |
| Dopamine D1 | No significant interaction[6][12] | ~20-50 | ~85 | ~31 | ~20 |
| Dopamine D2 | No significant interaction[6][12] | 0.89 - 3.7[9] | ~126-200 | ~11-31 | 3.3[9] |
| Dopamine D4 | N/A | ~5-20 | ~21 | ~27 | ~7 |
| Serotonin 5-HT2A | No significant interaction[6][12] | 2.6[9] | ~13-16 | ~4 | 0.12 - 0.2[9] |
| Serotonin 5-HT2C | Modulatory effect suggested[4][13][14] | ~3000 | ~10 | ~11 | ~5 |
| Histamine H1 | N/A | ~2500[9] | ~7 | ~7 | 2.2[9] |
| Adrenergic α1 | N/A | 0.42[9] | ~14 | ~57 | 0.8[9] |
| Muscarinic M1 | N/A | >10,000 | ~2 | ~26 | ~5000 |
| N/A: Data not available in the reviewed sources. Ki values for comparator drugs are compiled from multiple sources and represent approximate ranges.[9][10][15] |
This data highlights alstonine's fundamental divergence from established antipsychotics. Its lack of potent binding at D2 and 5-HT2A receptors—the primary targets for all other drugs listed—confirms its unique pharmacological profile.
Preclinical Efficacy in Animal Models
Animal models are crucial for evaluating the antipsychotic potential of new compounds. Alstonine has demonstrated a profile in these models that is closer to atypical than typical antipsychotics, despite its different receptor binding characteristics.[6][7]
| Experimental Model | Alstonine | Haloperidol (Typical) | Clozapine (Atypical) |
| Amphetamine-Induced Hyperactivity/Lethality | Inhibits (0.5–2.0 mg/kg)[6] | Inhibits | Inhibits |
| Apomorphine-Induced Stereotypy | Inhibits[12] | Inhibits | Inhibits |
| Haloperidol-Induced Catalepsy | Prevents/Reverses[6][13] | Induces | Prevents/Reverses[6] |
| MK-801-Induced Hyperlocomotion | Prevents (0.1-1.0 mg/kg)[6][13] | Less effective | Effective |
| Social Interaction Deficits | Reverses withdrawal[4] | Can worsen | Improves |
Experimental Protocols
Below are generalized methodologies for key experiments cited.
A. Amphetamine-Induced Hyperlocomotion
-
Objective: To assess a compound's ability to block the dopamine-agonist effects of amphetamine, a primary screen for D2 receptor antagonism.
-
Methodology:
-
Acclimation: Rodents (mice or rats) are acclimated to the testing environment (e.g., open-field chambers equipped with photobeams).
-
Treatment: Animals are pre-treated with the test compound (e.g., alstonine), a reference drug (e.g., haloperidol), or vehicle via an appropriate route (e.g., intraperitoneal, i.p.).
-
Pre-treatment Interval: A specific time is allowed for the drug to be absorbed and reach target sites (typically 30-60 minutes).
-
Psychostimulant Challenge: Animals are administered a dose of d-amphetamine to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., number of photobeam breaks) is recorded for a set period (e.g., 60-90 minutes). A reduction in amphetamine-induced activity indicates potential antipsychotic efficacy.[16]
-
Figure 2: Experimental workflow for the amphetamine-induced hyperlocomotion model.
B. Haloperidol-Induced Catalepsy
-
Objective: To assess a compound's potential to induce or prevent extrapyramidal side effects (EPS). Catalepsy in rodents is considered a proxy for parkinsonian-like motor rigidity.
-
Methodology:
-
Treatment: Animals are administered the test compound (e.g., alstonine) or vehicle.
-
Challenge (for prevention): After a pre-treatment interval, animals are given a cataleptogenic dose of haloperidol.
-
Assessment: At set time points, the degree of catalepsy is measured. A common method is the bar test, where the animal's forepaws are placed on a raised horizontal bar. The latency to remove both paws from the bar is recorded.
-
Data Analysis: A significant reduction in haloperidol-induced catalepsy time, as seen with alstonine and clozapine, suggests an atypical profile with lower EPS risk.[6]
-
Side Effect Profile: A Potential Advantage
The preclinical data for alstonine suggests a side effect profile that could offer significant advantages over both typical and some atypical antipsychotics.
| Side Effect | Alstonine | Haloperidol (Typical) | Clozapine/Olanzapine (Atypical) |
| Extrapyramidal Symptoms (EPS) | Low risk suggested; prevents catalepsy[6][13] | High risk; induces catalepsy | Low risk |
| Hyperprolactinemia | Does not affect prolactin levels[4][5] | Markedly increases prolactin[4] | Clozapine: No effect[4]Olanzapine: Moderate increase |
| Weight Gain | No gain observed in short-term studies[4][5] | Variable | High risk of significant weight gain[4][11] |
| Glucose Metabolism | Prevents fasting-induced hypoglycemia[4][5] | Less effect | High risk of hyperglycemia and diabetes[4][11] |
The lack of direct D2 blockade likely underlies alstonine's low risk for EPS and hyperprolactinemia, two major drawbacks of typical antipsychotics.[13] However, its effect on glucose metabolism, which appears similar to that of clozapine, warrants further investigation as it may indicate a shared liability for metabolic dysregulation.[4]
Figure 3: Logical relationship between primary mechanism and key side effects.
Conclusion and Future Directions
Alstonine presents a compelling profile as a potential novel antipsychotic. Its key distinguishing features include:
-
A Unique Mechanism: It does not rely on the direct D2 or 5-HT2A receptor antagonism that defines all currently marketed antipsychotics.[6][12] Its effects appear to be mediated by indirect modulation of serotonergic, dopaminergic, and glutamatergic systems.[4][13]
-
Atypical Profile in Vivo: Despite its lack of classical receptor binding, it demonstrates an antipsychotic-like profile in behavioral models, effectively inhibiting dopamine-mediated behaviors.[6][12]
-
Potential for a Superior Side Effect Profile: Preclinical data strongly suggest a low liability for extrapyramidal symptoms and hyperprolactinemia, which would be a significant clinical advantage.[4][13]
While promising, further research is required. The preliminary signal of altered glucose metabolism needs thorough investigation to clarify any potential metabolic risk.[4] A comprehensive characterization of its binding profile across a wider range of receptors and a deeper elucidation of its downstream signaling effects will be critical for its continued development. Overall, alstonine represents a departure from the current paradigms of antipsychotic drug action and may pave the way for a new class of therapeutics for schizophrenia and other psychotic disorders.[6][8]
References
- 1. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Are Typical and Atypical Antipsychotics Different? - GoodRx [goodrx.com]
- 3. mdpi.com [mdpi.com]
- 4. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Clozapine versus olanzapine for people with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Alstonine Versus Traditional Alkaloids in Antipsychotic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and efficacy of the indole (B1671886) alkaloid alstonine (B1665729) with traditional alkaloids and established antipsychotic agents. The information is compiled from preclinical studies to support further research and drug development in the field of neuropsychiatry.
Introduction
Alstonine is an indole alkaloid that has been identified as the major component of a plant-based remedy used in traditional Nigerian medicine to treat mental illnesses.[1][2][3] Preclinical studies have demonstrated its potential as an antipsychotic agent, with a pharmacological profile that appears to differ significantly from traditional alkaloids like reserpine (B192253) and conventional antipsychotic drugs.[1][2][4] This guide compares the efficacy and mechanism of action of alstonine with reserpine, a well-known traditional alkaloid, and the established antipsychotics clozapine (B1669256) (atypical) and haloperidol (B65202) (typical) to highlight its unique properties and potential as a novel therapeutic agent.
Mechanism of Action: A Departure from Convention
A key differentiator for alstonine is its novel mechanism of action. Unlike typical and most atypical antipsychotics, which directly antagonize dopamine (B1211576) D2 receptors, alstonine does not bind to D1, D2, or serotonin (B10506) 5-HT2A receptors.[1][4][5] Instead, its antipsychotic-like effects are attributed to an indirect modulation of dopamine transmission, specifically by increasing dopamine uptake in the striatum.[5][6] This unique mechanism suggests a potential for antipsychotic efficacy with a reduced risk of the extrapyramidal side effects associated with D2 receptor blockade.[7]
In contrast, traditional alkaloids like reserpine exert their effects by depleting catecholamines from peripheral sympathetic nerve endings.[8] While effective, this non-selective depletion can lead to significant side effects. Yohimbine, another related indole alkaloid, acts as an α2-adrenergic receptor antagonist, which leads to an increase in norepinephrine (B1679862) and dopamine release.[9]
The table below summarizes the primary mechanisms of action for alstonine and comparator compounds.
| Compound | Primary Mechanism of Action | Key Receptor Affinities |
| Alstonine | Indirectly modulates dopamine receptors by increasing dopamine uptake.[5][6] | No significant binding to Dopamine D1, D2, or Serotonin 5-HT2A receptors.[1][4] Interacts with 5-HT2A/2C receptors.[7][10][11] |
| Reserpine | Depletes catecholamines from peripheral sympathetic nerve endings.[8] | - |
| Yohimbine | Blocks pre- and post-synaptic alpha-2 adrenergic receptors, increasing norepinephrine and dopamine release.[9] | High affinity for α2-adrenergic receptors; also shows affinity for α1-adrenergic, serotonin, and dopamine receptors.[12] |
| Clozapine (Atypical) | Antagonist at multiple neurotransmitter receptors. | Low affinity for Dopamine D2 receptors; high affinity for D4, 5-HT2A, histamine (B1213489) H1, and muscarinic M1 receptors.[13] |
| Haloperidol (Typical) | Potent antagonist of Dopamine D2 receptors.[10] | High affinity for Dopamine D2 receptors.[14] |
Preclinical Efficacy: Comparative Data
Alstonine has demonstrated a promising antipsychotic-like profile in various preclinical models, often comparable to the atypical antipsychotic clozapine.[5][6]
| Experimental Model | Alstonine Effect | Comparator Effects |
| Amphetamine-Induced Lethality in Grouped Mice | Prevented lethality at doses of 0.5–2.0 mg/kg.[1] | This model is sensitive to D2 receptor antagonists. |
| Apomorphine-Induced Stereotypy | Inhibited stereotypy.[4] | This effect is indicative of dopamine receptor blockade. |
| MK-801-Induced Hyperlocomotion | Prevented hyperlocomotion at doses of 0.1, 0.5, and 1.0 mg/kg.[1][7] | This model is relevant to the glutamatergic dysfunction hypothesis of schizophrenia. |
Alstonine has also shown efficacy in models relevant to the negative and cognitive symptoms of schizophrenia, which are often poorly addressed by traditional antipsychotics.
| Experimental Model | Alstonine Effect | Significance |
| MK-801-Induced Social Interaction Deficit | Counteracted the deficit.[11] | Suggests potential efficacy against negative symptoms. |
| MK-801-Induced Working Memory Deficit | Prevented the deficit.[11] | Indicates a potential benefit for cognitive deficits. |
| Anxiolytic Activity | Possesses clear anxiolytic activity mediated by 5-HT2A/2C receptors.[1][7] | May contribute to its effectiveness against negative symptoms. |
Side Effect Profile: A Potential Advantage
A significant limitation of traditional and many atypical antipsychotics is their propensity to cause severe side effects. Preclinical data suggests that alstonine may have a more favorable side effect profile.
| Side Effect | Alstonine | Comparators |
| Extrapyramidal Symptoms (e.g., Catalepsy) | Did not induce catalepsy; prevented haloperidol-induced catalepsy.[4] | Haloperidol (a typical antipsychotic) is known to induce catalepsy. |
| Prolactin Levels | Did not affect prolactin levels.[10] | Classical antipsychotics often cause hyperprolactinemia due to D2 blockade.[10] |
| Body Weight and Glucose Metabolism | Did not induce weight gain; prevented fasting-induced decrease in glucose levels.[10] | Atypical antipsychotics are often associated with weight gain and metabolic disturbances.[10] |
| Pro-convulsant Properties | Lacks pro-convulsant properties.[7] | Many antipsychotics can lower the seizure threshold. |
Experimental Protocols
Below are the detailed methodologies for key experiments cited in this guide.
-
Objective: To determine the affinity of alstonine for dopamine D2 receptors.
-
Method: Quantitative autoradiography (QAR) was used to measure D2 receptor binding densities in the nucleus accumbens and caudate-putamen of mice treated with antipsychotic doses of alstonine.[5]
-
Radioligand: [3H]Spiperone or [3H]SCH23390 were used to label D2 and D1 receptors, respectively.[1]
-
Procedure: Brain sections were incubated with the radioligand in the presence or absence of varying concentrations of alstonine. The amount of bound radioactivity was then measured to determine the displacement of the radioligand by alstonine, from which the binding affinity can be calculated.[1]
-
Objective: To measure the effect of alstonine on dopamine uptake in striatal synaptosomes.
-
Method: Synaptosomes were prepared from the striatal tissue of mice treated acutely or for 7 days with alstonine.[5]
-
Procedure: The synaptosomes were incubated with [3H]dopamine, and the amount of radioactivity taken up by the synaptosomes was measured over time. The effect of alstonine on the rate of uptake was then determined.[5]
-
Objective: To assess the antipsychotic potential of alstonine in a model sensitive to D2 receptor blockade.
-
Animals: Male mice.
-
Procedure: Mice were grouped and treated with alstonine (0.5–2.0 mg/kg, i.p.) or vehicle.[1] Thirty minutes later, they were administered d-amphetamine. The number of deaths was recorded over a specified period. This model is considered specific for antipsychotics as other tranquilizers do not prevent lethality.[1]
-
Objective: To evaluate the potential of alstonine to induce extrapyramidal side effects.
-
Animals: Male Wistar rats or mice.
-
Procedure: Animals were treated with alstonine, clozapine, sulpiride, or vehicle.[1] Catalepsy was then induced by the administration of haloperidol. The degree of catalepsy was assessed at various time points using a bar test, where the time the animal maintained an imposed posture was measured. The ability of alstonine to prevent or reverse haloperidol-induced catalepsy was also evaluated.[1][4]
Visualizations
Caption: Proposed mechanism of alstonine, which enhances dopamine reuptake via the dopamine transporter (DAT).
Caption: Workflow for investigating the role of 5-HT2A/C receptors in alstonine's effects.
Conclusion
Alstonine presents a compelling profile as a potential novel antipsychotic agent. Its unique mechanism of action, which does not involve direct dopamine D2 receptor blockade, suggests a lower liability for extrapyramidal side effects.[4][5] Preclinical studies demonstrate its efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia, with a safety profile that appears superior to both traditional alkaloids and some atypical antipsychotics.[10][11] The anxiolytic properties of alstonine and its lack of pro-convulsant activity further enhance its therapeutic potential.[1][7] Further research, including well-controlled clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of alstonine in human populations. The study of alstonine exemplifies the value of exploring traditional medicine for the discovery of innovative drug candidates.[1][2]
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. "Comparative standardization study for determination of reserpine in Ra" by Binit Dwivedi, Manoj Kumar et al. [ijrh.org]
- 9. Feb 15, 2022: Yohimbine or NO-himbine? A Potentially Fatal Over-the-Counter Supplement | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]
- 10. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Atypical neuroleptics have low affinity for dopamine D2 receptors or are selective for D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Affinity for the dopamine D2 receptor predicts neuroleptic potency in decreasing the speed of an internal clock - PubMed [pubmed.ncbi.nlm.nih.gov]
Alstonine: A Novel Approach to Antipsychotic Therapy
An objective comparison of the therapeutic effects of the indole (B1671886) alkaloid alstonine (B1665729) with conventional and atypical antipsychotic agents, supported by preclinical experimental data.
Introduction
Alstonine, an indole alkaloid found in several plant species including Picralima nitida, has a history of use in traditional Nigerian medicine for treating mental illness.[1][2] Preclinical research now indicates that alstonine possesses a unique antipsychotic profile that distinguishes it from both classical and atypical antipsychotic drugs.[2][3] This guide provides a comparative analysis of alstonine's therapeutic effects, presenting key experimental data, detailed methodologies, and visual representations of its proposed mechanism of action.
Comparative Efficacy in Preclinical Models
Alstonine has demonstrated significant antipsychotic and anxiolytic effects in various rodent models, with a profile that more closely resembles atypical antipsychotics like clozapine (B1669256) than classical agents such as haloperidol (B65202).[1][3]
Antipsychotic-like Activity
In preclinical studies, alstonine has shown efficacy in models relevant to the positive symptoms of schizophrenia.
| Experimental Model | Alstonine Effect | Comparison with Other Antipsychotics | Dosage Range (Alstonine) |
| Amphetamine-Induced Lethality in Grouped Mice | Prevents lethality, an effect associated with D2 receptor blockade by antipsychotics.[1] | Similar efficacy to established antipsychotics. | 0.5–2.0 mg/kg[1] |
| MK-801-Induced Hyperlocomotion | Prevents hyperlocomotion, suggesting a role in modulating glutamatergic pathways.[1][4] | Effective, similar to atypical antipsychotics.[3] | 0.1, 0.5, and 1.0 mg/kg[1][4] |
| Apomorphine-Induced Stereotypy | Attenuates stereotyped behaviors.[5] | - | - |
Anxiolytic Properties
Anxiolytic effects are considered a beneficial feature of some atypical antipsychotics, potentially helping to alleviate the negative symptoms of schizophrenia.[1][6] Alstonine exhibits clear anxiolytic-like behavior in mouse models.[1][6]
| Experimental Model | Alstonine Effect | Comparison with Other Anxiolytics/Antipsychotics | Dosage Range (Alstonine) |
| Hole-Board Test | Significantly increases the number of head-dips, indicating reduced anxiety.[1] | Effects are comparable to diazepam and clozapine.[3] | 0.5 and 1.0 mg/kg[1] |
| Light/Dark Test | Significantly increases the time spent in the light area and the latency to enter the dark compartment.[1] | Demonstrates a disinhibitory, anti-anxiety effect.[1] | 0.5 and 1.0 mg/kg[3] |
Side Effect Profile: A Potential Advantage
A major challenge with current antipsychotic medications is their significant side effect burden. Alstonine appears to have a more favorable side effect profile in preclinical models.
| Side Effect Model | Alstonine Effect | Comparison with Other Antipsychotics |
| Haloperidol-Induced Catalepsy | Reverses catalepsy, suggesting a lack of extrapyramidal side effects.[4][5] | Similar to the atypical antipsychotic clozapine; opposite to the classical antipsychotic haloperidol which induces catalepsy.[4][7] |
| Prolactin Levels | Does not affect prolactin levels.[7][8] | Similar to clozapine; classical antipsychotics like haloperidol typically increase prolactin.[7][8] |
| Body Weight Gain | Does not induce gains in body weight in short-term studies.[7][8] | Atypical antipsychotics are often associated with significant weight gain.[7] |
| Glucose Metabolism | Prevents the expected fasting-induced decrease in glucose levels.[7][8] | This effect is similar to that of some atypical antipsychotics like clozapine and may indicate a potential for metabolic alterations.[7] |
Unique Mechanism of Action
The therapeutic effects of alstonine appear to stem from a novel mechanism of action that differs significantly from existing antipsychotics.[1][2]
Dopaminergic System
Unlike most antipsychotics that directly block dopamine (B1211576) D2 receptors, alstonine does not bind to D1 or D2 receptors.[1][9] Instead, it indirectly modulates the dopaminergic system.[9][10] Acute treatment with alstonine has been shown to increase dopamine uptake in the striatum.[9][10] This unique mechanism may contribute to its antipsychotic effects without causing the extrapyramidal side effects associated with D2 blockade.[9][10]
Serotonergic System
Evidence strongly suggests the involvement of the serotonin (B10506) system, particularly the 5-HT2A and 5-HT2C receptors, in alstonine's mechanism of action.[1][5] The anxiolytic effects of alstonine are blocked by the 5-HT2A/2C antagonist ritanserin.[1][6] Furthermore, alstonine increases serotonergic transmission, which is a key feature of many atypical antipsychotics.[8]
Glutamatergic System
Alstonine also appears to modulate the glutamatergic system. It reverses behaviors induced by the NMDA receptor antagonist MK-801.[1][5][6] Similar to clozapine, alstonine indirectly inhibits the reuptake of glutamate, an effect that is dependent on 5-HT2A and 5-HT2C receptors.[5]
Experimental Protocols
Below are the methodologies for the key experiments cited in this guide.
Amphetamine-Induced Lethality in Grouped Mice
-
Objective: To assess the antipsychotic potential of a compound by its ability to prevent amphetamine-induced death in aggregated mice.
-
Procedure: Male mice are housed in groups. A lethal dose of d-amphetamine is administered intraperitoneally (i.p.). Test compounds (alstonine, vehicle, or reference drugs) are administered i.p. at a specified time before the amphetamine challenge. The number of surviving animals is recorded at regular intervals over a 24-hour period.
MK-801-Induced Hyperlocomotion
-
Objective: To evaluate the ability of a compound to counteract the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a model for psychosis.
-
Procedure: Mice are habituated to locomotor activity cages. They are then pre-treated with the test compound (alstonine or vehicle) followed by an injection of MK-801. Locomotor activity (e.g., distance traveled, rearing frequency) is then recorded for a set duration.
Hole-Board Test
-
Objective: To assess the anxiolytic or anxiogenic properties of a compound by measuring exploratory behavior.
-
Procedure: The apparatus consists of a board with evenly spaced holes. Mice are placed in the center of the board, and the number of head-dips into the holes is recorded over a specific time period. An increase in head-dips is indicative of anxiolytic effects.
Light/Dark Test
-
Objective: To evaluate anxiety-like behavior based on the innate aversion of rodents to brightly lit areas.
-
Procedure: The apparatus is a box divided into a small, dark compartment and a larger, illuminated compartment. Mice are placed in the light area, and the time spent in each compartment and the latency to first enter the dark compartment are measured. Anxiolytic compounds typically increase the time spent in the light area.
Conclusion
Alstonine presents a compelling profile as a potential novel antipsychotic agent. Its efficacy in preclinical models of psychosis and anxiety, combined with a favorable side effect profile, warrants further investigation. The unique mechanism of action, which does not rely on direct D2 receptor antagonism, may represent a significant advancement in the development of treatments for schizophrenia and other psychotic disorders. Further research, including clinical trials, is necessary to validate these promising preclinical findings in humans.
References
- 1. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The alkaloid alstonine: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Alstonine - Wikipedia [en.wikipedia.org]
- 6. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Cross-Validation of Alstonine Studies: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the indole (B1671886) alkaloid alstonine (B1665729) against alternative therapeutic agents in preclinical models of psychosis, anxiety, and cancer. The data and methodologies presented are collated from peer-reviewed studies to offer an objective evaluation of alstonine's pharmacological profile and potential.
Antipsychotic Activity
Alstonine exhibits an atypical antipsychotic profile, showing efficacy in rodent models without inducing catalepsy, a common side effect of typical antipsychotics like haloperidol (B65202).[1][2] Its mechanism is distinct from most antipsychotics as it does not bind directly to dopamine (B1211576) D1, D2, or serotonin (B10506) 5-HT2A receptors.[1][2] Instead, its action is mediated through the serotonin 5-HT2A/C receptors and an indirect modulation of dopamine systems.[3][4]
Comparative Performance Data
The following table summarizes the performance of alstonine in comparison to haloperidol (a typical antipsychotic) and clozapine (B1669256) (an atypical antipsychotic) in the haloperidol-induced catalepsy model. Data is interpreted from graphical representations in literature.[2]
| Treatment Group | Dose (mg/kg, i.p.) | Mean Catalepsy Score/Time (Arbitrary Units) | Key Observation |
| Vehicle (Saline) | - | Baseline | No catalepsy observed. |
| Haloperidol | 1.0 | High | Induces significant catalepsy. |
| Alstonine + Haloperidol | 0.5 - 1.0 | Low / Near Baseline | Prevents haloperidol-induced catalepsy. |
| Clozapine + Haloperidol | 5.0 | Low / Near Baseline | Prevents haloperidol-induced catalepsy. |
| Sulpiride + Haloperidol | 20.0 | Low / Near Baseline | Prevents haloperidol-induced catalepsy. |
Experimental Protocol: Haloperidol-Induced Catalepsy
This model assesses the extrapyramidal side effects of antipsychotic drugs.[5][6]
-
Animals: Male Swiss mice or Wistar rats (20-30g or 200-250g, respectively).
-
Drug Administration:
-
Test compounds (Alstonine, Clozapine) or vehicle are administered intraperitoneally (i.p.).
-
After a set pretreatment time (e.g., 30 minutes), haloperidol (e.g., 1-2 mg/kg, i.p.) is administered to induce catalepsy.
-
-
Catalepsy Measurement (Bar Test):
-
At various time points after haloperidol injection (e.g., 30, 60, 90, 120 minutes), the animal's forepaws are gently placed on a horizontal bar raised approximately 4-9 cm from the surface.
-
The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used, and an animal remaining on the bar for a minimum duration (e.g., 30 seconds) is considered cataleptic.
-
-
Data Analysis: The duration of catalepsy is compared between the vehicle/haloperidol group and the test compound/haloperidol groups using appropriate statistical tests (e.g., Mann-Whitney U test).
Signaling Pathway & Workflow
The antipsychotic effect of alstonine is unique. It does not directly block D2 receptors. Instead, it is suggested to act via serotonin 5-HT2A/C receptors, which in turn modulate dopamine release and uptake, contributing to its atypical profile without the motor side effects associated with direct D2 antagonism.[3][4]
Anxiolytic Activity
Alstonine demonstrates significant anxiolytic (anti-anxiety) properties in established behavioral models without causing motor deficits.[2] Its effects are comparable to the benzodiazepine (B76468) diazepam but are mediated through the serotonergic system, specifically involving 5-HT2A/2C receptors.[2]
Comparative Performance Data
The following tables summarize data from key anxiolytic tests. The data shows alstonine increases exploratory behaviors, an indicator of reduced anxiety, similar to the standard anxiolytic drug diazepam.
Table 2.1: Performance in the Hole-Board Test [2]
| Treatment Group | Dose (mg/kg, i.p.) | Number of Head-Dips (Mean ± SEM) |
| Vehicle (Saline) | - | ~18 |
| Alstonine | 1.0 | ~28 |
| Diazepam | 1.0 | ~30 |
| Clozapine | 0.5 | ~25 |
| Sulpiride | 20.0 | ~19 |
| Indicates a significant increase compared to the vehicle group, p < 0.05. |
Table 2.2: Performance in the Light/Dark Box Test [2]
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Light Area (s, Mean ± SEM) |
| Vehicle (Saline) | - | ~90 |
| Alstonine | 1.0 | ~150 |
| Diazepam | 1.0 | ~160 |
| Clozapine | 0.5 | ~140 |
| Sulpiride | 20.0 | ~100 |
| Indicates a significant increase compared to the vehicle group, p < 0.05. |
Experimental Protocols
-
Hole-Board Test: [7][8][9][10][11]
-
Apparatus: A square arena (e.g., 40x40 cm) with multiple (e.g., 16) equally spaced holes in the floor.
-
Procedure: Mice are individually placed in the center of the board. The number of times the mouse dips its head into a hole is counted over a 5-minute session. An increase in head-dipping is indicative of an anxiolytic effect.
-
Drug Administration: Test compounds are typically administered i.p. 15-30 minutes before the test.
-
-
Light/Dark Box Test: [12][13][14][15][16]
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.
-
Procedure: A mouse is placed in the center of the light compartment and allowed to explore for a 5-minute session. Key parameters measured include the time spent in the light compartment, the latency to first enter the dark compartment, and the number of transitions between compartments. Anxiolytic compounds increase the time spent in the illuminated area.
-
Drug Administration: Similar to the hole-board test, drugs are administered prior to the behavioral assessment.
-
Anticancer Activity
Alstonine has demonstrated selective anticancer properties, particularly against ascites tumor cells in mice. It has shown efficacy both as a standalone agent and in synergistic combination with conventional chemotherapy drugs, leading to a high rate of cure without apparent toxicity in preclinical models. The proposed mechanism involves the formation of a complex with cancer cell DNA, thereby inhibiting its replication.
Comparative Performance Data
The following tables present survival data from studies in mice bearing transplantable tumors.
Table 3.1: Alstonine Monotherapy in Mice with YC8 Lymphoma Ascites
| Treatment | Daily Dose (µg) | Administration | No. of Survivors / Total (at 60 days) | Cure Rate (%) |
| Control (Untreated) | - | - | 0 / 20 | 0 |
| Alstonine | 200 | i.p. (x2) | 12 / 20 | 60 |
| Alstonine | 400 | i.p. (x2) | 14 / 20 | 70 |
Table 3.2: Synergistic Effect of Alstonine with 5-Fluorouracil (5-FU) in Mice with Ehrlich Ascites Carcinoma
| Treatment Group | Daily Dose (µg) | Administration | No. of Survivors / Total (at 60 days) | Cure Rate (%) |
| Control (Untreated) | - | - | 0 / 20 | 0 |
| 5-FU | 200 | i.p. (x2) | 2 / 20 | 10 |
| Alstonine | 200 | i.p. (x2) | 8 / 20 | 40 |
| Alstonine + 5-FU | 200 + 200 | i.p. (x2) | 18 / 20 | 90 |
Experimental Protocol: Ascites Tumor Model
This in vivo model is used to evaluate the efficacy of anticancer agents against hematological malignancies or peritoneal carcinomatosis.[4][17]
-
Animals: BALB/c or Swiss albino mice.
-
Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with a suspension of tumor cells (e.g., 1x10⁴ YC8 lymphoma or Ehrlich ascites carcinoma cells).
-
Drug Administration:
-
Treatment starts 24 hours after tumor inoculation.
-
Alstonine, conventional chemotherapeutic agents (e.g., 5-FU), or their combination are administered i.p., often in divided doses, for a specified number of days.
-
-
Endpoint Measurement: The primary endpoint is survival. Mice are monitored daily, and the number of survivors at a predetermined time point (e.g., 60 days) is recorded to calculate the cure rate.
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method, and differences between groups are assessed with the log-rank test.
Proposed Anticancer Mechanism
References
- 1. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2A/C receptors mediate the antipsychotic-like effects of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. i) Hole-board test [bio-protocol.org]
- 8. Hole-board test - Wikipedia [en.wikipedia.org]
- 9. The exploratory behaviour of rats in the hole-board apparatus: Is head-dipping a valid measure of neophilia? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Holeboard test [panlab.com]
- 12. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
- 13. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 14. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Light-dark box test for mice [protocols.io]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of Alstonine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of alstonine (B1665729) and its derivatives, supported by experimental data. Alstonine, a pentacyclic indole (B1671886) alkaloid, has garnered significant interest for its diverse pharmacological activities, including antipsychotic, anticancer, and antimalarial properties.
This guide synthesizes available data to offer a comparative perspective on the efficacy of alstonine and related compounds, providing detailed methodologies for key experiments and visualizing complex biological processes.
Antipsychotic Activity: Alstonine vs. Tetrahydroalstonine
Alstonine has shown a promising antipsychotic profile, distinguishing it from classical and atypical antipsychotic drugs.[1] Its mechanism is thought to involve the modulation of serotonergic and dopaminergic pathways without direct binding to D2 dopamine (B1211576) receptors.[2] A closely related derivative, tetrahydroalstonine, also exhibits neuropharmacological activity. While comprehensive comparative studies are limited, the following table summarizes their primary pharmacological targets.
| Compound | Primary Target/Mechanism | Key Findings |
| Alstonine | Serotonin 5-HT2A/2C receptor modulation; indirect dopamine modulation | Exhibits an atypical antipsychotic profile; prevents amphetamine-induced lethality and apomorphine-induced stereotypy.[3] Does not induce catalepsy.[3] |
| Tetrahydroalstonine | α2-adrenergic receptor antagonist | Interacts with α-adrenergic receptors, suggesting a different primary mechanism of action compared to alstonine's antipsychotic effects.[4] |
Anticancer Activity: A Comparative Overview of Alstonine and Related Indole Alkaloids
Alstonine has demonstrated selective cytotoxicity against various cancer cell lines.[4] Its proposed anticancer mechanism involves the formation of a complex with cancerous DNA, thereby inhibiting DNA synthesis.[4] The following table compares the in vitro cytotoxic activity of alstonine and other monoterpenoid indole alkaloids isolated from Alstonia species against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Alstonine | HeLa (Cervical Cancer) | 5.53 | [5] |
| HepG2 (Liver Cancer) | 25 | [5] | |
| HL60 (Leukemia) | 11.16 | [5] | |
| KB (Nasopharyngeal Cancer) | 10 | [5] | |
| MCF-7 (Breast Cancer) | 29.76 | [5] | |
| Scholarisin I | A549 (Lung Cancer) | < 30 | [6] |
| Scholarisin VI | A549 (Lung Cancer) | < 30 | [6] |
| (E)-16-formyl-5α-methoxystrictamine | A549 (Lung Cancer) | < 30 | [6] |
| Alstomairine A | U2OS (Osteosarcoma) | 9.2 - 13.0 | [7] |
| Alstomairine B | U2OS (Osteosarcoma) | 9.2 - 13.0 | [7] |
Antimalarial Activity
Alstonine has also been investigated for its antimalarial properties. It has shown activity against Plasmodium falciparum, including multi-drug resistant strains.[8]
| Compound | P. falciparum strain | IC50 (µM) | Noteworthy Observations |
| Alstonine | 3D7 (drug-sensitive) | 0.17 (72h assay) | Slow-action activity observed.[8] |
| Dd2 (chloroquine-resistant) | Not significantly different from 3D7 | No cross-resistance observed.[8] | |
| K1 (chloroquine-resistant) | > 30 (48h assay) | Inactive in a fast-action assay.[8] | |
| D6 | 0.048 (72h assay) | Potent activity in a 72h assay.[8] | |
| W2 | 0.109 (72h assay) | Potent activity in a 72h assay.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (Alstonine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antipsychotic Activity: Amphetamine-Induced Hyperlocomotion in Mice
This model assesses the potential of a compound to reverse the hyperdopaminergic state induced by amphetamine, a hallmark of psychosis models.
Materials:
-
Male Swiss mice (25-30 g)
-
Amphetamine sulfate (B86663)
-
Test compound (Alstonine derivative)
-
Vehicle (e.g., saline)
-
Open-field apparatus equipped with infrared beams for automated activity monitoring
Procedure:
-
Acclimation: Acclimate the mice to the experimental room for at least 1 hour before testing.
-
Habituation: Place the mice individually into the open-field arenas and allow them to habituate for 30 minutes.
-
Treatment: Administer the test compound or vehicle intraperitoneally (i.p.).
-
Amphetamine Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer amphetamine sulfate (e.g., 5 mg/kg, i.p.) to all animals.
-
Locomotor Activity Recording: Immediately place the mice back into the open-field arenas and record their locomotor activity (e.g., distance traveled, number of beam breaks) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the test compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic activity.
Visualizing Mechanisms and Workflows
To further elucidate the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed antipsychotic mechanism of alstonine.
Caption: Workflow for in vitro anticancer activity screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of anticancer activity of the alkaloid fraction of Alstonia scholaris (Sapthaparna) in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PMC [pmc.ncbi.nlm.nih.gov]
Alstonine: A Comparative Guide to its Pharmacological Profile Against Other Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the indole (B1671886) alkaloid alstonine (B1665729) with other notable indole alkaloids, focusing on their distinct pharmacological effects. Quantitative data from preclinical studies are presented to offer an objective performance assessment, supported by detailed experimental methodologies for key assays.
Introduction to Alstonine and Other Indole Alkaloids
Indole alkaloids are a large and structurally diverse class of naturally occurring compounds that have been a rich source of therapeutic agents.[1] Alstonine, a pentacyclic indole alkaloid, has been identified as a major component of plant-based remedies used in traditional Nigerian psychiatry to treat mental illnesses.[2] Preclinical studies have revealed its potential as an atypical antipsychotic agent with a unique mechanism of action. This guide compares the pharmacological profile of alstonine with other well-characterized indole alkaloids, including the antihypertensive and antipsychotic agent reserpine, the α2-adrenergic antagonist yohimbine, the selective α1-adrenergic antagonist ajmalicine (B1678821), and the kratom alkaloids mitragynine (B136389) and corynantheidine.
Comparative Receptor Binding Affinities
The interaction of a compound with various neurotransmitter receptors is fundamental to its pharmacological effect. The following table summarizes the receptor binding affinities (Ki in nM) of alstonine and other selected indole alkaloids, as well as the atypical antipsychotic clozapine (B1669256) for comparison. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine (B1211576) D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Serotonin (B10506) 5-HT1A (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT2C (Ki, nM) | α1-Adrenergic (Ki, nM) | α2-Adrenergic (Ki, nM) | Opioid μ (Ki, nM) | Opioid κ (Ki, nM) | Opioid δ (Ki, nM) |
| Alstonine | Low Affinity[2][3] | Low Affinity[2][3] | - | Low Affinity[2][3] | - | - | - | - | - | - |
| Reserpine | 380[4] | 1850[4] | 182[4] | - | - | - | - | >10,000[4] | - | - |
| Yohimbine | - | 1850 | 447 | 1122 | - | 447 (α1A) | 1.4 (α2A), 7.1 (α2B), 0.88 (α2C)[5][6] | - | - | - |
| Ajmalicine | - | - | - | - | - | Selective Antagonist[7][8] | - | - | - | - |
| Mitragynine | - | - | - | - | - | 2520 (α1A), 237 (α2A)[5] | - | 161[5] | 1510[5] | >10,000[5] |
| Corynantheidine | - | - | - | - | - | 145 (α1A), 208 (α2A)[5] | - | 118[5] | >10,000[5] | 7050[5] |
| Clozapine | 270[9] | 160[9] | 120[9] | 5.4[9] | 9.4[9] | 1.6 (α1A)[9] | 90 (α2A)[9] | - | - | - |
Data compiled from various sources. Ki values can vary based on experimental conditions. A hyphen (-) indicates that data was not available in the searched sources.
Signaling Pathways and Mechanisms of Action
The distinct receptor binding profiles of these indole alkaloids translate into different mechanisms of action and signaling pathways.
Alstonine's Unique Profile
Alstonine exhibits a pharmacological profile suggestive of an atypical antipsychotic, yet it does not appear to directly interact with dopamine D1, D2, or serotonin 5-HT2A receptors.[2][3] Its effects are thought to be mediated through an indirect modulation of dopaminergic and glutamatergic systems, with a significant involvement of 5-HT2A/2C receptors.
Comparative Mechanisms of Other Indole Alkaloids
In contrast, other indole alkaloids exert their effects through more direct and well-defined mechanisms.
Preclinical Efficacy: In Vivo Models
The antipsychotic-like and anxiolytic effects of alstonine have been evaluated in various rodent models.
MK-801-Induced Hyperlocomotion
This model is used to screen for antipsychotic potential. The NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, which can be attenuated by antipsychotic drugs. Alstonine has been shown to prevent MK-801-induced hyperlocomotion.[2]
Experimental Protocol: MK-801-Induced Hyperlocomotion in Mice
-
Animals: Male Swiss mice (25-30 g) are used.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm) equipped with infrared sensors to automatically record locomotor activity.
-
Procedure:
-
Mice are habituated to the experimental room for at least 1 hour before testing.
-
Animals are administered alstonine (0.1, 0.5, and 1.0 mg/kg, i.p.) or vehicle (saline).
-
30 minutes after treatment, mice are injected with MK-801 (0.2 mg/kg, i.p.) or saline.
-
Immediately after the second injection, mice are placed individually into the open-field arena, and locomotor activity (distance traveled or number of beam breaks) is recorded for a period of 30-60 minutes.
-
-
Data Analysis: The total distance traveled or the number of beam breaks are analyzed using ANOVA followed by a post-hoc test to compare treatment groups.
Amphetamine-Induced Stereotypy
This model is also used to assess antipsychotic activity. High doses of amphetamine induce stereotyped behaviors in rodents, such as sniffing, licking, and gnawing, which are thought to be mediated by excessive dopamine stimulation in the striatum.
Experimental Protocol: Amphetamine-Induced Stereotypy in Rats
-
Animals: Male Wistar rats (200-250 g) are used.
-
Procedure:
-
Rats are habituated to the experimental cages for at least 30 minutes.
-
Animals are pre-treated with alstonine or a reference drug.
-
After a set pre-treatment time, rats are administered d-amphetamine (e.g., 5 mg/kg, i.p.).
-
Stereotyped behavior is then observed and scored by a trained observer, blind to the treatment, at regular intervals over a period of 1-2 hours. A common scoring scale ranges from 0 (asleep or stationary) to 6 (continuous licking or biting of the cage).
-
-
Data Analysis: The stereotypy scores are analyzed using non-parametric statistical tests, such as the Mann-Whitney U test, to compare between groups.
In Vitro Cytotoxicity
While the primary focus of alstonine research has been on its neurological effects, the cytotoxicity of indole alkaloids is a crucial aspect of their overall pharmacological profile, particularly for those with anticancer potential like vincristine (B1662923) and vinblastine.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to attach overnight.
-
The following day, the media is replaced with fresh media containing various concentrations of the test compound (e.g., alstonine) and incubated for 24, 48, or 72 hours.
-
After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a further 2-4 hours.
-
The resulting formazan (B1609692) crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Alstonine presents a compelling profile as a potential atypical antipsychotic with a mechanism of action that distinguishes it from currently available treatments. Its low affinity for core dopamine and serotonin receptors, coupled with its modulation of serotonergic and glutamatergic pathways, suggests a novel therapeutic approach. In contrast, other indole alkaloids such as reserpine, yohimbine, and ajmalicine exhibit more direct and potent interactions with specific monoaminergic targets. The diverse pharmacological activities within the indole alkaloid class underscore their continued importance as a source of new drug leads. Further research is warranted to fully elucidate the molecular targets of alstonine and to explore its therapeutic potential in various neurological and psychiatric disorders.
References
- 1. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 7. Ajmalicine | C21H24N2O3 | CID 441975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of Alstonine: A Comparative Guide
Introduction
Alstonine (B1665729), an indole (B1671886) alkaloid found in various plant species, has demonstrated notable anticancer properties. This guide provides a comparative analysis of the in vivo anticancer activity of alstonine against established chemotherapeutic agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of alstonine's potential as a therapeutic candidate. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and illustrates the underlying molecular mechanisms.
Performance Comparison of Alstonine and Standard Chemotherapeutics
The in vivo efficacy of alstonine has been evaluated in several preclinical cancer models. This section compares its performance with cyclophosphamide, a commonly used alkylating agent.
Ehrlich Ascites Carcinoma (EAC) Model
In studies utilizing a murine model of Ehrlich ascites carcinoma, an alkaloid fraction of Alstonia scholaris (ASERS), which contains alstonine, was compared to cyclophosphamide. The primary endpoint in these studies was the survival of the tumor-bearing mice.
Table 1: Comparison of Survival Outcomes in EAC-Bearing Mice
| Treatment Group | Dose | Median Survival Time (MST) (days) | Average Survival Time (AST) (days) | Long-term Survivors (120 days) |
| Saline (Control) | - | - | - | 0% |
| ASERS | 210 mg/kg | 54 | 49.5 | 20%[1] |
| Cyclophosphamide | 25 mg/kg | 19.5 | 18.3 | 0%[1] |
| ASERS + Cyclophosphamide | 120 mg/kg + 25 mg/kg | 42 | 40.7 | Not Reported |
Note: The data for ASERS and Cyclophosphamide are from separate studies but utilize the same cancer model, providing a basis for comparison.
Osteosarcoma Xenograft Model
In a solid tumor model using human osteosarcoma (U-2 OS) cell xenografts in mice, alstonine demonstrated a dose-dependent inhibition of tumor growth.[2]
Table 2: Effect of Alstonine on Osteosarcoma Xenograft Growth
| Treatment Group | Dose (mg/kg) | Treatment Duration | Tumor Growth Reduction |
| Control | - | 30 days | - |
| Alstonine | 5 | 30 days | Significant (P<0.05)[3] |
| Alstonine | 10 | 30 days | Significant (P<0.05), greater than 5 mg/kg dose[3] |
Experimental Protocols
Ehrlich Ascites Carcinoma (EAC) Model Protocol
A detailed experimental protocol for the in vivo assessment of anticancer agents in an EAC model is outlined below.
-
Animal Model: Swiss albino mice.
-
Tumor Induction: Intraperitoneal (i.p.) injection of 2 x 10^6 EAC cells.[2] This is designated as day '0'.
-
Treatment:
-
Alkaloid Fraction of Alstonia scholaris (ASERS): Administered once daily for 9 consecutive days.[1] The most effective and non-toxic dose was determined to be 210 mg/kg.[1]
-
Cyclophosphamide: A standard dose of 25 mg/kg (1/10th of the LD50) is used as a positive control.[4] In some studies, oral administration of 10 mg/kg/day was given for 14 days, starting 4 days after tumor cell implantation.[2]
-
-
Endpoint Assessment:
Osteosarcoma Xenograft Model Protocol
The following protocol details the methodology for evaluating alstonine's efficacy in a solid tumor xenograft model.
-
Cell Line: Human osteosarcoma cell line U-2 OS.
-
Animal Model: Immunodeficient mice (e.g., nude mice).
-
Tumor Induction: Subcutaneous injection of U-2 OS cells into the flank of the mice. When tumors become palpable, mice are randomized into treatment groups.
-
Treatment:
-
Alstonine: Administered at doses of 5 and 10 mg/kg for 30 days.[3]
-
-
Endpoint Assessment:
-
Tumor Volume: Tumor dimensions are measured regularly (e.g., every two days) using calipers, and tumor volume is calculated.
-
Apoptosis Analysis: At the end of the study, tumors are excised, and the percentage of apoptotic cells is determined by flow cytometry.[3]
-
Protein Expression: Western blotting is used to measure the expression of key proteins in the signaling pathways of interest within the tumor tissue.[3]
-
Mechanism of Action and Signaling Pathways
Alstonine exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting cancer cell proliferation.
Selective DNA Binding
A primary proposed mechanism for alstonine's anticancer activity is its ability to selectively bind to the DNA of cancer cells.[5] It is suggested that alstonine distinguishes between the "destabilized" DNA of cancerous tissues and the more stable DNA of healthy cells, leading to the inhibition of DNA replication in malignant cells with minimal effects on normal tissues.[5]
AMPK Signaling Pathway in Osteosarcoma
In osteosarcoma, alstonine has been shown to activate an AMP-activated protein kinase (AMPK) dependent pathway.[3] This activation leads to the upregulation of PGC-1α and its downstream target, mitochondrial transcription factor A (TFAM), which are involved in mitochondrial biogenesis and apoptosis.[3]
References
- 1. Suppression of osteosarcoma progression by engineered lymphocyte-derived proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Alstonine: Efficacy, Mechanisms, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Alstonine (B1665729)
Alstonine has demonstrated significant therapeutic potential in preclinical models. Its efficacy has been quantified in studies related to psychosis, anxiety, and cancer, often showing a profile comparable or superior to existing treatments.
Alstonine exhibits an atypical antipsychotic profile, similar to clozapine, but with a distinct mechanism of action.[1][2][3] It has been shown to be effective in various rodent models of psychosis and anxiety.[3][4][5]
Table 1: Preclinical Antipsychotic & Anxiolytic Efficacy of Alstonine
| Experimental Model | Species | Alstonine Dose (mg/kg, i.p.) | Key Finding | Alternative Compound Comparison | Reference |
| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Prevents lethality, a model for D2 receptor blockade. | Effect is comparable to classical antipsychotics. | [3] |
| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibits stereotyped behavior. | Similar inhibitory profile to atypical antipsychotics. | [2][6] |
| Haloperidol-Induced Catalepsy | Mice | Not specified | Prevents catalepsy, a marker for reduced extrapyramidal side effects. | Unlike haloperidol (B65202) (a classical antipsychotic), alstonine does not induce catalepsy. | [2][3] |
| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Prevents hyperlocomotion, a model related to NMDA receptor antagonism. | Effective at preventing psychosis-like behavior.[3][7] | [3] |
| Hole-Board Test (Anxiety) | Mice | 0.5, 1.0 | Significantly increases head-dips, indicating anxiolytic activity. | Effects were reversed by the 5-HT2A/2C antagonist ritanserin.[4][7] | [7][8] |
| Light/Dark Box Test (Anxiety) | Mice | 0.5, 1.0 | Significantly increases time spent in the light zone. | Anxiolytic effect is comparable to diazepam (2.0 mg/kg).[8] | [4][8] |
| MK-801-Induced Social Withdrawal | Mice | 0.5, 1.0 | Averts social interaction deficits. | Efficacy noted for managing negative symptoms of schizophrenia.[5] | [5] |
Alstonine has been identified as a selective agent against cancerous cells, with a proposed mechanism involving direct interaction with cancer cell DNA.[3][9][10] It has also shown potent activity against the malaria parasite Plasmodium falciparum.[11][12]
Table 2: Preclinical Anticancer & Cytotoxic Efficacy of Alstonine
| Experimental Model | Species/Cell Line | Alstonine Dose/Concentration | Key Finding | Alternative Compound Comparison | Reference |
| YC8 Lymphoma Ascites | BALB/C Mice | Not specified | Cures a "relatively important proportion" of mice. | Shows synergistic effects when combined with cyclophosphamide (B585) (CP) and 1-(2-chloroethyl) nitrosourea (B86855) (CCNU). | [10] |
| Ehrlich Ascites Carcinoma | Swiss Mice | Not specified | Cures a "relatively important proportion" of mice. | Shows synergistic effects when combined with 5-FU and daunorubicin. | [10] |
| Plasmodium falciparum (3D7) | In vitro | IC50: 0.17 µM | Potent and slow-action antiplasmodial activity. | Selectivity Index >1,111 (vs. human NFF cells) and >144 (vs. HEK293 cells). | [11][12] |
| Human Cell Lines (NFF, HEK293) | In vitro | IC50: >200 µM | Low cytotoxicity against human neonatal foreskin fibroblast and embryonic kidney cells. | Highly selective for parasite cells over human cells. | [12] |
Mechanisms of Action
Alstonine's therapeutic effects stem from unique mechanisms that differentiate it from conventional drugs, particularly in its role as an antipsychotic.
Unlike classical antipsychotics that directly block dopamine (B1211576) D2 receptors, alstonine's action is indirect.[1][3] Evidence suggests it acts as an inverse agonist or antagonist at 5-HT2A/2C serotonin (B10506) receptors.[3][13] This serotonergic modulation, in turn, influences various dopamine pathways, leading to an atypical antipsychotic profile with potentially fewer side effects.[13][14] Specifically, it appears to increase the intraneuronal breakdown of dopamine rather than blocking its receptors at the synapse.[13][15]
Caption: Proposed antipsychotic mechanism of alstonine via serotonin receptor modulation.
Alstonine's anticancer activity is attributed to its ability to differentiate between cancer DNA and healthy DNA.[3][9] It is proposed to act as a DNA intercalating agent, forming a stable complex with cancer cell DNA, which inhibits DNA synthesis and replication, ultimately leading to apoptosis.[10][11]
References
- 1. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The putative antipsychotic alstonine reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alstonine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Insights into Psychosis and Antipsychotic Interventions: From Managing Symptoms to Improving Outcomes [mdpi.com]
- 15. researchgate.net [researchgate.net]
Alstonine and Risperidone: A Head-to-Head Preclinical and Mechanistic Comparison
A comprehensive review of the available scientific literature reveals a notable absence of direct head-to-head clinical or preclinical studies comparing the indole (B1671886) alkaloid alstonine (B1665729) with the atypical antipsychotic risperidone (B510). However, by synthesizing the existing data from independent investigations, a comparative analysis of their distinct pharmacological profiles, mechanisms of action, and preclinical efficacy can be constructed. This guide provides a detailed comparison for researchers, scientists, and drug development professionals.
Executive Summary
Risperidone is a well-established atypical antipsychotic with a primary mechanism of action involving the potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2][3] In contrast, alstonine, an alkaloid traditionally used in Nigerian medicine for mental illnesses, exhibits an antipsychotic-like profile in preclinical models through a mechanism that does not appear to involve direct binding to D1, D2, or 5-HT2A receptors.[4][5] This fundamental difference in molecular targets suggests that alstonine may represent a novel approach to antipsychotic drug development.
Data Presentation: Preclinical Efficacy
The following tables summarize key preclinical findings for alstonine and risperidone from various animal models relevant to antipsychotic activity. It is crucial to note that these data are not from direct comparative studies and experimental conditions may have varied.
Table 1: Effects on Dopamine-Related Behaviors
| Behavioral Model | Alstonine | Risperidone | Interpretation |
| Amphetamine-Induced Hyperlocomotion | Inhibition | Inhibition | Blockade of dopamine hyperactivity |
| Amphetamine-Induced Lethality | Prevention (0.5–2.0 mg/kg)[4] | - | Suggests antipsychotic potential |
| Apomorphine-Induced Stereotypy | Inhibition[5] | Inhibition | D2 receptor antagonism (direct for risperidone, indirect for alstonine) |
| Haloperidol-Induced Catalepsy | Prevention[5] | Can induce at higher doses | Suggests lower risk of extrapyramidal side effects for alstonine |
| MK-801-Induced Hyperlocomotion | Prevention (0.1, 0.5, and 1.0 mg/kg)[4] | Inhibition | Implicates glutamatergic pathways |
Table 2: Anxiolytic and Sedative Properties
| Behavioral Model | Alstonine | Risperidone | Interpretation |
| Hole-Board Test | Anxiolytic effect[6] | - | Potential for treating negative symptoms |
| Light/Dark Box Test | Anxiolytic effect[6] | - | Reinforces anxiolytic potential |
| Barbiturate-Induced Sleeping Time | Potentiation[5] | Potentiation | CNS depressant effects |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and replication.
Alstonine: Amphetamine-Induced Lethality in Grouped Mice
-
Animals: Male mice.
-
Procedure: Mice were grouped and administered alstonine (i.p.) at doses ranging from 0.5 to 2.0 mg/kg.[4] Thirty minutes later, they were challenged with d-amphetamine.
-
Endpoint: The number of deaths within the group was recorded over a specified time period. This model is considered specific for antipsychotic activity as it is sensitive to D2 receptor blockade.[4]
Alstonine: MK-801-Induced Hyperlocomotion
-
Animals: Mice.
-
Procedure: Animals were treated with alstonine (0.1, 0.5, and 1.0 mg/kg) prior to the administration of the NMDA receptor antagonist MK-801.[4] Locomotor activity was then measured in an open field or locomotor activity cages.
-
Endpoint: Total distance traveled or number of beam breaks were quantified to assess the reversal of MK-801-induced hyperactivity.[4]
Risperidone: Dopamine and Serotonin Receptor Binding Assays
-
Preparation: Membranes from brain regions rich in specific receptors (e.g., striatum for D2, cortex for 5-HT2A) are prepared.
-
Procedure: The ability of risperidone to displace radiolabeled ligands (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) from these receptors is measured.
-
Endpoint: The inhibition constant (Ki) is determined, which indicates the drug's binding affinity for the receptor. Lower Ki values signify higher affinity.
Mechanism of Action: A Tale of Two Pathways
The distinct mechanisms of action of alstonine and risperidone are a key differentiating factor.
Risperidone: A Multi-Receptor Antagonist
Risperidone's therapeutic effects are primarily attributed to its combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] It also has antagonistic activity at alpha-1 and alpha-2 adrenergic receptors and H1 histamine (B1213489) receptors.[2][3] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][7] The high affinity for 5-HT2A receptors is a characteristic of atypical antipsychotics and is believed to contribute to a lower risk of extrapyramidal side effects compared to older, typical antipsychotics.[1]
Alstonine: An Indirect Modulator of Dopaminergic and Serotonergic Systems
Preclinical evidence suggests that alstonine's antipsychotic-like effects are not mediated by direct binding to dopamine D1, D2, or serotonin 5-HT2A receptors.[4][5] Instead, its mechanism appears to be more complex and may involve:
-
Indirect modulation of dopamine transmission: Alstonine may alter dopamine uptake or other presynaptic mechanisms.[8] Studies have shown it can increase intraneuronal dopamine catabolism without changing overall dopamine metabolism at the synapse.[9]
-
Involvement of 5-HT2A/2C receptors in anxiolysis: The anxiolytic effects of alstonine are reversed by a 5-HT2A/2C antagonist, suggesting a role for these receptors in its activity.[6]
-
Interaction with the glutamatergic system: Alstonine's ability to prevent MK-801-induced hyperlocomotion points to a potential interaction with NMDA receptors.[4][6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a typical experimental workflow for evaluating antipsychotic potential.
Caption: Proposed mechanism of action for risperidone.
Caption: Hypothesized mechanism of action for alstonine.
Caption: General experimental workflow for antipsychotic drug discovery.
Conclusion
While risperidone is a cornerstone of current antipsychotic therapy with a well-defined receptor-binding profile, alstonine presents an intriguing alternative with a potentially novel mechanism of action. The lack of direct D2 receptor antagonism by alstonine, coupled with its efficacy in preclinical models of psychosis and anxiety, suggests it may offer a different side effect profile, particularly concerning extrapyramidal symptoms. Further research, including rigorously designed head-to-head preclinical and eventually clinical trials, is warranted to fully elucidate the therapeutic potential of alstonine and its comparative efficacy and safety relative to established treatments like risperidone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antipsychotic-like profile of alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic properties of the antipsychotic alkaloid alstonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Original mechanisms of antipsychotic action by the indole alkaloid alstonine (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Alstoyunine E
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Alstoyunine E, an indole (B1671886) alkaloid, requires careful management due to its potential biological activity and the general hazardous nature of similar compounds. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, adhering to standard safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Protective Clothing | A fully fastened laboratory coat. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator if there is a risk of generating dust or aerosols. Work should ideally be conducted in a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a certified hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2][3]
-
Waste Identification and Classification:
-
Treat this compound as a hazardous chemical waste. Due to the lack of specific toxicity data, the precautionary principle should be applied, assuming high toxicity.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific classification and disposal requirements in your jurisdiction.[2]
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, along with any contaminated materials such as weighing paper, pipette tips, and gloves, in a designated, clearly labeled hazardous waste container.[2][3] The container must be sealable and made of a non-reactive material.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.[2]
-
-
Spill Management:
-
For small spills: If you are trained to do so, contain the spill using an appropriate absorbent material like vermiculite (B1170534) or sand.[2] Wearing full PPE, carefully collect the absorbent material and contaminated debris and place it into the designated hazardous waste container.[2]
-
For large spills: Evacuate the area immediately and contact your institution's EHS department.
-
After cleanup, decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]
-
-
Final Disposal:
-
Once the hazardous waste container is full, seal it securely.
-
Arrange for pickup and final disposal by contacting your institution's EHS department or a licensed professional waste disposal company.[2][3]
-
Ensure all labeling and documentation requirements of both your institution and the disposal service are met.[3]
-
Quantitative Data Summary
| Parameter | Value | Species | Route | Reference |
| LD50 | Data not available | |||
| Human Lethal Dose | Data not available |
It is recommended to handle this compound with the same level of caution as other potent indole alkaloids. For instance, the related compound gamma-coniceine (B154535) has an LD50 of 4.4 mg/kg in mice via the intraperitoneal route.[1]
Experimental Protocols
The disposal procedures outlined above are based on established safety protocols for handling hazardous laboratory chemicals and indole alkaloids.
Methodology for Waste Segregation and Collection
The primary goal of this protocol is to prevent the accidental release of this compound into the environment and to ensure the safety of laboratory personnel.
-
Container Selection: Choose a waste container that is chemically resistant to this compound and any solvents used. The container should have a secure lid to prevent spills and evaporation.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.
-
Accumulation: Store the waste container in a designated, secure area away from general laboratory traffic. Do not accumulate large quantities of chemical waste in the laboratory.[2]
Diagrams
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling alstoyunine E
This guide provides crucial safety and logistical information for handling and disposing of alstoyunine E, an indole (B1671886) alkaloid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a comprehensive review of safety data for structurally related compounds. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards associated with indole alkaloids.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing.[1] | To protect against splashes and vapors that could cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves) should be worn.[1][2] For extensive handling, consider double gloving. | To prevent skin contact, which may be toxic or cause irritation. Nitrile gloves offer protection against a broad range of chemicals.[1] |
| Body Protection | A lab coat or a chemical-resistant suit should be worn.[2][3] Clothing worn underneath should be made of natural fibers like cotton.[1] | To shield the body from accidental spills and splashes. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood.[2] If ventilation is insufficient, a NIOSH-approved respirator is recommended.[1][3] | To avoid the inhalation of potentially harmful vapors or aerosols. |
| Foot Protection | Closed-toe shoes that cover the entire foot are mandatory.[1] | To protect feet from spills and falling objects. |
Operational Plan: Handling this compound
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.
2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by covering surfaces with absorbent, disposable liners.
-
Weighing and Transferring: Conduct all weighing and transferring of solid this compound within a fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
In Solution: When working with this compound in solution, be mindful of potential splashes. Use sealed containers for mixing and transport.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water.[2]
Disposal Plan: Waste Management for this compound
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container.
2. Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste stream.
-
Do not pour this compound waste down the drain.[2]
Experimental Workflow Diagram
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
